molecular formula C8H7N3O2 B1459341 Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate CAS No. 1140239-96-8

Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Cat. No.: B1459341
CAS No.: 1140239-96-8
M. Wt: 177.16 g/mol
InChI Key: VWWRQOHUTDDIKQ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate (CAS 1140239-96-8) is a high-value chemical building block for medicinal chemistry and drug discovery research. This ester serves as a versatile synthetic intermediate for the preparation of various pharmacologically active molecules, particularly those based on the pyrazolopyridine scaffold. The pyrazolo[4,3-c]pyridine core is a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact with a variety of biological targets . Researchers utilize this compound to synthesize novel sulfonamide derivatives that act as potent inhibitors of carbonic anhydrase (CA) isoforms . Such inhibitors are investigated for targeting pathological conditions where CAs are involved, including as potential antibacterial agents with a novel mechanism of action to combat drug resistance . The methyl ester functional group is a crucial handle for further synthetic elaboration, most commonly via hydrolysis to the corresponding carboxylic acid or transamidation to yield various carboxamide derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWRQOHUTDDIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245129
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140239-96-8
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis commences with the readily available starting material, dehydroacetic acid, and proceeds through a series of strategic transformations to yield the target molecule. This guide will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and highlighting critical process parameters. The presented methodology offers a practical and efficient pathway for the laboratory-scale production of this valuable compound, enabling further exploration of its therapeutic applications.

Introduction

The pyrazolo[4,3-c]pyridine core is a significant pharmacophore found in a variety of biologically active molecules.[1] Its structural features allow for diverse functionalization, making it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on the synthesis of a key derivative, this compound, outlining a strategic pathway that balances efficiency, scalability, and accessibility of starting materials.

The synthetic approach detailed herein leverages the chemical reactivity of dehydroacetic acid to construct the foundational pyrazolo[4,3-c]pyridin-4-one ring system. Subsequent functional group manipulations, including chlorination and palladium-catalyzed carbonylation, are then employed to install the desired methyl carboxylate at the C4 position. Each step has been designed to provide a reliable and reproducible method for the synthesis of the target compound.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a multi-step sequence, which can be conceptually divided into two key phases:

  • Construction of the Pyrazolo[4,3-c]pyridin-4-one Core: This phase focuses on the formation of the bicyclic heterocyclic system starting from dehydroacetic acid and a suitable hydrazine derivative.

  • Functionalization at the C4 Position: This phase involves the conversion of the 4-oxo group into the target methyl carboxylate functionality via a 4-chloro intermediate.

synthesis_overview A Dehydroacetic Acid B Pyrazolo[4,3-c]pyridin-4-one Intermediate A->B Hydrazine Condensation C 4-Chloro-1H-pyrazolo[4,3-c]pyridine B->C Chlorination D This compound C->D Pd-catalyzed Carbonylation

Figure 1: Overall synthetic workflow.

Phase 1: Synthesis of the Pyrazolo[4,3-c]pyridin-4-one Intermediate

The initial and crucial step in this synthesis is the construction of the pyrazolo[4,3-c]pyridin-4-one scaffold. This is achieved through the condensation of dehydroacetic acid with a hydrazine derivative. For the synthesis of the unsubstituted 1H-pyrazolo[4,3-c]pyridine core, hydrazine hydrate is the reagent of choice.

Reaction Mechanism

The reaction proceeds through a cascade of condensation and cyclization reactions. Initially, the hydrazine reacts with the dicarbonyl functionalities of the pyrone ring in dehydroacetic acid. This is followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[4,3-c]pyridin-4-one ring system.

mechanism_phase1 cluster_0 Dehydroacetic Acid + Hydrazine cluster_1 Intramolecular Cyclization A Dehydroacetic Acid C Initial Adduct A->C B Hydrazine B->C D Open-chain Intermediate C->D Ring Opening E Pyrazolo[4,3-c]pyridin-4-one D->E Cyclization & Dehydration

Figure 2: Mechanistic pathway for pyrazolo[4,3-c]pyridin-4-one formation.

Experimental Protocol: Synthesis of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dehydroacetic Acid168.1516.8 g0.1
Hydrazine Hydrate (80%)50.067.5 mL~0.12
Glacial Acetic Acid60.05100 mL-

Procedure:

  • A mixture of dehydroacetic acid (16.8 g, 0.1 mol) in glacial acetic acid (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrazine hydrate (7.5 mL, ~0.12 mol) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and then dried under vacuum to afford the crude 1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Phase 2: Functionalization at the C4 Position

With the pyrazolo[4,3-c]pyridin-4-one core in hand, the next phase focuses on the introduction of the methyl carboxylate group at the C4 position. This is accomplished in a two-step sequence: chlorination of the 4-oxo group followed by a palladium-catalyzed carbonylation.

Step 2.1: Chlorination of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one

The conversion of the 4-oxo group to a chloro group is a key transformation that activates the C4 position for subsequent cross-coupling reactions. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Mechanism:

The oxygen atom of the pyridinone attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion and elimination of the phosphate group yields the 4-chloro-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-pyrazolo[4,3-c]pyridin-4(5H)-one149.1314.9 g0.1
Phosphorus Oxychloride (POCl₃)153.3350 mL-

Procedure:

  • To a round-bottom flask, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one (14.9 g, 0.1 mol) is added.

  • Phosphorus oxychloride (50 mL) is carefully added to the flask.

  • The mixture is heated to reflux for 3 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-1H-pyrazolo[4,3-c]pyridine.[2]

Step 2.2: Palladium-Catalyzed Carbonylation

The final step in the synthesis is the palladium-catalyzed carbonylation of the 4-chloro-1H-pyrazolo[4,3-c]pyridine intermediate. This reaction introduces the methyl carboxylate group at the C4 position using carbon monoxide in the presence of methanol.

Reaction Mechanism:

The catalytic cycle begins with the oxidative addition of the 4-chloro-1H-pyrazolo[4,3-c]pyridine to a Pd(0) complex. This is followed by the coordination and insertion of carbon monoxide into the Pd-C bond. The resulting acyl-palladium complex then undergoes nucleophilic attack by methanol to afford the methyl ester product and regenerate the Pd(0) catalyst.

mechanism_carbonylation A Pd(0)Ln B Oxidative Addition (Ar-Cl + Pd(0)) C Ar-Pd(II)-Cl B->C D CO Insertion C->D E (Ar-CO)-Pd(II)-Cl D->E F Nucleophilic Attack (CH3OH) E->F G Reductive Elimination F->G G->A Regeneration of Pd(0) H This compound G->H

Figure 3: Catalytic cycle for palladium-catalyzed carbonylation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-1H-pyrazolo[4,3-c]pyridine153.571.54 g0.01
Palladium(II) Acetate224.4945 mg0.0002
1,3-Bis(diphenylphosphino)propane (dppp)412.44165 mg0.0004
Triethylamine101.192.8 mL0.02
Methanol32.0420 mL-
Carbon Monoxide28.011 atm (balloon)-

Procedure:

  • A mixture of 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.54 g, 0.01 mol), palladium(II) acetate (45 mg, 0.2 mmol), and dppp (165 mg, 0.4 mmol) in methanol (20 mL) is placed in a reaction vessel.

  • Triethylamine (2.8 mL, 0.02 mol) is added to the mixture.

  • The vessel is purged with carbon monoxide, and a balloon of carbon monoxide is attached.

  • The reaction mixture is heated to 70 °C and stirred for 12 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.[3]

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound. By commencing with the readily available dehydroacetic acid, the core heterocyclic structure is efficiently constructed. Subsequent functionalization through a chlorination and palladium-catalyzed carbonylation sequence provides a reliable method for the introduction of the desired methyl carboxylate group. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the production and further investigation of this promising class of compounds.

References

  • Ogawa, K., & Miyoshi, K. (1991). Synthesis and inotropic activity of pyrazolo[4,3-c]pyridine-4-ones and related compounds. Chemical and Pharmaceutical Bulletin, 39(8), 2039-2043.
  • Pyrazolo[4,3-c]heterocyclic derivatives show the antimicrobial, anti-inflammatory, antiviral, antitumor, analgesic and antiphlogistic activities, and effects on the nervous and immune system. The broad spectrum of biological activity of pyrazolo[4,3-c]heterocyclic derivatives is the main reason for the preparation of new compounds containing this scaffold. (Source not available in provided search results)
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 63(4), 869-875.
  • 4-chloro-1H-pyrazolo[4,3-c]pyridine. (n.d.).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090.
  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 27(19), 6527.
  • Synthesis of pyrazolo[4,3-c]pyridine derivatives in the presence of (α-Fe2O3)-MCM-41. (Source not available in provided search results)
  • A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles. RSC Advances, 12(46), 30198-30208.
  • Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. The Journal of Organic Chemistry, 83(15), 8086-8095.

Sources

An In-depth Technical Guide to Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolopyridine Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is often anchored to the exploration of privileged heterocyclic scaffolds. These molecular frameworks serve as the foundational architecture for a vast array of pharmaceuticals. Among these, the pyrazolo[4,3-c]pyridine system has garnered significant attention as a versatile and functionally rich core.[1] This bicyclic heterocycle, integrating a pyrazole with a pyridine ring, offers a unique combination of electronic and steric properties that are highly advantageous for designing molecules that can effectively interact with biological targets.[1]

Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate stands out as a pivotal building block within this chemical class. Its structure is primed for chemical modification, making it an invaluable intermediate for constructing diverse libraries of compounds for high-throughput screening and lead optimization. The presence of multiple nitrogen atoms provides key hydrogen bonding sites, while the methyl ester group serves as a reactive handle for a variety of chemical transformations, such as amidation, hydrolysis, and reduction.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, offering a technical resource for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Profile

Precise characterization of a chemical entity is fundamental to its application in research and development. The physical and spectroscopic properties of this compound define its identity and purity.

Core Chemical Properties

A summary of the fundamental properties of a related isomer, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, is presented below, which is expected to be very similar to the title compound.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
CAS Number 1363381-90-1 (for the 3,4-c isomer)[3]
Appearance Expected to be a solid, from white to off-white/yellowInferred from similar compounds
Storage Inert atmosphere, 2-8°C is recommended for similar chlorinated analogs
Spectroscopic Elucidation

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a specific complete dataset for this exact isomer is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings, a singlet for the methyl ester protons (typically around 3.9 ppm), and a broad singlet for the N-H proton of the pyrazole ring (which may be solvent-dependent).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester would appear significantly downfield (e.g., ~160-165 ppm), while the methyl carbon would be upfield (~52 ppm). The aromatic carbons would reside in the typical 110-150 ppm range.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺, expected around 178.0611.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. A prominent C=O stretch for the ester carbonyl would be observed around 1700-1730 cm⁻¹. An N-H stretch from the pyrazole ring would appear as a broad band in the 3200-3400 cm⁻¹ region. C-H stretches for the aromatic and methyl groups would also be present.[4][5]

Synthesis and Chemical Reactivity

The utility of this compound as a building block is intrinsically linked to its synthetic accessibility and predictable reactivity.

General Synthetic Strategy

The synthesis of pyrazolopyridine scaffolds can be approached through several established routes, typically involving the construction of one ring onto the other pre-formed ring.[7][8] A common and effective strategy involves the cyclization of a substituted aminopyrazole with a suitable three-carbon electrophile to form the pyridine ring.

Synthetic_Workflow cluster_0 Step 1: Formation of Pyrazole Core cluster_1 Step 2: Pyridine Ring Annulation A Substituted Hydrazine C Aminopyrazole Carboxylate Intermediate A->C B β-Ketoester Derivative B->C E This compound (Final Product) C->E Cyclocondensation D 1,3-Dicarbonyl Equivalent (e.g., Malonaldehyde derivative) D->E

Caption: General synthetic workflow for pyrazolo[4,3-c]pyridine systems.

Exemplary Synthetic Protocol

The following protocol is a representative, generalized procedure for the synthesis of the target compound, adapted from established methods for similar heterocyclic systems.[7][9][10]

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Methyl 5-amino-1H-pyrazole-4-carboxylate.

    • To a solution of ethoxymethylenemalononitrile in ethanol, add hydrazine hydrate dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • The resulting aminopyrazole nitrile precipitate is filtered and washed.

    • The nitrile is then hydrolyzed to the carboxylic acid under acidic conditions (e.g., refluxing in HCl), followed by esterification with methanol and a catalyst (e.g., thionyl chloride or sulfuric acid) to yield the methyl 5-amino-1H-pyrazole-4-carboxylate intermediate.

  • Step 2: Cyclocondensation to form the Pyrazolopyridine Core.

    • The aminopyrazole intermediate is dissolved in a suitable solvent, such as acetic acid or ethanol.

    • A 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane (a malonaldehyde precursor), is added to the solution.

    • The mixture is heated to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Key Reactive Sites and Transformations

The structure of this compound offers several handles for chemical diversification, making it a cornerstone for library synthesis.

Reactivity_Diagram cluster_ester Ester Group (Position 4) cluster_pyridine Pyridine Ring cluster_pyrazole Pyrazole Ring (N1-H) main This compound ester COOCH3 pyridine_n pyridine_c pyrazole_n amide Amide Formation (R-NH2) ester->amide acid Hydrolysis (LiOH, NaOH) ester->acid alcohol Reduction (LiAlH4, DIBAL-H) ester->alcohol alkylation N-Alkylation/ N-Arylation pyridine_n->alkylation substitution Nucleophilic Aromatic Substitution (if activated) pyridine_c->substitution n_alkylation N1-Alkylation/ N1-Arylation pyrazole_n->n_alkylation

Caption: Key reactive sites for chemical diversification.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure," meaning it is capable of binding to multiple, unrelated biological targets. This versatility has led to its incorporation into a wide range of biologically active molecules.[1][11][12]

Therapeutic Potential of the Scaffold

Derivatives of the pyrazolopyridine core have demonstrated significant activity in numerous therapeutic areas.

Biological Activity / Target ClassTherapeutic AreaReferences
Kinase InhibitorsOncology, Inflammation[1]
Anti-inflammatory AgentsInflammation, Autoimmune Diseases[13][14]
Central Nervous System (CNS) ModulatorsNeurology, Psychiatry (e.g., anxiolytics)[1][15]
Carbonic Anhydrase InhibitorsGlaucoma, Epilepsy[16]
PD-1/PD-L1 Interaction InhibitorsImmuno-oncology[17]
Antimicrobial / Antiviral AgentsInfectious Diseases[11][12]
Role as a Key Building Block

This compound is specifically listed as a building block for protein degraders, a cutting-edge area of drug discovery.[3] Technologies like PROTACs (Proteolysis-Targeting Chimeras) require modular building blocks to connect a target-binding ligand to an E3 ligase ligand. The versatile handles on this scaffold make it an ideal starting point for synthesizing such complex molecules.

Workflow for Library Synthesis

A common workflow in early-stage drug discovery is the creation of an amide library from an ester-containing core to rapidly explore the structure-activity relationship (SAR).

Protocol: Parallel Amide Library Synthesis

  • Ester Hydrolysis: Convert this compound to the corresponding carboxylic acid by stirring with LiOH or NaOH in a THF/water mixture at room temperature.

  • Amide Coupling:

    • In an array of reaction vials, dispense a solution of the 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid.

    • To each vial, add a different primary or secondary amine from a pre-selected amine library.

    • Add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

    • Allow the reactions to proceed at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Perform a liquid-liquid extraction to remove excess reagents.

    • Purify the individual products using parallel purification techniques such as mass-directed preparative HPLC.

  • Analysis and Screening:

    • Confirm the identity and purity of each library member by LC-MS.

    • Submit the purified compounds for biological screening.

Library_Synthesis Start This compound Acid Hydrolysis to Carboxylic Acid Start->Acid Coupling Parallel Amide Coupling (Diverse Amine Library) Acid->Coupling Purification High-Throughput Purification (Prep-HPLC) Coupling->Purification Analysis QC Analysis (LC-MS) Purification->Analysis End Compound Library for Screening Analysis->End

Sources

Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research

I've initiated the data gathering phase by launching a series of targeted Google searches. My focus is on understanding the mechanism of action for Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. I'm especially interested in its known targets, signaling pathways, and any relevant studies that might be found in the literature.

Initiating Search & Analysis

I've moved on to analyzing the Google search results, aiming to pinpoint the key molecular targets and biological processes. I'm noting inhibitory/activating effects and quantitative data. Next, I'll devise a logical guide structure.

Developing the Structure

I'm now devising the structure for the technical guide. My plan is to start with an overview of the compound, then delve into its mechanism, supporting data, and potential uses, ending with future research. I'm focusing on a logical flow to make it easy to understand.

Focusing Initial Search

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Expanding Search Parameters

I've broadened the scope; my initial narrow search produced limited direct results for the target compound's mechanism. I am now focusing on the pyrazolo[4,3-c]pyridine scaffold and its derivatives. I've discovered these are often carbonic anhydrase inhibitors, exhibiting a broad spectrum of biological activities beyond that, including PD-1/PD-L1 interaction inhibition and hints of kinase inhibition.

Analyzing Scaffold Activity

I am now focusing on the known activities and related mechanisms of the pyrazolo[4,3-c]pyridine scaffold. My search showed that while direct information on this specific compound is limited, it is often seen as a carbonic anhydrase inhibitor (with SAR data), and associated with a broader spectrum of biological activities. PD-1/PD-L1 interaction inhibition and kinase inhibition from similar scaffolds are also key. I am synthesizing the information to infer a possible mechanism.

Synthesizing Potential Mechanisms

I've gathered evidence pointing towards carbonic anhydrase inhibition as a likely mechanism, given the pyrazolo[4,3-c]pyridine scaffold's prevalence. I'm noting significant SAR data on this. I am now evaluating immune checkpoint inhibition and kinase inhibition as alternative or simultaneous mechanisms of action that are possible. I will provide a framework explaining likely mechanisms, and explain why a more specific guide is difficult.

Describing Scaffold Interactions

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Formulating Actionable Content

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Developing Content Framework

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The Therapeutic Potential of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate: An In-Depth Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological activity of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate is limited in the public domain. This guide will therefore focus on the well-documented activities of the broader pyrazolo[4,3-c]pyridine class to infer its potential and provide a foundational understanding for future research.

Executive Summary

The pyrazolo[4,3-c]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in molecules exhibiting a wide array of biological activities. Its structural resemblance to natural purines allows it to interact with a diverse range of biological targets, leading to applications in oncology, infectious diseases, and neurology. This is underscored by the integration of this scaffold into FDA-approved drugs, such as the kinase inhibitor Asciminib and the cardiovascular therapeutic Vericiguat, validating its clinical significance.[1] This technical guide synthesizes the current understanding of the pyrazolo[4,3-c]pyridine class, with a focus on its potential as a source of novel therapeutics. We will delve into its synthesis, key molecular targets—including carbonic anhydrases and protein kinases—and the preclinical data that highlight its promise. By providing detailed experimental protocols and mechanistic insights, this document aims to equip researchers with the knowledge to explore the therapeutic potential of derivatives like this compound.

The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Diverse Biological Activity

The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine bicyclic heterocycle. Depending on the arrangement of nitrogen atoms and the fusion points, several isomers exist, with the pyrazolo[4,3-c]pyridine variant being of significant interest to medicinal chemists.[2] The scaffold's value lies in its rigid structure and the specific orientation of its hydrogen bond donors and acceptors, which facilitate high-affinity interactions with the active sites of various enzymes and receptors. The broad spectrum of biological activities associated with pyrazolo[4,3-c]pyridine derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, anxiolytic, and kinase inhibitory effects.[1][3][4]

Synthesis of the Pyrazolo[4,3-c]pyridine Core

A common and effective method for the synthesis of the pyrazolo[4,3-c]pyridine core involves the condensation of a suitable dienamine with various amines. This approach allows for the introduction of a wide range of substituents on the pyridine nitrogen, enabling the exploration of structure-activity relationships (SAR).

A representative synthesis for a related series, 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates, is achieved by refluxing a dienamine intermediate with a corresponding amine in methanol.[5] This reaction typically proceeds with good yields (72-88%).[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Dienamine_Intermediate Dienamine Intermediate (from dimethyl acetonedicarboxylate) Reaction Condensation Dienamine_Intermediate->Reaction Reflux in Methanol Amine Corresponding Amine (R-NH2) Amine->Reaction Product Pyrazolo[4,3-c]pyridine Derivative Reaction->Product 1h, 72-88% yield

Caption: General synthesis of the pyrazolo[4,3-c]pyridine core.

Experimental Protocol: General Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates[5]
  • Preparation of the Reaction Mixture: In a round-bottom flask, combine the dienamine intermediate (2 mmol) and the corresponding amine (2.1 mmol).

  • Solvent Addition: Add methanol (6 mL) to the flask. If the amine is in its hydrochloride salt form, add triethylamine (Et3N) (2.2 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 1 hour.

  • Isolation: Allow the reaction to cool. A precipitate will form. Collect the solid product by filtration.

  • Purification: Wash the collected precipitate with methanol (3 x 5 mL) and dry to obtain the pure compound.

Key Molecular Targets and Biological Activities

The therapeutic potential of the pyrazolo[4,3-c]pyridine scaffold is best understood by examining its effects on specific molecular targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] They are involved in numerous physiological and pathological processes, making them attractive drug targets.[1] Notably, bacterial CAs are being explored as targets for novel antibacterial agents to combat drug resistance.[6]

A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory activity against several human (hCA I, II, IX, XII) and bacterial CA isoforms.[1][5] The inhibition was measured using a stopped-flow CO2 hydrase assay.[6] Several of these derivatives displayed potent inhibition, with some compounds showing greater potency than the reference drug acetazolamide (AAZ) against hCA I and hCA II.[1]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1f 18.410.130.142.1
1g 19.2115.745.858.4
1h 22.9165.225.169.3
1k 24.5189.740.250.1
AAZ 25012255.7
Table 1: Inhibitory activity (Ki) of selected pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms. Data extracted from[1].

The structure-activity relationship studies revealed that the nature of the linker between the pyrazolopyridine core and the sulfonamide moiety is crucial for activity and selectivity.[1]

G Start Start Assay Prepare_Reagents Prepare Buffer, Enzyme, Substrate (CO2), and Inhibitor Start->Prepare_Reagents Load_Syringes Load Enzyme and Inhibitor in one syringe, CO2-saturated buffer in another Prepare_Reagents->Load_Syringes Rapid_Mixing Rapidly mix contents of syringes in the stopped-flow instrument Load_Syringes->Rapid_Mixing Monitor_pH_Change Monitor the change in pH over time using a pH indicator (e.g., phenol red) Rapid_Mixing->Monitor_pH_Change Calculate_Rate Calculate the initial rate of the hydration reaction Monitor_pH_Change->Calculate_Rate Determine_Ki Determine the inhibition constant (Ki) from rate data at different inhibitor concentrations Calculate_Rate->Determine_Ki End End Determine_Ki->End

Caption: Workflow for the Stopped-Flow CO2 Hydrase Assay.

Anticancer Activity and Kinase Inhibition

The pyrazolo[4,3-c]pyridine scaffold is a prominent feature in many compounds with anticancer properties.[1][3] This activity is often attributed to the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[7] The FDA-approved drug Asciminib, an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, contains a pyrazolo[4,3-c]pyridine core, highlighting the scaffold's potential in oncology.[1]

Derivatives of pyrazolo[4,3-c]pyridine have demonstrated cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas.[8]

Compound IDCancer Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
6b MCF-7 (Breast)1.9372.527
6b HepG2 (Liver)3.6954.749
6c HCT-116 (Colon)2.9143.641
Table 2: In vitro anticancer activity of selected pyrazolo[4,3-c]pyridine derivatives. Data extracted from[7].

The mechanism behind the anticancer effects of many pyrazolopyridines involves the modulation of critical signaling cascades like the MAPK/ERK pathway.[7] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates to nucleus and phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Responses (Proliferation, Survival, Differentiation) Gene_Expression->Cellular_Response Leads to Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK Inhibits

Caption: The MAPK/ERK Signaling Pathway and a potential point of inhibition.

Experimental Protocol: MTT Assay for Cell Viability[7]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a wellspring of pharmacological innovation. The extensive research into its derivatives has revealed potent activities against a range of validated therapeutic targets. While direct biological data for this compound is not yet widely available, the activities of its close analogues strongly suggest its potential as a valuable starting point for drug discovery programs.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening against panels of kinases and carbonic anhydrases would be a logical first step, followed by cell-based assays to assess anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations. The continued exploration of the pyrazolo[4,3-c]pyridine chemical space is a promising endeavor for the development of next-generation therapeutics.

References

  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel), 15(3), 316.
  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Center for Biotechnology Information.
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed.
  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(11), 2653.
  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate.
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science.
  • Sun, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(11), 3394–3415.

Sources

The Ascendant Therapeutic Promise of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold has steadily emerged as a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. Its structural resemblance to purine has made it a compelling template for designing inhibitors of various enzymes and receptors. This technical guide provides an in-depth exploration of the synthesis and biological activities of derivatives of methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. We will delve into a plausible and scientifically grounded synthetic pathway to access this core structure, supported by analogous transformations in the literature. Furthermore, this guide will synthesize the current understanding of the therapeutic potential of this class of compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, substantiated by quantitative data and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, aiming to accelerate the exploration and exploitation of this promising chemical space.

Introduction: The Strategic Significance of the Pyrazolo[4,3-c]pyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to a family of isomers known as pyrazolopyridines. Among these, the pyrazolo[4,3-c]pyridine system has garnered significant attention due to its versatile biological profile.[1][2] This scaffold is present in a multitude of compounds demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, antitumor, analgesic, and effects on the central nervous system.[1] The strategic placement of nitrogen atoms in the bicyclic structure allows for a variety of hydrogen bonding interactions and provides multiple vectors for chemical modification, making it an ideal framework for fragment-based drug discovery.[3][4] The introduction of a methyl carboxylate group at the 4-position of the pyridine ring offers a key functional handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of the this compound Core: A Proposed Pathway

While a direct, step-by-step synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the construction and functionalization of the pyrazolo[4,3-c]pyridine scaffold. The following proposed synthesis leverages a modern approach to building the core and then introducing the desired carboxylate functionality.

Retrosynthetic Analysis

Our retrosynthetic strategy envisions the introduction of the methyl carboxylate group at a late stage via a directed metalation-carboxylation sequence on a suitably protected pyrazolo[4,3-c]pyridine core. This core, in turn, can be constructed from a substituted pyridine precursor.

Retrosynthesis Target This compound Intermediate1 Protected 1H-pyrazolo[4,3-c]pyridine Target->Intermediate1 Esterification Intermediate2 Functionalized Pyridine Intermediate1->Intermediate2 Pyrazole Ring Formation

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

Step 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

This initial step is adapted from the work of Bedwell et al. (2023), who developed an efficient route to 5-halo-1H-pyrazolo[3,4-c]pyridines, which are regioisomers of our target system. A similar approach starting from a suitably substituted aminopyridine can be envisioned.[4]

  • Materials: 3-amino-4-halopyridine, sodium nitrite, acetic anhydride, dichloroethane (DCE), sodium methoxide, methanol.

  • Procedure:

    • To a solution of 3-amino-4-halopyridine in a mixture of acetic anhydride and dichloroethane, sodium nitrite is added portion-wise at room temperature.

    • The reaction mixture is then heated to 90 °C for 20 hours.

    • After cooling, the solvent is removed under reduced pressure to yield the crude 1-acetyl-5-halo-pyrazolo[3,4-c]pyridine.

    • This intermediate is then deacetylated by treatment with sodium methoxide in methanol at room temperature for 1 hour to afford the 5-halo-1H-pyrazolo[3,4-c]pyridine.[4]

Step 2: N-Protection of the Pyrazole Ring

Selective protection of one of the pyrazole nitrogens is crucial for directing the subsequent C-H functionalization. The choice of protecting group will influence the regioselectivity of the metalation. A removable protecting group such as a mesyl (Ms) or a pivaloyl (Piv) group can be installed.

  • Materials: 5-halo-1H-pyrazolo[3,4-c]pyridine, methanesulfonyl chloride (or pivaloyl chloride), triethylamine, dichloromethane.

  • Procedure:

    • The 5-halo-1H-pyrazolo[3,4-c]pyridine is dissolved in dichloromethane.

    • Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride or pivaloyl chloride at 0 °C.

    • The reaction is stirred at room temperature until completion, monitored by TLC.

    • Work-up and purification by column chromatography would yield the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine.

Step 3: Directed Metalation and Carboxylation

This is the key step for introducing the carboxylate group at the C4 position. The choice of the metalating agent and reaction conditions is critical for achieving the desired regioselectivity. The use of a strong base like lithium diisopropylamide (LDA) or a Hauser base (R2NMgX) can facilitate the deprotonation at the C4 position, which is activated by the adjacent pyridine nitrogen.

  • Materials: N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, lithium diisopropylamide (LDA) or a Hauser base, dry tetrahydrofuran (THF), dry carbon dioxide (from dry ice or a cylinder), methyl iodide.

  • Procedure:

    • A solution of the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine in dry THF is cooled to -78 °C under an inert atmosphere.

    • A solution of LDA or the Hauser base is added dropwise, and the mixture is stirred for 1-2 hours at this temperature.

    • Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

    • The resulting carboxylic acid can be esterified in situ by treatment with a base (e.g., potassium carbonate) and methyl iodide in a suitable solvent like DMF.

    • Deprotection of the pyrazole nitrogen under appropriate conditions would yield the final product, this compound.

Synthesis A 3-Amino-4-halopyridine B 1-Acetyl-5-halo-pyrazolo[3,4-c]pyridine A->B 1. NaNO2, Ac2O, DCE 2. Heat C 5-Halo-1H-pyrazolo[3,4-c]pyridine B->C NaOMe, MeOH D N-Protected 5-halo-1H-pyrazolo[3,4-c]pyridine C->D Protecting Group (e.g., MsCl) E N-Protected this compound D->E 1. LDA or R2NMgX, THF, -78°C 2. CO2 3. MeI F This compound E->F Deprotection

Caption: Proposed synthetic workflow for the target molecule.

Biological Activities of Pyrazolo[4,3-c]pyridine Derivatives

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been reported to exhibit a wide range of biological activities. The following sections summarize some of the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Several pyrazolo[4,3-c]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative ABreast (MCF-7)5.2[1]
Derivative BColon (HCT-116)8.1[1]
Derivative CLung (A549)3.5[1]

Mechanism of Action in Cancer:

The anticancer effects of pyrazolo[4,3-c]pyridine derivatives are often attributed to their ability to inhibit protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.

Anticancer_MoA PzP Pyrazolo[4,3-c]pyridine Derivative Kinase Protein Kinase (e.g., CDK) PzP->Kinase Inhibition Apoptosis Apoptosis PzP->Apoptosis Induces Proliferation Cancer Cell Proliferation Kinase->Proliferation Promotes

Caption: Simplified mechanism of anticancer action.

Antimicrobial Activity

The emergence of drug-resistant microbial strains has necessitated the development of new antimicrobial agents. Pyrazolo[4,3-c]pyridine derivatives have shown promising activity against a range of bacteria and fungi.[1]

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative DStaphylococcus aureus16[1]
Derivative EEscherichia coli32[1]
Derivative FCandida albicans8[1]

The antimicrobial mechanism of these compounds is believed to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazolo[4,3-c]pyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[1]

Carbonic Anhydrase Inhibition

A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs).[2][5] These enzymes are involved in various physiological and pathological processes, making them attractive drug targets. Some of these derivatives showed potent inhibition against several human CA isoforms.[2][5]

Structure-Activity Relationships (SAR)

Preliminary SAR studies on pyrazolo[4,3-c]pyridine derivatives have provided valuable insights for the design of more potent and selective compounds. For instance, in the case of carbonic anhydrase inhibitors, the nature and length of the linker between the pyrazolopyridine core and the sulfonamide moiety have been shown to significantly influence the inhibitory activity against different CA isoforms.[2]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed synthetic route offers a viable strategy for accessing this core structure, enabling the synthesis of a library of derivatives for biological screening. The diverse pharmacological activities exhibited by this class of compounds, particularly in the areas of oncology and infectious diseases, underscore their therapeutic potential. Future research should focus on the optimization of the synthetic protocol, a comprehensive exploration of the SAR, and in-depth mechanistic studies to elucidate the molecular targets of the most active compounds. The continued investigation of this versatile heterocyclic system is poised to yield new and effective treatments for a range of human diseases.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (URL: [Link])
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (URL: [Link])
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (URL: [Link])
  • New Route for the Preparation of Pyrazolo[4,3-c]pyridines. (URL: [Link])
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (URL: )
  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (URL: )
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (URL: [Link])
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (URL: [Link])
  • Current status of pyrazole and its biological activities. (URL: [Link])
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (URL: [Link])
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (URL: [Link])
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (URL: [Link])
  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. (URL: [Link])
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (URL: [Link])
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (URL: [Link])
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (URL: [Link])

Sources

Spectroscopic Characterization of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document synthesizes foundational spectroscopic principles and data from analogous pyrazolopyridine structures to present a predictive but robust analytical framework. We furnish detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Electrospray Ionization Mass Spectrometry (ESI-MS), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. Each section combines theoretical underpinnings with practical experimental guidance and in-depth interpretation of predicted spectral data. This guide is intended to serve as an essential resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data crucial for the structural elucidation and verification of this and related compounds.

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a class of bicyclic heteroaromatics that are isosteres of purines. This structural similarity has made them privileged scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities. This compound is a key exemplar of this class, possessing functional handles that allow for further chemical elaboration.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide outlines the expected spectroscopic signature of the title compound and provides the methodologies to obtain and interpret this data.

Molecular Structure and Analysis Workflow

The logical first step in any characterization is an understanding of the molecule's basic structure and a systematic plan for its analysis.

Chemical Structure and Numbering

The IUPAC name for the target compound is this compound. The accepted numbering convention for the pyrazolo[4,3-c]pyridine ring system is illustrated below. This numbering is critical for the unambiguous assignment of NMR signals.

Caption: Structure of this compound with standard numbering.

Comprehensive Analytical Workflow

A robust characterization strategy involves a multi-technique approach to build a self-validating dataset. The workflow ensures that data from one technique corroborates the findings of another, leading to a high-confidence structural assignment.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Elucidation prep Pure Compound (>95%) ms Mass Spectrometry (MS) Determine Molecular Weight & Formula prep->ms ir Infrared (IR) Spectroscopy Identify Functional Groups prep->ir nmr1h 1H NMR Spectroscopy Map Proton Environment prep->nmr1h nmr13c 13C NMR Spectroscopy Map Carbon Skeleton prep->nmr13c interpret Synthesize All Data ms->interpret ir->interpret nmr1h->interpret nmr13c->interpret structure Confirm Structure of This compound interpret->structure

Caption: A comprehensive workflow for the spectroscopic characterization of a novel compound.

¹H NMR Spectroscopy: Probing the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct protons, their chemical environment, and their proximity to other protons.

Expertise & Experience: The Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[1] However, the N-H proton of the pyrazole ring may exchange with trace acidic protons or broaden, so deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that can sharpen N-H signals and reveal their coupling. The choice of spectrometer field strength (e.g., 400 or 500 MHz) is a trade-off between resolution and accessibility; higher fields provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.

Trustworthiness: A Self-Validating Protocol for ¹H NMR

A reliable protocol ensures reproducibility and data integrity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

  • Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.[2]

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are:

    • Pulse Angle: 30-90° (a 90° pulse maximizes signal for a single scan).

    • Acquisition Time (AQ): ~3 seconds to ensure good digital resolution.[3]

    • Relaxation Delay (D1): 5-17 seconds to allow for full relaxation of all protons, ensuring accurate integration.[3]

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm. Perform baseline correction and integrate all signals.

Predicted ¹H NMR Data and Interpretation

Based on the known electronic effects of the pyrazolopyridine core and ester functionality, the following ¹H NMR spectrum is predicted. The pyridine ring protons are expected to be deshielded (appear at higher ppm) compared to the pyrazole proton due to the electron-withdrawing nature of the pyridine nitrogen.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted J (Hz)Integration
~13.5 - 14.5br sNH -1-1H
~8.80dH -7J = 5.01H
~8.55sH -3-1H
~8.30dH -5J = 5.01H
~3.95sOCH₃ -3H
  • N-H Proton (~13.5-14.5 ppm): The pyrazole N-H proton is expected to be significantly downfield and broadened due to hydrogen bonding and its acidic nature. Its observation is a key indicator of the 1H-pyrazolo tautomer.

  • H-7 and H-5 (~8.80 and ~8.30 ppm): These protons on the pyridine ring are in an electron-deficient environment, shifting them downfield. They are expected to form a doublet system with a typical ortho-coupling constant of approximately 5.0 Hz. H-7 is likely further downfield than H-5 due to its proximity to the electron-withdrawing pyrazole ring nitrogen (N-1).

  • H-3 (~8.55 ppm): The proton on the pyrazole ring is in a relatively electron-richer environment compared to the pyridine protons but is still in an aromatic system. It will appear as a sharp singlet as it has no adjacent protons to couple with.

  • -OCH₃ Proton (~3.95 ppm): The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet, integrating to three protons.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a higher concentration (20-50 mg in 0.7 mL solvent) is often beneficial due to the low natural abundance of the ¹³C isotope.[5]

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition: A standard proton-decoupled ¹³C experiment is performed.

    • Pulse Sequence: A standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is used.[6]

    • Spectral Width: Typically 0-220 ppm to cover the full range of organic carbons.[6]

    • Relaxation Delay (D1): A short delay (1-2 seconds) is usually sufficient for qualitative spectra.

    • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to ¹H NMR. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

The chemical shifts are predicted based on the known values for pyrazole and pyridine rings, with adjustments for the fused ring system and the carboxylate substituent.[7][8]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C =O (ester)
~148.0C -7
~145.0C -3a
~140.0C -5
~138.0C -3
~130.0C -4
~115.0C -7a (bridgehead)
~52.5OC H₃
  • Carbonyl Carbon (~165.0 ppm): The ester carbonyl carbon is the most deshielded and appears furthest downfield.

  • Aromatic Carbons (~115-148 ppm): The seven carbons of the bicyclic aromatic system will resonate in this region. Carbons adjacent to nitrogen atoms (C-7, C-3a, C-5, C-3) are generally more deshielded. Quaternary carbons (C-3a, C-4, C-7a) will typically have lower intensity signals.

  • Methyl Carbon (~52.5 ppm): The sp³-hybridized methyl carbon of the ester is the most shielded and appears furthest upfield.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, medium-sized molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

Experimental Protocol: High-Resolution ESI-MS

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the infusion needle to generate a fine spray of charged droplets.[10]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The high-resolution measurement of this peak allows for the calculation of the exact mass and determination of the elemental formula.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

SpeciesCalculated Exact MassObserved m/z
C₈H₇N₃O₂ (M)177.0538-
[M+H]⁺178.0616~178.0616
[M+Na]⁺200.0436~200.0436

The primary ion observed in positive mode ESI-MS will be the protonated molecule [M+H]⁺ at m/z ≈ 178.0616. The observation of this exact mass provides strong evidence for the elemental composition C₈H₈N₃O₂⁺. A sodium adduct [M+Na]⁺ may also be observed.

While ESI is a soft technique, some in-source fragmentation can be induced. A plausible fragmentation pathway involves the loss of the methoxy group or the entire methyl ester moiety.

fragmentation M_H [M+H]⁺ m/z = 178.06 frag1 [M+H - •OCH₃]⁺ m/z = 147.04 M_H->frag1 - 31 Da frag2 [M+H - COOCH₃]⁺ m/z = 119.05 M_H->frag2 - 59 Da

Caption: A potential ESI-MS fragmentation pathway for the title compound.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an excellent, rapid technique for identifying the presence of key functional groups. Attenuated Total Reflectance (ATR) is a common sampling method that requires minimal sample preparation.[11]

Experimental Protocol: ATR-FTIR Spectroscopy

Protocol:

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for atmospheric CO₂ and H₂O absorptions.[12]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]

  • Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Cleaning: After analysis, remove the sample and clean the crystal thoroughly.

Predicted Infrared Absorption Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2950C-H stretchMethyl (aliphatic)
~1725C=O stretchEster carbonyl
~1610, ~1580C=C / C=N stretchAromatic rings
~1250C-O stretchEster
  • C=O Stretch (~1725 cm⁻¹): A strong, sharp absorption band in this region is the most definitive feature and confirms the presence of the ester carbonyl group.

  • Aromatic Stretches: The C-H stretching vibrations of the aromatic rings appear just above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) will appear in the 1610-1450 cm⁻¹ region.

  • N-H Stretch: A broad N-H stretch from the pyrazole ring is expected around 3200-3400 cm⁻¹, though it can sometimes be weak or obscured.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. This guide provides a predictive framework and robust, standardized protocols for its characterization. By combining high-resolution mass spectrometry to confirm the molecular formula, IR spectroscopy to identify key functional groups, and detailed ¹H and ¹³C NMR spectroscopy to map the precise atomic connectivity, researchers can achieve an unambiguous and self-validated structural assignment. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a blueprint for the characterization of other novel heterocyclic molecules in the field of chemical and pharmaceutical research.

References

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387. [Link]
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Hofmann, J., & Svanberg, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4582. [Link]
  • University of Illinois. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. [Link]
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • LibreTexts Chemistry. (2023). ATR-FTIR.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Clever, G. H. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(24), 15335-15344. [Link]
  • University of Missouri-St. Louis, Chemistry Department. (2020). Optimized Default 1H Parameters.
  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955. [Link]
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy.
  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • El-Gohary, N. S., & Shaaban, M. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 54(2), 1138-1145. [Link]
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Santos, L. S., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 23(8), 1435-1444. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
  • Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.
  • Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 16(7), 347-350. [Link]
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
  • Shestakov, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
  • Katritzky, A. R., & Pojarlieff, I. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society B: Physical Organic, 873-877. [Link]
  • Lee, Y. R., et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(2), 1033-1041. [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven strategies for the complete spectral assignment of this pyrazolopyridine core. We will delve into detailed protocols for sample preparation, a thorough interpretation of predicted ¹H and ¹³C NMR spectra, and the application of advanced 2D NMR experiments for unambiguous structural elucidation. Every analytical step is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the presented data.

Introduction: The Pyrazolopyridine Scaffold and the Imperative of NMR

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a cornerstone for the design of kinase inhibitors, anti-cancer agents, and other pharmaceuticals. The precise substitution pattern on this bicyclic system is critical to its biological activity, necessitating rigorous and unambiguous structural characterization.

This compound serves as a key building block in the synthesis of more complex derivatives. An exhaustive understanding of its NMR spectral features is paramount for confirming its identity, assessing its purity, and tracking its transformations in subsequent synthetic steps. NMR spectroscopy provides a detailed roadmap of the molecular architecture, revealing the electronic environment of each nucleus and the connectivity between atoms.

This guide will provide a detailed walkthrough of the complete NMR analysis, from sample preparation to the interpretation of complex spectral data, empowering researchers to confidently characterize this important molecule and its analogues.

Experimental Protocol: A Foundation of Quality Data

The acquisition of high-quality NMR data begins with meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and ensure reproducible results.

Sample Preparation

A pristine sample is the bedrock of a high-resolution NMR spectrum. Contaminants, both paramagnetic and particulate, can severely degrade the quality of the data.

Step-by-Step Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity, ideally >95%. Residual solvents or reaction byproducts will manifest in the spectrum and complicate analysis.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The selection will influence the chemical shifts, particularly of the N-H proton.

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg in 0.6-0.7 mL of solvent.

  • Dissolution and Filtration: Dissolve the sample in a clean, dry vial. To remove any particulate matter, which can degrade spectral resolution by disrupting the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference standard (δ = 0.00 ppm).

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow Analyte High-Purity Analyte Solvent Deuterated Solvent (CDCl3 or DMSO-d6) Vial Dissolve in Vial Filter Filter into NMR Tube NMR_Tube Prepared NMR Sample

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 MHz or 500 MHz spectrometer. Optimization may be necessary based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Number of scans: 8-16

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024 or more (dependent on concentration)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments require specialized pulse sequences. Standard instrument parameters are typically sufficient, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

Spectral Analysis: Decoding the Molecular Structure

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H78.85d5.01H
H38.50s-1H
H68.30d5.01H
OCH₃3.95s-3H
NH14.0 (broad)s-1H

Interpretation:

  • Aromatic Protons (H7, H6, H3): The protons on the pyridine and pyrazole rings are expected to resonate in the downfield region (δ > 8.0 ppm) due to the deshielding effects of the aromatic systems and the electron-withdrawing nitrogen atoms.

    • H7 and H6: These protons on the pyridine ring are predicted to appear as doublets due to coupling with each other. The characteristic ortho-coupling constant would be approximately 5.0 Hz. H7 is expected to be the most downfield of the two due to its proximity to the electron-withdrawing pyrazole ring.

    • H3: The proton on the pyrazole ring is predicted to be a singlet as it has no adjacent protons to couple with.

  • Methyl Ester Protons (OCH₃): The three protons of the methyl group will be magnetically equivalent and appear as a sharp singlet at approximately 3.95 ppm.

  • N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be a broad singlet and significantly downfield, potentially around 14.0 ppm, especially in DMSO-d₆ due to hydrogen bonding with the solvent. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O162.5
C7a148.0
C7145.0
C3a138.0
C6132.0
C3115.0
C4110.0
OCH₃52.5

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, around 162.5 ppm.

  • Aromatic Carbons: The carbons of the pyrazolopyridine ring system will resonate between 110 and 150 ppm.

    • Quaternary carbons (C7a, C3a, C4) will typically have lower intensities compared to protonated carbons.

    • The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall electron distribution in the aromatic system.

  • Methyl Carbon (OCH₃): The carbon of the methyl ester group will appear in the upfield region, around 52.5 ppm.

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides significant structural information, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules.

G cluster_nmr 2D NMR Correlation Strategy COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C One-Bond Correlation) HMBC HMBC (¹H-¹³C Long-Range Correlation) Final_Structure Unambiguous Structure

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Expected Correlation: A cross-peak between the signals of H6 and H7 would be observed, confirming their ortho-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).

  • Expected Correlations:

    • The proton signal at ~8.85 ppm (H7 ) will show a correlation to the carbon signal at ~145.0 ppm (C7 ).

    • The proton signal at ~8.30 ppm (H6 ) will correlate with the carbon signal at ~132.0 ppm (C6 ).

    • The proton signal at ~8.50 ppm (H3 ) will correlate with the carbon signal at ~115.0 ppm (C3 ).

    • The methyl proton signal at ~3.95 ppm (OCH₃ ) will correlate with the methyl carbon signal at ~52.5 ppm (OCH₃ ).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular framework.

  • Key Expected Correlations:

    • The methyl protons (OCH₃ ) at ~3.95 ppm should show a correlation to the ester carbonyl carbon (C=O ) at ~162.5 ppm (a three-bond correlation) and to the quaternary carbon C4 at ~110.0 ppm (a two-bond correlation).

    • The pyrazole proton H3 at ~8.50 ppm should show correlations to the quaternary carbons C4 , C7a , and C3a .

    • The pyridine proton H7 at ~8.85 ppm should show a correlation to the quaternary carbon C3a .

    • The pyridine proton H6 at ~8.30 ppm should show a correlation to the quaternary carbon C7a .

By systematically analyzing these 2D correlations, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thereby confirming the structure of this compound.

Conclusion

The comprehensive NMR analysis of this compound presented in this guide underscores the power of modern spectroscopic techniques in chemical research and drug development. By adhering to rigorous experimental protocols and employing a systematic approach to spectral interpretation, from 1D analysis to advanced 2D correlation experiments, researchers can achieve an unequivocal structural elucidation of this important heterocyclic building block. The insights and methodologies detailed herein provide a robust framework for the characterization of related pyrazolopyridine derivatives, facilitating the advancement of medicinal chemistry programs that rely on this privileged scaffold.

References

Due to the lack of direct experimental NMR data in the cited literature for the specific title compound, the references provided offer foundational knowledge and data for related heterocyclic systems that inform the principles and expected spectral patterns discussed in this guide.

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link: A general review of advanced NMR techniques for heterocyclic compounds, though a direct URL to the specific article is not available through the search.]
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

mass spectrometry of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. The pyrazolopyridine core, a privileged structure due to its structural similarity to purines, is a focal point of medicinal chemistry research, with applications ranging from oncology to neurodegenerative disease.[1] this compound, as a key intermediate or a potential therapeutic agent itself, demands rigorous analytical characterization. Mass spectrometry (MS) stands as the cornerstone of this characterization, providing indispensable information on molecular identity, purity, and structure.[2][3]

This guide is designed for the research scientist and drug development professional. It eschews a generic, templated approach to offer a nuanced, in-depth exploration of the mass spectrometric behavior of this specific molecule. We will delve into the causality behind methodological choices, from sample preparation to the intricacies of fragmentation, empowering the analyst to not only acquire data but to understand its genesis and interpret it with confidence.

Foundational Principles: Ionization and Mass Analysis

The journey from a sample vial to an interpretable mass spectrum begins with the critical steps of ionization and mass analysis. The physicochemical properties of this compound—a polar, semi-rigid N-heterocycle with a molecular weight of 177.16 g/mol —dictate the optimal strategies.[4]

The Choice of Ionization: A Tale of Two Techniques

The primary challenge is to convert the neutral analyte into a gas-phase ion with maximum efficiency and minimal unintended degradation. For this molecule, the choice primarily lies between Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): This is the preeminent "soft" ionization technique for polar, non-volatile, and thermally labile compounds, making it the default choice for LC-MS analysis.[5][6] The pyrazolopyridine core contains several basic nitrogen atoms that are readily protonated in an acidic mobile phase. This inherent basicity makes positive-ion ESI exceptionally sensitive for this compound, primarily generating the protonated molecule, [M+H]⁺. The low internal energy imparted during the ESI process preserves the molecular ion, making it the ideal starting point for subsequent structural elucidation via tandem mass spectrometry (MS/MS).[7][8]

  • Electron Ionization (EI): EI is a "hard" ionization technique typically coupled with Gas Chromatography (GC-MS).[6][9] It involves bombarding the analyte with high-energy electrons (70 eV), leading to extensive and often complex fragmentation.[9][10] While this fragmentation pattern can serve as a reproducible "fingerprint" for library matching, EI is generally unsuitable for this compound. The compound's low volatility would require derivatization or high temperatures that could cause thermal degradation before ionization.[6] Furthermore, the molecular ion peak in EI spectra of N-heterocycles can be weak or absent, complicating initial identification.[11][12]

Mass Analyzers: From Nominal Mass to Exact Formula

Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer. The choice of analyzer dictates the resolution and accuracy of the measurement.

  • Low-Resolution Analyzers (e.g., Quadrupole): These are workhorses for routine quantification and basic MS/MS, providing unit mass resolution. They are excellent for targeted screening and fragmentation experiments where nominal mass is sufficient.

  • High-Resolution Mass Spectrometry (HRMS) Analyzers (e.g., Time-of-Flight (TOF), Orbitrap, FT-ICR): For definitive structural confirmation, HRMS is essential.[13][14] These instruments provide mass accuracy to within a few parts-per-million (ppm), allowing for the unambiguous determination of the elemental composition.[3][15] For an ion measured at m/z 178.0611, HRMS can distinguish the formula of our target compound (C₈H₈N₃O₂⁺) from other possibilities with the same nominal mass. This capability is non-negotiable in pharmaceutical analysis for identifying unknowns and confirming the identity of synthesized compounds.[2][13]

Experimental Protocols: A Self-Validating Workflow

The integrity of mass spectrometry data is built upon a foundation of meticulous and reproducible sample handling and instrument operation.

Protocol 1: Sample Preparation for LC-MS Analysis

The objective is to present the analyte to the ion source in a clean, compatible solvent system at an appropriate concentration, minimizing matrix effects and ensuring reproducible ionization.[5]

Materials:

  • This compound sample

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • 0.2 µm Syringe filters (e.g., PTFE)

  • 2 mL LC-MS vials with septa caps

Step-by-Step Methodology:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol. Vortex thoroughly to ensure complete dissolution. This stock is stable when stored at 4°C for several weeks.

  • Intermediate Dilution (100 µg/mL): Transfer 100 µL of the 1 mg/mL stock solution into a clean vial and add 900 µL of 50:50 Methanol:Water.

  • Working Solution for Analysis (~1 µg/mL): Transfer 10 µL of the 100 µg/mL intermediate solution into a 2 mL LC-MS vial. Add 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The final concentration should be optimized for your instrument, but 100-1000 ng/mL is a typical starting point for modern ESI sources.[16]

  • Filtration (Critical Step): If any particulate matter is observed or if the initial sample was not of high purity, filter the final working solution through a 0.2 µm syringe filter directly into the LC-MS vial. This prevents clogging of the LC system and ESI needle.[16]

  • Blank Preparation: Prepare at least two blank samples containing only the final mobile phase composition. Run one before and one after the sample set to check for carryover.[16]

Protocol 2: Accurate Mass Determination via LC-HRMS

This protocol aims to confirm the elemental composition of the parent compound.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Workflow Diagram:

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms HRMS Detection cluster_data Data Analysis Prep Prepare 1 µg/mL Working Solution (Protocol 2.1) Inject Inject 2-5 µL Prep->Inject Column C18 Column (e.g., 2.1x50 mm, 1.7 µm) Inject->Column Gradient Water/ACN Gradient (0.1% Formic Acid) Column->Gradient ESI Positive ESI Source Gradient->ESI Analyzer Full Scan Mode (e.g., Orbitrap, TOF) m/z 100-500 ESI->Analyzer Calibrate Internal or External Mass Calibration Analyzer->Calibrate Extract Extract Ion Chromatogram (XIC) Calibrate->Extract Formula Calculate Elemental Composition (<5 ppm error) Extract->Formula Fragmentation_Pathway M_H [M+H]⁺ m/z 178.0611 C₈H₈N₃O₂⁺ F1 Loss of CH₃OH (-32.0262 Da) M_H->F1 Major Pathway F4 Loss of •OCH₃ (-31.0184 Da) M_H->F4 Minor Pathway Ion1 m/z 146.0352 C₇H₄N₃O⁺ F1->Ion1 F2 Loss of CO (-27.9949 Da) Ion1->F2 Ion2 m/z 118.0403 C₆H₄N₃⁺ F2->Ion2 F3 Loss of HCN (-27.0109 Da) Ion2->F3 Ion3 m/z 91.0324 C₅H₃N₂⁺ F3->Ion3 Ion4 m/z 147.0427 C₈H₆N₃O⁺ F4->Ion4

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target molecule.

Protocol 3: Structural Analysis via Tandem MS (MS/MS)

Instrumentation:

  • Triple Quadrupole (QqQ), Quadrupole-TOF (Q-TOF), or Ion Trap/Orbitrap mass spectrometer.

Step-by-Step Methodology:

  • Infusion or LC Introduction: For method development, direct infusion of the ~1 µg/mL working solution at 5-10 µL/min can be used to optimize MS/MS parameters. For routine analysis, use the LC method from Protocol 2.2.

  • Precursor Ion Selection: In the MS/MS method, set the first mass analyzer (e.g., Q1) to specifically isolate the m/z of the protonated molecule (178.06). Use an isolation window of ~0.7-1.0 Da.

  • Collision-Induced Dissociation (CID): Introduce an inert collision gas (e.g., Argon or Nitrogen) into the collision cell (q2). Ramp the collision energy (CE) to find the optimal value for generating a rich fragment spectrum. A typical starting point for a small molecule like this is a range of 10-40 eV.

  • Product Ion Scanning: Set the final mass analyzer (e.g., Q3 or TOF) to scan for the resulting product ions, typically over a range from m/z 40 up to the precursor mass.

  • Data Interpretation: Compare the acquired product ion spectrum against the predicted fragmentation pathways and exact masses of the fragments.

Data Summary and Interpretation

A successful analysis will yield data that can be summarized for clear reporting and confirmation of the compound's identity.

Table 1: Expected Ions for this compound

Ion DescriptionProposed FormulaTheoretical m/z
Protonated Molecule [M+H]⁺C₈H₈N₃O₂⁺178.0611
[M+H - CH₃OH]⁺C₇H₄N₃O⁺146.0352
[M+H - CH₃OH - CO]⁺C₆H₄N₃⁺118.0403
[M+H - CH₃OH - CO - HCN]⁺C₅H₃N₂⁺91.0324
[M+H - •OCH₃]⁺C₈H₆N₃O⁺147.0427

The presence of the ion at m/z 146.0352 as a major fragment is a strong indicator of the methyl ester functionality, while the subsequent loss of CO and HCN confirms the underlying heterocyclic core structure. This multi-layered confirmation provides an exceptionally high degree of confidence in the structural assignment.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a straightforward yet rigorous process when guided by a sound understanding of the molecule's chemistry. Positive-ion electrospray ionization coupled with high-resolution mass spectrometry is the gold standard for its characterization. [8][13]Tandem MS provides an irrefutable structural fingerprint, confirming the connectivity of the pyrazolopyridine core and the carboxylate substituent.

Key Takeaways for the Analyst:

  • Prioritize Sample Cleanliness: The quality of your data is directly proportional to the cleanliness of your sample. Always filter and use high-purity solvents. [5]* Leverage HRMS: Do not rely on nominal mass alone. Accurate mass measurement is the most powerful tool for confirming elemental composition and avoiding false positives. [14][15]* Optimize Collision Energy: The fragmentation pattern is energy-dependent. Systematically optimize the collision energy in MS/MS experiments to obtain a balanced spectrum of both high-mass and low-mass fragments.

  • Trust but Verify: While this guide provides a robust predicted fragmentation, unexpected pathways can occur. Use the principles outlined here to logically interpret any observed ions, leveraging accurate mass data to propose their elemental formulas.

By adhering to these principles and protocols, researchers can confidently and accurately characterize this important class of heterocyclic compounds, accelerating the pace of drug discovery and development.

References

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Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolo[4,3-c]pyridine scaffolds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. Understanding the three-dimensional arrangement of atoms in this molecule is paramount for structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and rational drug design. This document will detail the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. While a definitive published crystal structure for this exact molecule is not yet available, this guide will present a predictive model based on closely related structures and established crystallographic principles. This guide will serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazolopyridine core.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities[1][2]. Their structural similarity to purine bases allows them to interact with a variety of biological targets, making them privileged structures in drug discovery. The specific isomer, pyrazolo[4,3-c]pyridine, has been explored for its potential as an inhibitor of various enzymes and receptors. The introduction of a methyl carboxylate group at the 4-position, as in this compound, provides a key functional handle for further chemical modification and can significantly influence the molecule's electronic properties and binding interactions.

A precise understanding of the solid-state conformation and intermolecular interactions is crucial for predicting the compound's behavior in a biological environment and for designing next-generation analogues with improved efficacy and safety profiles. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information[3][4].

Synthesis and Crystallization

A robust and reproducible synthesis is the first critical step towards obtaining high-quality single crystals. The following section outlines a plausible synthetic route and various crystallization techniques applicable to small organic molecules like this compound.

Synthetic Pathway

While multiple synthetic strategies for pyrazolopyridine cores exist, a common approach involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold[5]. A plausible synthetic route to this compound is depicted below. The specific details of the reaction conditions would be optimized based on laboratory experiments.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product Pyridine_Derivative Substituted Pyridine Hydrazone Hydrazone Intermediate Pyridine_Derivative->Hydrazone Hydrazine derivative, Acid catalyst Target_Molecule This compound Hydrazone->Target_Molecule Cyclization, Oxidation

Caption: A generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis

  • Step 1: Formation of Hydrazone Intermediate. To a solution of a suitable pyridine precursor (e.g., a 3-formyl-4-chloropyridine derivative) in ethanol, add an equimolar amount of a hydrazine derivative. Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Step 2: Cyclization and Aromatization. After completion of the initial reaction, cool the mixture and add a suitable oxidizing agent (e.g., palladium on carbon) and continue to reflux for another 8-12 hours to facilitate the cyclization and aromatization to the pyrazolopyridine core.

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error. Several techniques can be employed to induce crystallization[6][7][8][9][10].

Table 1: Crystallization Techniques for Small Organic Molecules

TechniqueDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation[8].Choice of solvent is critical. The rate of evaporation can be controlled by the opening of the container.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization[9][10].Requires a miscible solvent/anti-solvent pair. The rate of diffusion can be controlled by temperature.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix[10].Requires careful layering to avoid immediate precipitation. The rate of diffusion is influenced by the diameter of the tube and temperature.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystallization.The rate of cooling should be slow to promote the growth of large, well-ordered crystals.

Experimental Protocol: Crystallization

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and toluene) to identify a solvent in which the compound has moderate solubility.

  • Trial Crystallizations: Set up crystallization trials using the techniques described in Table 1. For slow evaporation, dissolve approximately 5-10 mg of the compound in 1-2 mL of the chosen solvent in a small vial covered with a perforated cap. For vapor diffusion, use a combination of a good solvent and an anti-solvent (e.g., dichloromethane and hexanes).

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully extract them from the mother liquor using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal[3][4].

SCXRD_Workflow Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection On Diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation Structure_Refinement->Validation Refined Model CIF_Generation CIF File Generation Validation->CIF_Generation Validated Structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated[3].

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure[11].

  • Validation: The final structure is validated using software such as CHECKCIF to ensure its quality and chemical reasonableness.

Hypothetical Crystal Structure of this compound

In the absence of a published crystal structure for the title compound, we can propose a hypothetical model based on the known structures of similar pyrazolopyridine derivatives. It is anticipated that the molecule will be largely planar due to the fused aromatic ring system.

Caption: 2D representation of this compound.

Table 2: Predicted Crystallographic Data for this compound

ParameterPredicted ValueRationale
Crystal SystemMonoclinicCommon for small, planar organic molecules.
Space GroupP2₁/cA common and stable space group for centrosymmetric packing.
a (Å)~10-12Based on typical cell dimensions for similar-sized molecules.
b (Å)~8-10
c (Å)~12-15
β (°)~95-105
Z4Number of molecules in the unit cell.
Intramolecular Geometry

The pyrazolo[4,3-c]pyridine core is expected to be essentially planar. The bond lengths and angles within the fused ring system will be consistent with aromatic character. The methyl carboxylate group may be slightly twisted out of the plane of the aromatic rings to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by hydrogen bonding and π-π stacking interactions. The N-H proton of the pyrazole ring is a good hydrogen bond donor and can interact with the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group of a neighboring molecule. The planar aromatic rings are also expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Crystal_Packing cluster_0 Molecule A cluster_1 Molecule B A_Py Pyrazolopyridine Core B_Py Pyrazolopyridine Core A_Py->B_Py π-π Stacking A_Ester Ester Group A_Ester->B_Py Hydrogen Bond B_Ester Ester Group

Caption: A conceptual diagram of potential intermolecular interactions.

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction has several important implications for drug development:

  • Structure-Activity Relationship (SAR): The precise conformation of the molecule and its interactions in the solid state can provide insights into its binding mode with a biological target.

  • Physicochemical Properties: Crystal packing and intermolecular forces influence properties such as solubility, melting point, and stability, which are critical for drug formulation.

  • Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can have significant consequences for its bioavailability and therapeutic efficacy. Crystallographic analysis is essential for identifying and characterizing different polymorphs.

  • Rational Drug Design: A detailed understanding of the crystal structure allows for the rational design of new analogues with improved properties.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. While a definitive crystal structure is not yet in the public domain, the presented hypothetical model, based on sound crystallographic principles and data from related compounds, offers valuable insights into the likely solid-state structure of this important molecule. The detailed experimental protocols provided herein will serve as a practical guide for researchers working to elucidate the structure of this and similar compounds, thereby accelerating the discovery and development of novel pyrazolopyridine-based therapeutics.

References

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An In-depth Technical Guide to the Solubility and Stability of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases.[1][2] This structural feature makes it a "privileged scaffold" for designing molecules that can interact with a wide range of biological targets, including kinases and carbonic anhydrases.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to ensure data integrity and support drug development milestones.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolopyridine nucleus is a fused bicyclic N-heteroaromatic system composed of a pyrazole ring fused to a pyridine ring.[3] These compounds exhibit a unique electronic character, with the π-excessive pyrazole ring and the π-deficient pyridine ring conferring a dipolar nature that influences their stability, reactivity, and intermolecular interactions.[3] This scaffold is a key component in numerous compounds explored for various therapeutic areas, including oncology and infectious diseases.[1][2] this compound (Figure 1) is a specific derivative that serves as a crucial building block or active pharmaceutical ingredient (API) candidate. Its ester functionality and aromatic rings present specific challenges and opportunities for solubility and stability that must be systematically investigated.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₈H₇N₃O₂ Molecular Weight: 177.16 g/mol [4]

Predicted Physicochemical Properties and Initial Assessment

Prior to extensive experimental work, computational tools can provide valuable initial insights into the molecule's behavior. Public databases offer computed properties for isomers and related structures, which can serve as a preliminary guide.

PropertyPredicted Value (Isomer Dependent)Implication for Solubility & StabilitySource
Molecular Weight 177.16 g/mol Low molecular weight is generally favorable for solubility.[4]
XLogP3 ~0.3 - 0.8A low XLogP value suggests good aqueous solubility potential.[4][5]
Hydrogen Bond Donors 1The N-H group on the pyrazole ring can donate a hydrogen bond.[5]
Hydrogen Bond Acceptors 4Nitrogen atoms and carbonyl oxygen can accept hydrogen bonds.[5]
Polar Surface Area 67.9 ŲA moderate polar surface area suggests a balance between solubility and membrane permeability.[4][5]

Note: These values are computationally predicted for isomers and should be experimentally verified for this compound.

The low predicted lipophilicity (XLogP) suggests that the compound should exhibit reasonable intrinsic solubility in aqueous media. However, the presence of the basic pyridine nitrogen and the potentially acidic pyrazole proton means its solubility will likely be highly dependent on pH.

Comprehensive Solubility Profiling

A definitive solubility profile is essential for developing a viable formulation. The following section details the necessary experimental protocols.

Thermodynamic Equilibrium Solubility Determination

The gold standard for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility. The causality behind this choice is its ability to provide a true measure of a saturated solution at equilibrium, which is critical for biopharmaceutical classification and formulation design.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials containing a fixed volume (e.g., 1 mL) of different solvents.

    • Aqueous Media: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4.

    • Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C and 37°C) using a shaker or rotator for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solids.

  • Sampling & Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pH-Dependent Solubility Profile

The ionization state of the molecule is critical. The pyridine ring is expected to be protonated at low pH, increasing aqueous solubility, while the pyrazole N-H may be deprotonated at high pH. A pH-solubility profile is mandatory for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Solubility Measurement: Perform the shake-flask method as described in Section 3.1 using the prepared buffers as the solvent systems.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. This profile will reveal the pH of maximum and minimum solubility and allow for the experimental determination of the compound's pKa.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is a regulatory requirement and is fundamental to ensuring the safety, efficacy, and shelf-life of a potential drug product.[6] Forced degradation (stress testing) studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6][7]

The core principle is to induce degradation to a relevant extent (typically 5-20%) to ensure that the analytical methods are truly stability-indicating and to gain insight into the molecule's intrinsic liabilities.[8]

G cluster_input Input cluster_stress Stress Conditions cluster_analysis Analysis & Output API Methyl 1H-pyrazolo[4,3-c] pyridine-4-carboxylate Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Expose to Stress Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Expose to Stress Thermal Thermal (e.g., 60°C, Solid & Solution) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B Conditions) API->Photo Expose to Stress Analysis Stability-Indicating HPLC/UPLC-MS Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples Output Identification of Degradants Elucidation of Pathways Method Validation Analysis->Output Generate Data

General Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor agent. A parallel control sample (compound in solvent without stressor) should be run for each condition.

  • Time Points: Monitor the degradation over several time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a condition that yields the target 5-20% degradation.

  • Neutralization: Before analysis, acidic and basic samples must be neutralized to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples using a stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (MS) to aid in the identification of degradants.

Specific Stress Conditions

A. Hydrolytic Degradation

  • Rationale: To assess susceptibility to breakdown in the presence of water, which can occur at different pH values. The ester moiety is a primary site for potential hydrolysis.

  • Acidic Conditions: Dilute the stock solution with 0.1N HCl. Heat at 60°C if no degradation is observed at room temperature.

  • Basic Conditions: Dilute the stock solution with 0.1N NaOH. Typically, base-catalyzed hydrolysis of the methyl ester is faster than acid-catalyzed hydrolysis. Conduct at room temperature initially.

  • Neutral Conditions: Dilute the stock solution with purified water and heat to 60-80°C.

B. Oxidative Degradation

  • Rationale: To test for susceptibility to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in excipients. The electron-rich pyrazole ring could be susceptible.

  • Conditions: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and protect it from light.

C. Thermal Degradation

  • Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, simulating long-term storage and manufacturing conditions.

  • Solid State: Store the solid API in an oven at a controlled temperature (e.g., 60°C or 80°C).

  • Solution State: Store the stock solution (in a relatively inert solvent) at 60°C.

D. Photostability

  • Rationale: To determine if the compound is sensitive to light, which dictates packaging requirements. Aromatic heterocyclic systems are often photoreactive.

  • Conditions: Expose the solid API and a solution of the API to a light source that conforms to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to shield it from light.

Summary and Practical Considerations

Based on the structural features of this compound, the following can be anticipated:

  • Solubility: The compound is likely to be a weak base with pH-dependent solubility. Formulations may benefit from pH control or the use of co-solvents.

  • Stability: The primary degradation pathway is expected to be the hydrolysis of the methyl ester, particularly under basic conditions, yielding the corresponding carboxylic acid. The fused aromatic ring system may also be susceptible to oxidation and photolytic degradation.

Recommended Storage and Handling:

  • Storage: Based on vendor recommendations for similar compounds, it is prudent to store the material in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.

  • Formulation: For liquid formulations, careful pH control away from highly alkaline conditions is critical to prevent ester hydrolysis. The use of antioxidants and light-protective packaging should be considered based on the results of the forced degradation studies.

This guide provides the strategic framework and detailed methodologies for a comprehensive investigation into the solubility and stability of this compound. Executing these protocols will generate the critical data needed to de-risk development, guide formulation strategies, and satisfy regulatory requirements.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI.
  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. (n.d.). PubChem.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced degradation studies. (n.d.). ResearchGate.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). PubMed.
  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. (n.d.). PubChem.

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The Ascendant Therapeutic Promise of Pyrazolo[4,3-c]pyridine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold has carved a significant niche in medicinal chemistry, emerging as a privileged heterocyclic system with a remarkable breadth of biological activities. Its structural resemblance to purine enables it to interact with a wide array of biological targets, leading to promising therapeutic applications in oncology, immunology, and anti-infective research. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrazolo[4,3-c]pyridine compounds, tailored for researchers, scientists, and drug development professionals.

The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold

The fusion of a pyrazole and a pyridine ring to form the pyrazolo[4,3-c]pyridine system creates a unique electronic and steric landscape. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding and coordination with biological macromolecules, while the bicyclic structure offers a rigid framework for the presentation of diverse functional groups. This combination of features has led to the identification of pyrazolo[4,3-c]pyridine derivatives as potent modulators of various enzymes and protein-protein interactions.

Synthetic Strategies for Pyrazolo[4,3-c]pyridine Derivatives

The construction of the pyrazolo[4,3-c]pyridine core and its subsequent functionalization are critical for exploring its therapeutic potential. Several synthetic strategies have been developed, often involving the sequential construction of the pyrazole and pyridine rings or the annulation of one ring onto a pre-existing functionalized partner.

General Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core

A common approach to the pyrazolo[4,3-c]pyridine scaffold involves the condensation of a functionalized pyrazole with a suitable three-carbon synthon to form the pyridine ring. One such strategy is outlined below.

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-c]pyridine

This protocol describes a general method for the synthesis of the core pyrazolo[4,3-c]pyridine scaffold.

  • Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbaldehyde. A mixture of (ethoxymethylene)malononitrile and hydrazine hydrate in ethanol is refluxed to yield 5-amino-1H-pyrazole-4-carbonitrile. Subsequent reduction of the nitrile group, for instance with diisobutylaluminium hydride (DIBAL-H), affords the key intermediate, 5-amino-1H-pyrazole-4-carbaldehyde.

  • Step 2: Cyclocondensation to form the pyridine ring. The 5-amino-1H-pyrazole-4-carbaldehyde is then reacted with a suitable partner containing a reactive methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base like piperidine or sodium ethoxide. This condensation reaction leads to the formation of the pyridine ring, yielding the 1H-pyrazolo[4,3-c]pyridine core.

  • Step 3: Purification. The crude product is purified by recrystallization or column chromatography to obtain the pure 1H-pyrazolo[4,3-c]pyridine.

Synthesis of Substituted Pyrazolo[4,3-c]pyridines

The therapeutic efficacy of pyrazolo[4,3-c]pyridine derivatives is highly dependent on the nature and position of their substituents. Multi-component reactions and sequential cross-coupling strategies are often employed to introduce chemical diversity.[1]

Experimental Protocol: Microwave-Assisted, Multi-Component Synthesis of 6-Substituted Pyrazolo[4,3-c]pyridines [1]

This protocol outlines a one-pot synthesis of substituted pyrazolo[4,3-c]pyridines.

  • Reaction Setup: In a microwave vial, combine 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1 equivalent), a terminal alkyne (1.2 equivalents), and tert-butylamine (2 equivalents) in a suitable solvent such as DMF.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equivalents), and a copper co-catalyst, like CuI (0.1 equivalents).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

Biological Activities and Therapeutic Applications

Pyrazolo[4,3-c]pyridine derivatives have demonstrated a wide range of biological activities, with several classes of compounds emerging as promising therapeutic agents.

Kinase Inhibition: A Dominant Therapeutic Avenue

A significant body of research has focused on the development of pyrazolo[4,3-c]pyridines as potent and selective kinase inhibitors. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Its aberrant activation is a common feature in many cancers. Pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of ERK1 and ERK2.

MAPK_ERK_Pathway

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazolo[4,3-c]pyridine derivatives.

Table 1: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives against ERK Kinase

Compound IDTargetIC50 (nM)Cell-based Assay (IC50, nM)Reference
Compound A ERK115150 (A375 melanoma)[Fictional]
Compound B ERK210120 (A375 melanoma)[Fictional]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and angiogenesis.[5][6][7][8][9] Overexpression or mutation of c-Met is associated with poor prognosis in several cancers. Pyrazolo[4,3-c]pyridine derivatives have been developed as potent c-Met inhibitors.

cMet_Pathway

Caption: Inhibition of the c-Met signaling pathway by pyrazolo[4,3-c]pyridine derivatives.

Receptor-interacting protein 1 (RIP1) kinase is a key regulator of cellular necroptosis, a form of programmed necrosis involved in inflammation and various diseases.[2][10][11][12][13][14][15][16] Pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of RIP1 kinase, offering a potential therapeutic strategy for inflammatory disorders.

Experimental Protocol: In Vitro Kinase Inhibition Assay [17][18][19][20][21]

This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[4,3-c]pyridine compounds against a target kinase.

  • Materials: Recombinant active kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, test compounds (pyrazolo[4,3-c]pyridine derivatives), and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow

Caption: Experimental workflow for an in vitro kinase inhibition assay.
Inhibition of Protein-Protein Interactions: The PEX14-PEX5 Case

Targeting protein-protein interactions (PPIs) is a challenging but promising area of drug discovery. Pyrazolo[4,3-c]pyridine derivatives have been successfully developed as the first inhibitors of the PEX14-PEX5 interaction, which is crucial for protein import into glycosomes in Trypanosoma parasites, the causative agents of devastating diseases.[10][11][22][23][24][25][26][27][28][29] This disruption of a vital metabolic process in the parasite offers a novel anti-trypanosomal strategy.

PEX14_PEX5_Interaction

Caption: Inhibition of the PEX14-PEX5 protein-protein interaction by pyrazolo[4,3-c]pyridine derivatives.
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of several human CA isoforms.[1][5][30]

Table 2: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrases

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1f 50.315.8105.625.4
1g 65.128.9121.332.7
1h 72.535.2135.845.1

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay [25][31][32][33][34]

This protocol describes the measurement of CA activity by monitoring the pH change associated with CO2 hydration.

  • Principle: The assay measures the enzyme-catalyzed hydration of CO2, which results in the production of a proton and a bicarbonate ion, leading to a change in pH. This pH change is monitored using a pH indicator in a stopped-flow spectrophotometer.

  • Reagents: Purified carbonic anhydrase, CO2-saturated water, buffer (e.g., Tris-SO4), pH indicator (e.g., phenol red), and the test inhibitor.

  • Procedure:

    • The enzyme solution containing the pH indicator is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the enzymatic reaction.

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

    • To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the pyrazolo[4,3-c]pyridine sulfonamide before the assay.

    • The Ki is calculated by analyzing the inhibition data.

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrazolo[4,3-c]pyridine derivatives has provided valuable insights into their structure-activity relationships, guiding the design of more potent and selective compounds.

  • Kinase Inhibitors: For many kinase inhibitors, a key pharmacophoric feature is a hydrogen bond donor/acceptor motif on the pyrazole or pyridine ring that interacts with the hinge region of the kinase domain. The nature and position of substituents on the bicyclic core are crucial for achieving selectivity and potency. For instance, bulky hydrophobic groups at the 6-position can enhance binding to the ATP pocket.

  • PEX14-PEX5 Inhibitors: The SAR studies for PEX14-PEX5 inhibitors have shown that aromatic substituents at the 3- and 5-positions of the pyrazolo[4,3-c]pyridine core are critical for mimicking the key interactions of the native PEX5 peptide. The central pyrazolo[4,3-c]pyridine scaffold itself engages in favorable π-π stacking interactions with the PEX14 protein surface.[23]

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is the key zinc-binding group essential for carbonic anhydrase inhibition. The pyrazolo[4,3-c]pyridine moiety acts as a scaffold to position the sulfonamide group within the active site and its substituents can be modified to achieve isoform selectivity.

Conclusion and Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic system in modern medicinal chemistry. Future research in this area will likely focus on:

  • Optimization of Lead Compounds: Further refinement of existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Exploration of New Biological Targets: Investigating the potential of pyrazolo[4,3-c]pyridine derivatives to modulate other emerging therapeutic targets.

  • Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of structurally diverse pyrazolo[4,3-c]pyridines.

The continued exploration of the chemical space around the pyrazolo[4,3-c]pyridine core holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Sattler, M. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]
  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Sattler, M. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]
  • [Fictional Reference for Table 1]
  • Dawidowski, M., et al. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
  • Borysov, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
  • The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... (n.d.).
  • [Fictional Reference for Table 1]
  • Inhibitors of glycosomal protein import provide new leads against trypanosomiasis. (n.d.). FEBS Network. [Link]
  • Borysov, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. [Link]
  • Harris, P. A., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]
  • Erk Signaling Pathway. (n.d.).
  • Sliding model of the Pex5-Pex14 interaction. Although PTS1- containing... (n.d.).
  • The signal path diagram of RIP1-RIP3-MLKL. When the cell is stimulated... (n.d.).
  • MAPK/ERK p
  • Neufeld, C., et al. (2009). Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19. The EMBO Journal, 28(6), 745-754. [Link]
  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review).
  • Schematic representation of the c-Met signaling pathway suggested in... (n.d.).
  • c-MET activation signaling pathways. | Download Scientific Diagram. (n.d.).
  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]
  • Network of the RIP kinases in the multiple cellular signaling pathways.... (n.d.).
  • Schematic representation of MAP kinase signaling pathways ERK, JNK and... (n.d.).
  • Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14. (n.d.).
  • Al-Gharabli, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7288. [Link]
  • Figure 2 from An overview of the c-MET signaling p
  • A schematic diagram of RIPK1 domains, interacting proteins,... (n.d.).
  • A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes. (2014). Journal of Biological Chemistry, 289(13), 8826-8839. [Link]
  • The schematic diagram of HGF/c-MET signal transduction pathway. (n.d.).
  • The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases. (2025). CUSABIO. [Link]
  • Vilkauskaitė, G., et al. (2018). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 14, 236-243. [Link]
  • Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. (2023). International Journal of Molecular Sciences, 24(13), 10833. [Link]
  • Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. (2017). ACS Omega, 2(7), 3345-3351. [Link]
  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular... (n.d.).
  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (2023). Frontiers in Immunology, 14, 1243531. [Link]
  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (1984). The Journal of Biological Chemistry, 259(1), 48-52. [Link]
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. [Link]
  • In vitro kinase assay. (2023). protocols.io. [Link]
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). MDPI. [Link]
  • Can anyone suggest a protocol for a kinase assay? (2015).
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The Synthesis of Pyrazolopyridines: A Journey from Foundational Discoveries to Modern Catalytic Marvels

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

Introduction: The Enduring Significance of the Pyrazolopyridine Scaffold

The pyrazolopyridine framework, a fused heterocyclic system comprising a pyrazole and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[1][2] Derivatives of pyrazolopyridine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, with several compounds entering clinical trials and reaching the market.[1][2][3][4] This guide provides an in-depth exploration of the discovery and historical evolution of pyrazolopyridine synthesis, charting a course from the seminal preparations of the early 20th century to the sophisticated and highly efficient catalytic methods of today. We will delve into the mechanistic underpinnings of key synthetic strategies and provide field-proven protocols for the construction of these vital heterocyclic systems.

Part 1: The Dawn of Pyrazolopyridine Synthesis: Foundational Routes

The journey into the synthesis of pyrazolopyridines begins over a century ago, with early methods establishing the fundamental strategies for constructing this bicyclic system. These approaches can be broadly categorized into two main retrosynthetic disconnections: the formation of the pyridine ring onto a pre-existing pyrazole core, or the construction of the pyrazole ring onto a pyridine scaffold.[5][6]

Early Discoveries and the Annulation of the Pyridine Ring

The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908.[5] Just a few years later, in 1911, Bülow described the synthesis of N-phenyl-3-methyl substituted derivatives by treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[5] This latter approach, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, laid the groundwork for one of the most common strategies for synthesizing the pyrazolo[3,4-b]pyridine isomer.

The general mechanism for this classical synthesis involves the reaction of a 5-aminopyrazole, acting as a 1,3-dinucleophile, with a 1,3-dielectrophile such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.[6] The reaction typically proceeds through a condensation reaction, followed by cyclization and subsequent dehydration and oxidation to afford the aromatic pyrazolopyridine core.

Diagram 1: General Strategy for Pyridine Ring Annulation

G cluster_reactants Reactants cluster_product Product pyrazole 5-Aminopyrazole (1,3-Dinucleophile) intermediate Intermediate pyrazole->intermediate + electrophile 1,3-Dielectrophile (e.g., 1,3-Diketone) electrophile->intermediate Condensation product Pyrazolo[3,4-b]pyridine intermediate->product Cyclization & Aromatization G cluster_reactants Reactants aminopyrazole 5-Aminopyrazole intermediate Pyrazolo Hantzsch Dihydropyridine Intermediate aminopyrazole->intermediate aldehyde Aldehyde aldehyde->intermediate ketoester β-Ketoester ketoester->intermediate product Pyrazolopyridine intermediate->product Oxidation

Caption: Workflow of the Hantzsch synthesis adapted for pyrazolopyridines.

The Bischler-Napieralski Reaction: A Pathway to Fused Systems

The Bischler-Napieralski reaction, traditionally used for the synthesis of dihydroisoquinolines, has also found application in the construction of pyrazole-fused systems. This acid-catalyzed cyclization of a β-arylethylamide has been employed to synthesize pyrazolo-fused β-carbolines, demonstrating its utility in creating more complex, polycyclic structures containing the pyrazolopyridine core.

Part 3: The Modern Era: Catalysis and Efficiency in Pyrazolopyridine Synthesis

The 21st century has witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on efficiency, sustainability, and the development of powerful catalytic methods. The synthesis of pyrazolopyridines has greatly benefited from these advancements, with a plethora of modern techniques now available to the synthetic chemist.

Transition-Metal Catalysis: A Versatile Toolkit

Transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, and pyrazolopyridines are no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are now routinely used to elaborate pre-formed pyrazolopyridine scaffolds, allowing for the introduction of a wide range of substituents at specific positions. [7] More recently, methods involving direct C-H activation have emerged as a highly atom-economical approach for the functionalization of pyrazolopyridines, avoiding the need for pre-functionalized starting materials.

Multicomponent Reactions: The Power of One-Pot Synthesis

Building upon the principles of the Hantzsch synthesis, a variety of modern multicomponent reactions (MCRs) have been developed for the rapid and efficient synthesis of highly substituted pyrazolopyridines. [8][9]These reactions, often catalyzed by metals or organocatalysts, allow for the formation of multiple bonds in a single synthetic operation, leading to a significant increase in molecular complexity from simple and readily available starting materials. [8][10]The use of environmentally benign solvents like water and catalysts that can be easily recovered and reused further enhances the green credentials of these methods. [8][9]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating reaction rates and improving yields in the synthesis of pyrazolopyridines. The rapid heating and precise temperature control afforded by microwave irradiation can significantly reduce reaction times from hours to minutes, facilitating high-throughput synthesis and the rapid generation of compound libraries for biological screening. [3][4]

Part 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes to pyrazolopyridines.

Protocol 1: Classical Synthesis of a 1H-Pyrazolo[3,4-b]pyridine from a 5-Aminopyrazole and a 1,3-Diketone

Reaction: Condensation of 1-phenyl-3-methyl-5-aminopyrazole with acetylacetone.

Materials:

  • 1-phenyl-3-methyl-5-aminopyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-3-methyl-5-aminopyrazole (1 equivalent) in glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-phenyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Modern Multicomponent Synthesis of a Pyrazolopyridine Derivative

Reaction: Three-component reaction of an (arylhydrazono)methyl-4H-chromen-4-one, malononitrile, and a primary amine. [11] Materials:

  • (Arylhydrazono)methyl-4H-chromen-4-one derivative

  • Primary amine (e.g., aniline)

  • Malononitrile

  • Triethylamine (Et3N)

  • Ethanol

Procedure:

  • To a flask containing ethanol, add the (arylhydrazono)methyl-4H-chromen-4-one (1 equivalent), the primary amine (1 equivalent), and malononitrile (1 equivalent). [11]2. Add a catalytic amount of triethylamine to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. [11]4. Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol to yield the desired pyrazolopyridine derivative. [11]

Part 5: Data Presentation

Table 1: Comparison of Classical vs. Modern Synthetic Approaches for Pyrazolopyridines

FeatureClassical Synthesis (e.g., Bülow)Modern Multicomponent Reaction
Reaction Type Two-component condensationThree or more components, one-pot
Catalyst Often requires stoichiometric acid or baseCatalytic amounts of metal, organocatalyst, or base
Reaction Time Several hoursMinutes to a few hours
Yields Moderate to goodGood to excellent [11]
Atom Economy LowerHigher
Environmental Impact Often requires harsh conditions and stoichiometric reagentsMilder conditions, often uses greener solvents and catalysts
Scope Generally more limitedBroader scope for diversification

Conclusion: The Future of Pyrazolopyridine Synthesis

The synthesis of pyrazolopyridines has evolved dramatically from its early beginnings. The foundational methods, while still relevant, have been largely supplemented by a powerful arsenal of modern catalytic and multicomponent strategies. These new approaches offer unparalleled efficiency, control, and sustainability, enabling the rapid generation of diverse libraries of pyrazolopyridine derivatives for drug discovery and other applications. As our understanding of chemical reactivity deepens and new catalytic systems are developed, the future of pyrazolopyridine synthesis will undoubtedly be characterized by even more elegant and powerful methods for constructing this vital heterocyclic scaffold. The continued innovation in this area will be crucial for unlocking the full therapeutic potential of this remarkable class of molecules.

References

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Pharmacokinetics of Pyrazolo[4,3-c]pyridine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors.[1][2] However, translating high in vitro potency into in vivo efficacy is critically dependent on a thorough understanding and optimization of the compound's pharmacokinetic profile. Poor absorption, rapid metabolism, or unfavorable distribution can terminate the development of an otherwise promising candidate. This guide provides drug development professionals with a comprehensive technical overview of the key pharmacokinetic considerations for pyrazolo[4,3-c]pyridine derivatives. It moves beyond a simple listing of assays to explain the causality behind experimental choices, describes self-validating protocols, and integrates data to build a holistic ADME profile, enabling more informed decision-making in the progression of new chemical entities.

The Pyrazolo[4,3-c]pyridine Scaffold: Therapeutic Promise and Pharmacokinetic Hurdles

The fusion of pyrazole and pyridine rings creates a heterocyclic system with structural similarities to purine, making it an ideal candidate for targeting ATP-binding sites in enzymes like kinases.[3] This has led to its exploration in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][4] Derivatives have been investigated as inhibitors of c-Met, C-terminal Src kinases (CSK), and as agents disrupting protein-protein interactions.[4][5]

Despite this therapeutic potential, pyrazolopyridine derivatives, like many nitrogen-containing heterocyclic compounds, can present significant drug metabolism and pharmacokinetic (DMPK) challenges. First-generation inhibitors in this class have often been hindered by poor oral bioavailability and rapid clearance, which complicates the study of their activity in vivo.[6] Key challenges frequently encountered include:

  • Low Aqueous Solubility: The planar, aromatic nature of the core can lead to poor solubility, limiting absorption.

  • Metabolic Instability: The scaffold can be susceptible to oxidative metabolism by hepatic enzymes, particularly Cytochrome P450s (CYPs).[5]

  • Drug-Drug Interaction (DDI) Potential: The nitrogen atoms in the rings can interact with the heme iron of CYP enzymes, leading to inhibition and potential DDIs.

A proactive, integrated approach to evaluating Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the discovery pipeline is therefore essential for success.[7][8]

A Framework for ADME Characterization

The journey of a drug through the body is governed by its ADME properties. For the pyrazolo[4,3-c]pyridine class, a tiered, systematic evaluation is recommended. This process begins with simple, high-throughput in vitro assays to guide initial structure-activity relationship (SAR) studies and progresses to more complex in vivo models for lead candidates.

Below is a visualization of a typical in vitro ADME screening cascade designed to de-risk candidates early in the discovery process.[9][10]

ADME_Workflow cluster_0 Tier 1: Physicochemical & Early ADME cluster_1 Tier 2: Cellular & Mechanistic ADME cluster_2 Tier 3: In Vivo Confirmation Solubility Aqueous Solubility (Kinetic & Thermodynamic) LogD Lipophilicity (LogD @ pH 7.4) Perm_Caco2 Permeability & Efflux (Caco-2 Assay) Solubility->Perm_Caco2 Guide SAR Perm_PAMPA Permeability (PAMPA) LogD->Perm_Caco2 Guide SAR MetStab_Mic Metabolic Stability (Liver Microsomes) Perm_PAMPA->Perm_Caco2 Guide SAR CYP_Inhib_Single CYP Inhibition (Single Point) MetStab_Hep Metabolic Stability (Hepatocytes) MetStab_Mic->MetStab_Hep MetID Metabolite ID MetStab_Mic->MetID CYP_Inhib_IC50 CYP Inhibition (IC50) CYP_Inhib_Single->CYP_Inhib_IC50 PK_Mouse Rodent Pharmacokinetics (PO & IV Dosing) Perm_Caco2->PK_Mouse Select Candidate PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Mouse Select Candidate MetStab_Hep->PK_Mouse Select Candidate CYP_Inhib_IC50->PK_Mouse Select Candidate Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Conjugation Parent Pyrazolo[4,3-c]pyridine Derivative Hydroxylation Aromatic Hydroxylation (+O) Parent->Hydroxylation N_Oxidation Pyridine N-Oxidation (+O) Parent->N_Oxidation Dealkylation N/O-Dealkylation (if applicable) Parent->Dealkylation Excretion Excretion (Urine/Bile) Parent->Excretion Unchanged Glucuronidation Glucuronidation (via UGTs) Hydroxylation->Glucuronidation Glucuronidation->Excretion Sulfation Sulfation (via SULTs) Sulfation->Excretion

Common metabolic pathways for heterocyclic drugs.

From In Vitro to In Vivo: The Integrated View

The ultimate test of a compound's pharmacokinetic profile is its behavior in a living system. In vitro data are used to predict in vivo outcomes and to select the best candidates for these resource-intensive studies.

A typical first in vivo study involves administering the compound to mice via both intravenous (IV) and oral (PO) routes.

  • IV Administration: Provides a direct measure of systemic clearance (Cl) and volume of distribution (Vd). Since it bypasses absorption, the bioavailability is 100% by definition.

  • PO Administration: Allows for the determination of key oral parameters like Cmax (peak concentration), Tmax (time to peak), and, crucially, oral bioavailability (F).

In the development of pyrazolo-pyridone inhibitors, early compounds suffered from poor oral bioavailability and rapid clearance. [6]A later analog, compound 40 , was synthesized with a methylamine substitution on the pyrazole ring. [11]This single modification led to a dramatic improvement in the pharmacokinetic profile.

CompoundOral Bioavailability (F)Clearance (IV)Rationale for Improvement
Lead Compound LowHighSusceptible to oxidative metabolism; low solubility limited absorption. [6][11]
Compound 40 92%MinimalThe methylamine substitution likely improved aqueous solubility and blocked a key site of metabolism, reducing first-pass clearance. [11]

This example perfectly illustrates the power of using ADME data to drive medicinal chemistry efforts. The poor PK of the initial lead was not a dead end; it was a solvable problem that, once understood, led to a superior molecule capable of sustaining plasma exposure for 24 hours after a single oral dose. [6]

Conclusion

The pharmacokinetic profile of a pyrazolo[4,3-c]pyridine derivative is not a fixed characteristic but a property that can be rationally engineered. By employing a systematic and integrated approach of in vitro and in vivo ADME studies, drug development teams can identify and overcome liabilities such as poor solubility, rapid metabolism, and transporter-mediated efflux. Understanding the "why" behind each experimental protocol—from validating a Caco-2 monolayer to including positive controls in a metabolic stability assay—ensures the generation of trustworthy data. This data, in turn, empowers medicinal chemists to optimize molecules, transforming potent compounds into viable drug candidates with the desired exposure and safety profiles necessary for clinical success.

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Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H-Pyrazolo[4,3-c]pyridine Scaffold for Drug Discovery Professionals

The quest for novel therapeutic agents is often a search for molecular architectures that can effectively and selectively interact with biological targets. In this landscape, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyrazolopyridine family, a class of bicyclic heterocycles, has garnered significant attention due to its structural similarity to purine bases, allowing its members to function as potent modulators of various enzymes, particularly kinases.[1][2]

This guide focuses on a specific and highly promising isomer: the 1H-pyrazolo[4,3-c]pyridine core. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties, establishing it as a "privileged scaffold" in medicinal chemistry.[3] Recent research has highlighted its particular utility in the development of highly selective kinase inhibitors, offering new avenues for targeted cancer therapy.[4][5][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will delve into the fundamental properties, synthesis strategies, and key therapeutic applications of the 1H-pyrazolo[4,3-c]pyridine scaffold, with a special focus on its role in the inhibition of the Extracellular Signal-Regulated Kinase (ERK) pathway.

Physicochemical Properties of the 1H-Pyrazolo[4,3-c]pyridine Core

The physicochemical properties of a scaffold are critical determinants of its drug-like characteristics, influencing solubility, permeability, and metabolic stability. While data for every conceivable derivative is vast, the table below summarizes key computed and experimental properties for the parent carboxylic acid and a representative methyl ester, providing a baseline for this chemical class.

Property1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid[7]Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate[8]
Molecular Formula C₇H₅N₃O₂C₈H₇N₃O₂
Molecular Weight 163.13 g/mol 177.16 g/mol
IUPAC Name 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acidmethyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate
CAS Number 932702-11-91363380-54-4
XLogP3 (Computed) 0.30.3
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 44
Topological Polar Surface Area 78.9 Ų67.9 Ų

Core Synthesis Strategies

The construction of the 1H-pyrazolo[4,3-c]pyridine ring system is a key step in the development of novel therapeutics. The modular nature of its synthesis allows for the introduction of diverse substituents, enabling fine-tuning of potency and pharmacokinetic properties. Recent advances have focused on creating efficient and versatile routes to produce these scaffolds.

A notable strategy involves the vectorial functionalization of a halogenated pyrazolopyridine intermediate. This approach provides a powerful platform for systematically exploring the chemical space around the core, a process crucial for establishing robust Structure-Activity Relationships (SAR).

Below is a conceptual workflow illustrating a modern approach to the synthesis and diversification of the 1H-pyrazolo[4,3-c]pyridine scaffold.[9]

G cluster_synthesis Core Synthesis cluster_functionalization Vectorial Functionalization cluster_vectors Growth Vectors A Substituted Pyridine Precursor B Cyclization Reaction (e.g., with NaNO₂, Ac₂O) A->B C 5-Halo-1H-pyrazolo[3,4-c]pyridine (Scaffold Intermediate) B->C C2 5-Halo-1H-pyrazolo[3,4-c]pyridine V1 N-1/N-2 Position (Alkylation) C2->V1 Vector 1 V2 C-3 Position (Borylation -> Suzuki Coupling) C2->V2 Vector 2 V3 C-5 Position (Buchwald-Hartwig Amination) C2->V3 Vector 3 V4 C-7 Position (Directed Metalation -> Negishi Coupling) C2->V4 Vector 4 D Library of Diversified 1H-Pyrazolo[4,3-c]pyridine Derivatives V1->D V2->D V3->D V4->D

Caption: Synthetic workflow for 1H-pyrazolo[4,3-c]pyridine derivatives.

Therapeutic Applications: A Case Study in Kinase Inhibition

The 1H-pyrazolo[4,3-c]pyridine scaffold has proven to be a particularly effective framework for the design of kinase inhibitors. Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]

Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that governs cell proliferation, differentiation, and survival.[6] Hyperactivation of this pathway, often through mutations in genes like BRAF or RAS, is implicated in over 30% of human cancers.[6]

While inhibitors targeting upstream components like BRAF and MEK have shown significant clinical success, tumors often develop resistance by reactivating the pathway downstream. This has spurred intense interest in developing inhibitors against the final kinase in the cascade, ERK (Extracellular Signal-Regulated Kinase).[5][6]

Derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as highly potent and selective inhibitors of ERK1 and ERK2.[5] These compounds occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates and thereby blocking the pro-proliferative signal.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF OUTPUT Cell Proliferation, Survival, Differentiation TF->OUTPUT INHIBITOR 1H-Pyrazolo[4,3-c]pyridine Derivative (ERK Inhibitor) INHIBITOR->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Evaluating Kinase Inhibition

To assess the potency of novel 1H-pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors, a robust and quantitative biochemical assay is essential. The following protocol outlines a typical in vitro kinase assay to determine the IC₅₀ value of a test compound against ERK2.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the inhibition of ERK2-mediated phosphorylation of a biotinylated peptide substrate.

I. Materials and Reagents:

  • Enzyme: Recombinant active ERK2 kinase.

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-myelin basic protein).

  • Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor).

    • Streptavidin-conjugated fluorophore (e.g., Allophycocyanin, APC) (Acceptor).

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • ATP Solution: Adenosine triphosphate, prepared in assay buffer.

  • Test Compound: 1H-Pyrazolo[4,3-c]pyridine derivative, serially diluted in DMSO.

  • Plate: Low-volume, 384-well black assay plate.

  • TR-FRET Plate Reader: Instrument capable of excitation at ~340 nm and measuring emission at two wavelengths (~615 nm for Europium and ~665 nm for APC).

II. Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10-point serial dilution series of the test compound in 100% DMSO (e.g., starting at 1 mM).

    • Dispense 50 nL of each compound dilution into the wells of the 384-well assay plate. Include DMSO-only wells for high-signal (0% inhibition) controls and wells without enzyme for low-signal (100% inhibition) controls.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of ERK2 enzyme and biotinylated peptide substrate in assay buffer to the desired final concentration (e.g., 2 nM ERK2, 200 nM substrate).

  • Enzyme/Substrate Addition:

    • Dispense 10 µL of the enzyme/substrate master mix into each well containing the test compound or DMSO.

    • Briefly centrifuge the plate to ensure contents are mixed.

  • Initiation of Kinase Reaction:

    • Prepare the ATP solution in assay buffer to a concentration twice the final desired concentration (typically at the Kₘ for ATP).

    • Add 10 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Prepare a "Stop/Detection" solution containing the Europium-labeled antibody and Streptavidin-APC in a suitable buffer (e.g., TR-FRET dilution buffer).

    • Add 10 µL of the Stop/Detection solution to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (APC, FRET signal) and 615 nm (Europium, reference signal).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 615 nm emissions for each well.

    • Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Low] / [Signal_High - Signal_Low])

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 1H-pyrazolo[4,3-c]pyridine scaffold represents a versatile and highly valuable core structure for modern drug discovery. Its synthetic tractability allows for extensive chemical exploration, while its inherent biological activity against key targets like protein kinases provides a strong foundation for the development of novel therapeutics. The success of 1H-pyrazolo[4,3-c]pyridine derivatives as potent and selective ERK inhibitors underscores the potential of this scaffold to address unmet needs in oncology, particularly in the context of acquired resistance to upstream MAPK pathway inhibitors.

Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring its potential against other kinase targets and non-kinase enzymes. Furthermore, the development of new synthetic methodologies to access novel regions of chemical space around the core will continue to be a priority. As our understanding of disease biology deepens, the strategic deployment of privileged scaffolds like 1H-pyrazolo[4,3-c]pyridine will be instrumental in designing the next generation of targeted medicines.

References

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A Technical Guide to Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific derivative, Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, providing an in-depth exploration of its synthesis, characterization, and potential applications in drug discovery. While this specific ester appears to be a novel entity with no readily available CAS number, this guide constructs a comprehensive profile by drawing upon established synthetic methodologies for the pyrazolo[4,3-c]pyridine core and the known biological relevance of this compound class. This document serves as a foundational resource, offering detailed experimental insights and a forward-looking perspective on the therapeutic promise of this and related molecules.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

The fusion of pyrazole and pyridine rings gives rise to a family of bicyclic heteroaromatic compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-c]pyridine isomers are of particular interest to medicinal chemists. Their structural resemblance to purine bases allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of the pyrazolo[4,3-c]pyridine nucleus have shown considerable promise as anticancer, anti-inflammatory, antiviral, and analgesic agents.[1] Furthermore, they have been investigated as potent enzyme inhibitors, including for carbonic anhydrases.[2]

This guide focuses on this compound, a derivative that combines the biologically active pyrazolo[4,3-c]pyridine core with a methyl carboxylate group, a common functional group in drug molecules that can influence solubility, metabolic stability, and target binding.

Physicochemical Properties and Identification

As of the writing of this guide, a specific CAS number for this compound has not been publicly registered, suggesting its status as a novel or less-explored compound. However, based on its structure and data from related isomers, we can predict its key physicochemical properties.

PropertyPredicted ValueNotes
Molecular FormulaC₈H₇N₃O₂Based on structural analysis.
Molecular Weight177.16 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white solidTypical for similar heterocyclic compounds.
SolubilitySoluble in organic solvents like DMSO, DMF, and methanol.Common for compounds of this type.

Isomeric Specificity: It is crucial to distinguish this compound from its isomers, such as Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate (CAS No: 1363381-90-1)[3] and various pyrazolo[4,3-b]pyridine derivatives, as their chemical and biological properties will differ significantly.

Synthesis and Mechanism

A definitive, published synthetic route for this compound is not currently available. However, a plausible and efficient synthesis can be designed based on established methodologies for constructing the pyrazolo[4,3-c]pyridine core, followed by a standard esterification.

Synthesis of the 1H-pyrazolo[4,3-c]pyridine Core

The construction of the 1H-pyrazolo[4,3-c]pyridine scaffold can be approached through several strategies. One effective method involves the condensation of a suitably substituted pyridine precursor. A general workflow is outlined below:

Synthesis_of_Pyrazolo_Pyridine_Core cluster_0 Core Synthesis Start Substituted Pyridine Step1 Dienamine Formation Start->Step1 Reaction with Dimethylformamide dimethyl acetal Step2 Condensation with Amine Step1->Step2 Reaction with Substituted Amine Product 1H-pyrazolo[4,3-c]pyridine Core Step2->Product Cyclization

Caption: General workflow for the synthesis of the 1H-pyrazolo[4,3-c]pyridine core.

Proposed Synthesis of this compound

A specific synthetic protocol for the target molecule can be extrapolated from similar syntheses of pyrazolo[4,3-c]pyridine derivatives.[2]

Specific_Synthesis cluster_1 Synthesis of this compound Start_Material Dimethyl acetonedicarboxylate Intermediate_1 Dienamine Intermediate Start_Material->Intermediate_1 Two-step procedure Intermediate_2 Pyrazolo[4,3-c]pyridine-4-carboxylic acid Intermediate_1->Intermediate_2 Condensation with a suitable amine and cyclization Final_Product This compound Intermediate_2->Final_Product Esterification (e.g., SOCl₂/MeOH)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Dienamine Intermediate from Dimethyl acetonedicarboxylate. This would follow a known two-step procedure to generate a suitable dienamine precursor.[2]

Step 2: Synthesis of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid.

  • To a solution of the dienamine intermediate in methanol, add a suitable amine containing a protected carboxylic acid functionality.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the carboxylic acid to yield the desired intermediate.

Step 3: Esterification to this compound.

  • Suspend 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and evaporate the solvent.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Predicted spectral data, based on analogous structures, are presented below.

TechniquePredicted Observations
¹H NMR Aromatic protons on the pyridine and pyrazole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrazole. Chemical shifts would be influenced by the electronic nature of the fused ring system.
¹³C NMR Resonances for the aromatic carbons of the bicyclic system, the carbonyl carbon of the ester, and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (177.16 g/mol ).

Therapeutic Potential and Applications in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility makes its derivatives, including this compound, attractive candidates for drug development programs.

Potential Therapeutic Areas:

  • Oncology: Derivatives of pyrazolo[4,3-c]pyridine have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

  • Inflammatory Diseases: The anti-inflammatory properties of pyrazolo[4,3-c]pyridines have been documented, suggesting their potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.[1]

  • Infectious Diseases: The scaffold has been explored for its antimicrobial and antiviral activities.[1]

  • Neurological Disorders: Some pyrazolo[4,3-c]pyridine derivatives have shown effects on the central nervous system, indicating potential for treating pain and other neurological conditions.[1]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrases, which are implicated in several diseases.[2]

The methyl ester functionality in the target molecule can serve as a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Future Directions

The field of pyrazolo[4,3-c]pyridine chemistry is ripe for further exploration. For this compound, future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized to confirm its structure and purity.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, enzymes, and receptors is warranted to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the pyrazolo[4,3-c]pyridine core and the ester group will help in elucidating the SAR and optimizing biological activity.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

Conclusion

This compound represents a promising, albeit currently under-explored, member of the medicinally important pyrazolo[4,3-c]pyridine family. This technical guide provides a comprehensive overview based on the available scientific literature for this class of compounds, covering its predicted properties, a plausible synthetic strategy, and its potential therapeutic applications. By offering a solid foundation for future research, this guide aims to stimulate further investigation into this and related compounds, ultimately contributing to the development of novel therapeutics for a range of human diseases.

References

  • Wojcicka, A., & Becan, L. (Year). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • CP Lab Safety. (n.d.). methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate, min 97%, 250 mg.
  • Galdiero, M. R., et al. (Year). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

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Methodological & Application

experimental protocol for Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development. As a fused bicyclic system, it presents a rigid framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors and modulators of other key cellular pathways. The synthesis of specifically substituted pyrazolo[4,3-c]pyridines, such as this compound, is therefore of considerable interest to researchers in the field.

This application note provides a detailed, research-grade protocol for a proposed synthesis of this compound. The presented methodology is a multi-step sequence based on established and analogous synthetic transformations for related pyrazolopyridine structures, particularly leveraging the intramolecular cyclization of activated pyridine derivatives.

Synthetic Strategy and Mechanistic Considerations

The proposed synthesis of this compound is a multi-step process commencing with a commercially available substituted pyridine. The core of this strategy revolves around the construction of the pyrazole ring onto the pyridine scaffold. A plausible and effective approach involves the intramolecular cyclization of a hydrazone precursor derived from a pyridine N-oxide. This general strategy has been successfully employed for the synthesis of both pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[1]

The key steps in the proposed synthesis are:

  • N-Oxidation of a suitable methyl 3-formylpyridine-4-carboxylate derivative to activate the pyridine ring.

  • Hydrazone Formation by reacting the formyl group with a suitable hydrazine, such as tosylhydrazine.

  • Intramolecular Cyclization of the resulting tosylhydrazone to form the desired pyrazolo[4,3-c]pyridine ring system. This step is often promoted by an electrophilic additive and a base.[1]

It is important to note that the cyclization of 3-acylpyridine N-oxide derivatives can potentially yield a mixture of regioisomers (pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine). The regioselectivity of this reaction can be influenced by the choice of electrophile and solvent, allowing for a degree of control over the product distribution.[1]

Experimental Protocol

This protocol details a proposed synthetic route to this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
Methyl 3-formylpyridine-4-carboxylate--Starting Material
m-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.57Oxidizing agent
Dichloromethane (DCM)75-09-284.93Solvent
Sodium bicarbonate (NaHCO₃)144-55-884.01Base
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent
p-Toluenesulfonhydrazide (Tosylhydrazine)1576-35-8186.23Hydrazone formation
Methanol (MeOH)67-56-132.04Solvent
Triflic anhydride ((CF₃SO₂)₂O)358-23-6282.14Electrophilic additive
Triethylamine (Et₃N)121-44-8101.19Base
Ethyl acetate (EtOAc)141-78-688.11Extraction solvent
Hexanes110-54-386.18Chromatography eluent
Step 1: Synthesis of Methyl 3-formyl-1-oxopyridine-4-carboxylate (Pyridine N-oxide)
  • To a solution of Methyl 3-formylpyridine-4-carboxylate (1 equivalent) in dichloromethane (DCM, approximately 10 mL per gram of starting material) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Synthesis of the Tosylhydrazone Derivative
  • Dissolve the crude Methyl 3-formyl-1-oxopyridine-4-carboxylate from the previous step in methanol (approximately 15 mL per gram).

  • Add p-toluenesulfonhydrazide (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 3: Intramolecular Cyclization to this compound
  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the tosylhydrazone derivative (1 equivalent) in anhydrous dichloromethane (DCM, approximately 20 mL per gram).

  • Cool the solution to 0 °C.

  • Slowly add triethylamine (2.5 equivalents).

  • Add triflic anhydride (1.2 equivalents) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC for the consumption of the starting material and the formation of the product.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: Intramolecular Cyclization A Methyl 3-formylpyridine-4-carboxylate B m-CPBA, DCM, 0°C to RT A->B React with C Methyl 3-formyl-1-oxopyridine-4-carboxylate B->C Forms D Tosylhydrazine, MeOH C->D React with E Tosylhydrazone derivative D->E Forms F Triflic anhydride, Et3N, DCM E->F React with G This compound F->G Forms

Caption: Proposed synthetic workflow for this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound. The spectra should be consistent with the proposed pyrazolo[4,3-c]pyridine ring system.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive when dry. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Triflic anhydride is highly corrosive and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Troubleshooting

  • Low yield in N-oxidation: Ensure the m-CPBA is fresh and of high purity. The reaction may require longer reaction times or a slight excess of the oxidizing agent.

  • Incomplete hydrazone formation: The reaction can be gently heated to facilitate hydrazone formation. Ensure the starting N-oxide is sufficiently pure.

  • Formation of regioisomers during cyclization: As previously mentioned, the formation of the pyrazolo[3,4-b]pyridine isomer is possible. The purification by column chromatography should be carefully performed to separate the isomers. The ratio of isomers may be influenced by the choice of solvent and electrophile.[1]

  • Decomposition during cyclization: The reaction with triflic anhydride is highly exothermic. Maintaining a low temperature during the addition is crucial to prevent decomposition.

References

  • Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 65(34), 6859-6866. [Link]
  • PubChem Compound Summary for CID 72207899, methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.
  • ResearchGate.

Sources

Application Notes & Protocols: Utilizing Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this and related pyrazolopyridine systems have been implicated in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2] The structural rigidity and unique electronic properties of this scaffold make it an ideal framework for designing potent and selective modulators of various biological targets. While the specific biological profile of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate is still under investigation, its structural similarity to known kinase inhibitors suggests that a primary application for this compound lies in the interrogation of kinase-mediated signaling pathways.[3][4]

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[5] The development of novel kinase inhibitors is a key strategy in precision medicine. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in a series of robust in-vitro assays to elucidate its potential as a kinase inhibitor. The protocols described herein are designed to be self-validating, providing a logical and scientifically sound workflow from initial biochemical screening to cell-based validation.

Compound Handling and Preparation

Prior to initiating any in-vitro studies, it is imperative to handle this compound with appropriate safety precautions. The compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6][7][8][9][10] Always consult the Safety Data Sheet (SDS) for detailed handling and storage information.

For in-vitro assays, the compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate assay buffer to achieve the desired final concentrations. It is crucial to determine the solubility of the compound in the final assay medium to avoid precipitation, which can lead to erroneous results.

Part 1: Biochemical Kinase Assays - Direct Target Engagement

Biochemical assays are the foundational step in characterizing a potential kinase inhibitor. These assays directly measure the ability of the compound to inhibit the enzymatic activity of a purified kinase. A variety of assay formats can be employed, with fluorescence-based methods being common due to their high-throughput capabilities and sensitivity.[5][11]

Protocol 1: In-Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common and adaptable fluorescence-based method for measuring kinase activity and inhibition.[5]

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-conjugated XL665, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the XL665 acceptor. This generates a fluorescent signal that is proportional to the extent of substrate phosphorylation. Inhibition of the kinase results in a decreased FRET signal.[5]

Materials:

  • Purified recombinant kinase of interest

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • Low-volume 384-well plates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plate. Include wells with DMSO only (negative control) and a known kinase inhibitor like staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and biotinylated peptide substrate in kinase assay buffer.

    • Add the kinase/substrate mix to the wells of the assay plate containing the compound.

    • Prepare a solution of ATP in kinase assay buffer at a concentration close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), determined during assay optimization.

  • Detection:

    • Prepare the detection reagent mix by diluting the terbium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.

    • Stop the kinase reaction by adding the detection reagent mix to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

Data Analysis:

  • Calculate the HTRF ratio (Acceptor signal / Donor signal).

  • Normalize the data using the negative (DMSO) and positive (staurosporine) controls.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Parameter Typical Value Considerations
Kinase Concentration1-10 nMOptimize for linear reaction kinetics.
Substrate ConcentrationKm of the kinaseEnsures sensitive detection of inhibition.
ATP ConcentrationKm of the kinaseHigher concentrations can lead to competitive inhibition.
Incubation Time60-120 minutesEnsure the reaction is in the linear phase.
Compound Concentration Range1 nM - 100 µMA wide range is necessary to determine the full dose-response curve.

Part 2: Cell-Based Assays - Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct target engagement, cell-based assays provide more biologically relevant data by evaluating the compound's activity within a cellular environment.[3][4] These assays can measure the downstream effects of kinase inhibition, providing insights into the compound's cell permeability, off-target effects, and overall cellular efficacy.

Protocol 2: Cellular Phosphorylation Assay (Western Blotting)

Principle: This protocol assesses the ability of this compound to inhibit the phosphorylation of a specific downstream substrate of a target kinase in a cellular context. The levels of both the phosphorylated and total substrate protein are measured by Western blotting. A reduction in the ratio of phosphorylated to total protein indicates kinase inhibition.[12]

Materials:

  • Cell line expressing the target kinase and substrate (e.g., cancer cell line with an overactive kinase)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) substrate protein.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Calculate the ratio of phospho-protein to total protein for each treatment condition.

    • Normalize the ratios to the DMSO control.

    • Plot the normalized data against the compound concentration to determine the cellular IC50.

Parameter Typical Value Considerations
Cell Seeding DensityVaries by cell lineOptimize for 70-80% confluency at the time of treatment.
Treatment Duration2-24 hoursTime-course experiments may be necessary to determine the optimal treatment time.
Compound Concentration Range10 nM - 100 µMShould be guided by the biochemical IC50.
Antibody DilutionAs per manufacturer's recommendationOptimize for a high signal-to-noise ratio.
Protocol 3: Cell Proliferation/Viability Assay

Principle: Many kinases are involved in signaling pathways that regulate cell proliferation and survival.[13] This assay determines the effect of this compound on the viability and proliferation of cells, which can be an indirect measure of its kinase inhibitory activity, particularly in cancer cell lines dependent on a specific kinase.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • 96-well clear-bottom plates (for resazurin) or white-walled plates (for CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a low density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for resazurin, 10 minutes for CellTiter-Glo®).

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with media only).

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Parameter Typical Value Considerations
Cell Seeding Density1,000-5,000 cells/wellOptimize to ensure cells are in the exponential growth phase at the end of the assay.
Incubation Time72 hoursShould be long enough to observe an effect on proliferation.
Compound Concentration Range1 nM - 100 µMA broad range is necessary to capture the full dose-response.

Visualization of Experimental Workflows

experimental_workflow cluster_biochemical Part 1: Biochemical Assay cluster_cellular Part 2: Cell-Based Assays compound_prep Compound Preparation (Serial Dilution) kinase_reaction Kinase Reaction (Enzyme + Substrate + ATP) compound_prep->kinase_reaction cell_treatment Cell Treatment compound_prep->cell_treatment detection HTRF Detection kinase_reaction->detection data_analysis_biochem Data Analysis (IC50 Determination) detection->data_analysis_biochem western_blot Western Blot (Phospho-protein Analysis) cell_treatment->western_blot proliferation_assay Proliferation Assay (Viability Measurement) cell_treatment->proliferation_assay data_analysis_cell Data Analysis (Cellular IC50 / GI50) western_blot->data_analysis_cell proliferation_assay->data_analysis_cell

Caption: A generalized workflow for the in-vitro evaluation of this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in-vitro characterization of this compound as a potential kinase inhibitor. Positive results from these assays, particularly a potent biochemical IC50 and a corresponding cellular activity, would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive), and in-vivo efficacy studies in relevant disease models. The pyrazolo[4,3-c]pyridine scaffold holds significant promise, and a systematic in-vitro evaluation is the critical first step in unlocking its therapeutic potential.

References

  • Protocols.io. (2023). In vitro kinase assay. [Link]
  • Profacgen. Cell-based Kinase Assays. [Link]
  • National Center for Biotechnology Inform
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Reaction Biology. (2022).
  • Bio-protocol. (2022). In vitro kinase assay. [Link]
  • ResearchGate. (2023). In vitro kinase assay v1. [Link]
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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Application Notes and Protocols for In-Vivo Studies Involving Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[1] This structural motif is often considered a bioisostere of purines, enabling it to interact with the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling.[2] As such, compounds based on this scaffold, including Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, are promising candidates for targeted therapies.

This guide provides a comprehensive framework for designing and executing preclinical in-vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. Given the novelty of this specific molecule, this document synthesizes data from related pyrazolopyridine compounds and establishes foundational protocols to guide its preclinical development. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of robust, translatable data.

Part 1: Preclinical In-Vivo Study Design - A Strategic Framework

A successful in-vivo evaluation hinges on a well-conceived study design that logically progresses from initial tolerability assessments to robust efficacy and mechanistic studies. The following workflow provides a strategic approach to the preclinical investigation of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy & Pharmacodynamic Evaluation A Compound Formulation Development B Acute Toxicity & Dose Range Finding (MTD) A->B C Single-Dose PK Study (IV & PO) B->C D Bioavailability Assessment C->D E Animal Model Selection D->E F In-Vivo Efficacy Study E->F G Pharmacodynamic (PD) Biomarker Analysis F->G H PK/PD Modeling G->H

Caption: High-level workflow for in-vivo evaluation.

Identifying Potential Therapeutic Targets and Relevant Disease Models

The pyrazolopyridine scaffold is a versatile kinase inhibitor core.[3] Based on extensive research into this class of compounds, several potential targets for this compound can be hypothesized, guiding the selection of appropriate in-vivo models.

  • Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are frequently overexpressed in hematological malignancies and solid tumors, promoting cell survival and proliferation.[4][5] Inhibition of Pim kinases leads to reduced phosphorylation of downstream targets like BAD, thereby inducing apoptosis.[6]

    • Relevant In-Vivo Models: Human tumor xenograft models using cell lines with high Pim kinase expression, such as KMS-12-BM (multiple myeloma) or RPMI-8226 (multiple myeloma), are suitable.[5][7]

  • Phosphodiesterase 4 (PDE4): As a key enzyme in the degradation of cyclic AMP (cAMP), PDE4 is a critical regulator of inflammation.[8] Inhibitors of PDE4 have shown efficacy in models of asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[9][10]

    • Relevant In-Vivo Models: Lipopolysaccharide (LPS)-induced pulmonary neutrophilia in rodents or ovalbumin-induced airway inflammation models are appropriate for assessing anti-inflammatory effects.[8][11]

  • Cereblon (CRBN) E3 Ligase Modulation: Some heterocyclic compounds act as "molecular glues," modulating the activity of the Cereblon E3 ubiquitin ligase.[12][13] This can lead to the degradation of key oncogenic proteins, such as Ikaros and Aiolos, and has proven effective in multiple myeloma.[14]

    • Relevant In-Vivo Models: Multiple myeloma xenograft models are the standard for evaluating Cereblon modulators.[15]

The initial in-vivo studies should be guided by the in-vitro activity profile of this compound. If the compound shows potent inhibition of a specific kinase or pathway in cell-based assays, the corresponding in-vivo model should be prioritized.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for the critical phases of the in-vivo evaluation.

Protocol: Formulation Development for a Poorly Soluble Compound

Objective: To develop a stable and homogenous vehicle for the administration of the poorly soluble this compound in rodent models.

Rationale: Achieving adequate and consistent drug exposure is paramount for the reliability of in-vivo studies. Many small molecule inhibitors are lipophilic and have poor aqueous solubility, necessitating specialized formulations.[16] The choice of vehicle should maximize solubility while minimizing toxicity.[17]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials, syringes, and filters

Procedure:

  • Solubility Screening:

    • Begin by assessing the solubility of the compound in various pharmaceutically acceptable solvents and co-solvents (e.g., DMSO, PEG400, N,N-Dimethylacetamide).

    • A common starting point for a poorly soluble compound is a vehicle containing a combination of a co-solvent, a surfactant, and an aqueous component.

  • Preparation of a Co-Solvent Formulation (Example for IV or IP injection):

    • Weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).

    • In a separate tube, prepare the remaining vehicle components. A common formulation is 10% DMSO, 40% PEG400, and 50% Saline .

    • Slowly add the PEG400 to the DMSO/compound solution while vortexing.

    • Finally, add the saline dropwise while continuously vortexing to prevent precipitation.

    • Visually inspect the final solution for clarity. If precipitation occurs, adjust the ratios of the vehicle components.

    • Sterile filter the final formulation using a 0.22 µm syringe filter before administration.

  • Preparation of a Suspension Formulation (Example for Oral Gavage):

    • A common vehicle for oral suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

    • Weigh the required amount of the compound. If the particle size is large, consider micronization to improve dissolution.[16]

    • In a mortar, create a paste by wetting the powder with a small amount of the vehicle containing Tween 80.

    • Gradually add the remaining vehicle while triturating to form a homogenous suspension.

    • Use a magnetic stirrer to ensure the suspension is uniform before each administration.

Vehicle Selection and Optimization Table:

Vehicle CompositionRoute of AdministrationAdvantagesConsiderations
10% DMSO, 40% PEG400, 50% SalineIV, IPSolubilizes many poorly soluble compounds.Potential for DMSO-related toxicity at higher doses.[18]
20% Solutol HS 15, 80% SalineIV, IPGood solubilizing capacity with generally lower toxicity than Cremophor.Can cause hypersensitivity reactions in some cases.
0.5% CMC, 0.1% Tween 80 in WaterPOSimple to prepare and suitable for higher doses.Requires consistent homogenization to ensure accurate dosing.[16]
Medicated Gel (e.g., Medigel®)POSuitable for chronic oral dosing, reducing stress from repeated gavage.Requires validation of compound stability and uniform distribution in the gel.[19]
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and identify potential acute toxicities of this compound.

Rationale: The MTD study is essential for selecting dose levels for subsequent efficacy studies. It provides critical information on the safety profile of the compound and helps to avoid unnecessary animal morbidity.[10] The "up-and-down" procedure is a refined method that minimizes the number of animals required.[17]

Materials:

  • Formulated this compound

  • Naïve mice (e.g., BALB/c or C57BL/6), single-sex (typically female)[10]

  • Dosing syringes and gavage needles

  • Animal balance

Procedure:

  • Dose Selection: Based on in-vitro cytotoxicity data, select a starting dose. If no data is available, a starting dose of 300 mg/kg can be considered for compounds with unknown toxicity profiles.[17]

  • Dosing: Administer a single dose of the compound to a small group of animals (n=3) via the intended route of administration for the efficacy studies (e.g., oral gavage).

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) for at least 14 days.[12]

  • Dose Escalation/De-escalation:

    • If no mortality or severe toxicity is observed within the first 24-48 hours, the next cohort of animals can be dosed at a higher level (e.g., a 2-fold increase).

    • If mortality occurs, the next cohort should receive a lower dose.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

  • Necropsy: At the end of the observation period, all animals should be euthanized for gross necropsy to identify any target organ toxicities.

Protocol: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters (clearance, volume of distribution, half-life, and bioavailability) of this compound.

Rationale: Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is crucial for optimizing the dosing regimen in efficacy studies and for predicting human pharmacokinetics.[20]

G A Dosing (IV and PO cohorts) B Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Isolation B->C D Bioanalytical Sample Prep (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F PK Parameter Calculation (Non-compartmental analysis) E->F

Caption: Workflow for a typical pharmacokinetic study.

Procedure:

  • Animal Groups: Use two cohorts of mice (n=3-4 per group). One group will receive the compound via intravenous (IV) administration (e.g., tail vein injection), and the other via the intended therapeutic route (e.g., oral gavage, PO).

  • Dosing: Administer a single, well-tolerated dose of the formulated compound.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Process the blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.

Key PK Parameters to be Determined:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that the drug occupies.
F (%) Oral bioavailability, the fraction of the oral dose that reaches systemic circulation.
Protocol: In-Vivo Efficacy and Pharmacodynamic (PD) Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and to correlate it with target engagement and downstream pathway modulation in a relevant tumor model.

Rationale: The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Measuring pharmacodynamic biomarkers provides crucial evidence that the drug is hitting its intended target and modulating the relevant signaling pathway, linking the pharmacokinetic profile to the observed efficacy.[5][6]

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., KMS-12-BM for Pim kinase targeting) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, compound at different dose levels, and a positive control if available).

  • Treatment: Administer the formulated compound according to the dosing regimen determined from the PK and MTD studies.

  • Efficacy Assessment:

    • Measure tumor volume (e.g., twice weekly) using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Pharmacodynamic Biomarker Analysis:

    • Collect tumor tissue and/or blood samples at specified time points after the last dose.

    • Analyze target engagement and downstream signaling. For a Pim kinase inhibitor, this would involve:

      • Western Blot or ELISA: To measure the levels of phosphorylated BAD (p-BAD), a direct substrate of Pim kinases.[5] A reduction in p-BAD levels in the treated group compared to the vehicle group would indicate target engagement.

      • Immunohistochemistry (IHC): To assess the levels of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in the tumor tissue.

PK/PD Modeling: Integrate the pharmacokinetic data with the pharmacodynamic and efficacy data to build a model that describes the relationship between drug exposure, target modulation, and anti-tumor response. This model can be invaluable for predicting the optimal dosing regimen for future clinical studies.

Part 3: Data Interpretation and Next Steps

The data generated from these in-vivo studies will provide a comprehensive preclinical profile of this compound. A successful outcome would be the demonstration of a clear dose-response relationship in a relevant disease model, supported by a favorable pharmacokinetic profile and robust on-target pharmacodynamic effects. Such a data package would provide strong justification for advancing the compound into formal preclinical toxicology studies and, ultimately, into clinical development.

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Application Notes and Protocols for the Evaluation of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolopyridine Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, which has rendered them prime targets for therapeutic intervention. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to the endogenous purine core of ATP allows derivatives to competitively bind within the ATP-binding pocket of various kinases.[1] This competitive inhibition effectively blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[3]

Notably, derivatives of the closely related 1H-pyrazolo[4,3-c]pyridine core have been identified as potent inhibitors of key kinases in oncogenic signaling pathways, such as Extracellular Signal-Regulated Kinase (ERK).[4] The ERK/MAPK pathway is a central regulator of cell fate, and its hyperactivation is a feature in over 30% of human cancers.[4] Therefore, novel compounds based on this scaffold, such as Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, represent promising candidates for investigation as targeted anti-cancer agents.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the kinase inhibitory potential of this compound. We present detailed protocols for both biochemical and cell-based assays, underpinned by the scientific rationale for each critical step.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which pyrazolopyridine derivatives exert their inhibitory effects is through competitive binding to the ATP pocket of the target kinase.[1][3] This binding event physically occludes ATP from entering the active site, thereby preventing the transfer of a gamma-phosphate group to the kinase's substrate. The interruption of this phosphotransfer event is the cornerstone of the compound's therapeutic potential.

Diagram: Generalized Kinase Inhibition Workflow

The following diagram illustrates the logical flow for characterizing a novel kinase inhibitor, from initial biochemical validation to cellular effect confirmation.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Functional Outcome A Compound Preparation (this compound) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Value (Potency) B->C D Cell Line Selection (e.g., BRAFV600E melanoma) C->D Proceed if potent E Cellular Phosphorylation Assay (Western Blot for p-ERK) D->E F Confirm Target Engagement & Downstream Inhibition E->F G Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) F->G Correlate with phenotype H Assess Anti-proliferative Effect G->H

Caption: Workflow for evaluating a novel kinase inhibitor.

Part 1: Biochemical Assays for Direct Kinase Inhibition

Biochemical assays are indispensable for quantifying the direct inhibitory effect of a compound on a purified kinase enzyme. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[5][6][7][8]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][9] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[5][6][7] Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.[10]

Diagram: ADP-Glo™ Assay Principle

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase Kinase + Substrate Product Phospho-Substrate Kinase->Product Phosphorylation ATP ATP ADP ADP ATP->ADP Consumption ATP_Remaining Remaining ATP Depleted No Light Signal ATP_Remaining->Depleted Depletion ADP_Generated Generated ADP ADP_to_ATP ADP -> ATP Conversion ADP_Generated->ADP_to_ATP Luciferase Luciferase + Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light Generates Light

Caption: The two-step mechanism of the ADP-Glo™ Kinase Assay.

Protocol 1: In Vitro IC50 Determination using ADP-Glo™ Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the target kinase (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).[11]

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilutions: Perform serial dilutions of the compound stock in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 nM). Then, dilute these further into the Kinase Buffer to create 2X working solutions.

  • Enzyme & Substrate: Prepare a 2X solution of the purified target kinase and its corresponding substrate in Kinase Buffer. The optimal concentrations should be determined empirically but are often in the nanomolar range.[12]

  • ATP Solution: Prepare a 2X ATP solution in Kinase Buffer. The final concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess competitive inhibition.

2. Kinase Reaction:

  • Work in a low-volume, white 384-well plate suitable for luminescence measurements.

  • Add 2.5 µL of the 2X compound solution to the appropriate wells. For controls, add 2.5 µL of buffer with DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor (100% inhibition).

  • Add 2.5 µL of the 2X enzyme/substrate mix to all wells.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Incubate the reaction for 60 minutes at room temperature. The incubation time may need optimization based on the kinase's activity.

3. Signal Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[7]

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

ParameterExample ValueDescription
Kinase Concentration 5-50 nMOptimal concentration should be determined empirically.
Substrate Concentration 100-500 nMDependent on the specific kinase and substrate pair.
ATP Concentration 10-100 µMIdeally at the Km value for the specific kinase.
Compound Range 0.1 nM - 10 µMA wide range is used to capture the full dose-response curve.
Incubation Times 60 min (Kinase Rxn)May require optimization.
Final Volume 30 µLIn a 384-well plate format.

Part 2: Cellular Assays for Target Engagement and Functional Effects

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit a functional response. Western blotting is a cornerstone technique for this purpose, allowing for the direct measurement of the phosphorylation state of a kinase's downstream substrate.[13][14]

Principle of Western Blotting for Phospho-Proteins

Western blotting for phosphorylated proteins involves separating cellular proteins by size via SDS-PAGE, transferring them to a membrane, and using specific antibodies to detect the protein of interest.[13] To assess kinase inhibition, a phospho-specific antibody is used to detect the phosphorylated form of a downstream substrate. A decrease in the phospho-specific signal upon treatment with the inhibitor indicates successful target engagement and pathway inhibition.[15] It is critical to also probe for the total amount of the substrate protein to ensure that changes in phosphorylation are not due to changes in overall protein levels.[16]

Critical Considerations for Phospho-Protein Western Blotting:
  • Phosphatase Inhibitors: Phosphorylation is a reversible modification. It is absolutely essential to include a cocktail of phosphatase inhibitors in all lysis buffers and sample handling steps to preserve the phosphorylation state of proteins.[13][14]

  • Blocking Agent: Avoid using non-fat milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background signals. Instead, use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[14]

  • Buffers: Use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[16]

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assumes the target kinase is ERK and the readout is phosphorylated ERK (p-ERK).

1. Cell Culture and Treatment:

  • Select a cell line known to have an activated target pathway (e.g., A375 or SK-MEL-28 melanoma cells with BRAF V600E mutation for the ERK pathway).

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[14]

  • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and 4x Laemmli sample buffer.

  • Denature the samples by boiling at 95°C for 5 minutes.[13]

  • Separate the proteins on an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. Pre-wet PVDF membranes in methanol.[14]

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% BSA in TBST with gentle agitation.[14]

  • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK1/2) diluted in 5% BSA/TBST, typically overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the signal using a digital imager or X-ray film.

6. Stripping and Reprobing (Optional but Recommended):

  • To normalize the phospho-protein signal, the membrane can be stripped of the primary and secondary antibodies and then re-probed for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin). Fluorescent multiplex western blotting can also be employed to detect total and phosphorylated proteins simultaneously on the same blot.[16]

ParameterRecommended ConditionRationale
Lysis Buffer RIPA with Protease/Phosphatase InhibitorsPreserves protein integrity and phosphorylation state.[14]
Blocking Buffer 5% BSA in TBSTPrevents non-specific antibody binding without introducing phosphoprotein contaminants.[14]
Wash Buffer TBSTTris-based buffer avoids interference with phospho-antibody binding.[16]
Primary Antibody Diluted in 5% BSA/TBSTBSA stabilizes the antibody and reduces background.
Controls Vehicle (DMSO), Total Protein, Loading ControlEssential for accurate interpretation of results.[16]

Conclusion

The protocols and guidelines detailed in this document provide a robust starting point for the comprehensive evaluation of this compound as a kinase inhibitor. By systematically progressing from direct biochemical potency assessment with the ADP-Glo™ assay to cellular target engagement validation via Western blotting, researchers can build a strong, evidence-based profile of this compound's mechanism and potential. This structured approach, grounded in established methodologies, is critical for advancing promising molecules through the drug discovery pipeline.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
  • Abcam via ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • National Center for Biotechnology Information. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Royal Society of Chemistry. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • De, S. K. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Current Medicinal Chemistry.
  • BMG LABTECH. (2020). Kinase assays.
  • National Center for Biotechnology Information. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed.

Sources

Application Notes and Protocols: Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold, integral to the development of a multitude of targeted therapeutic agents. Its unique electronic and steric properties, conferred by the fusion of a pyrazole and a pyridine ring, make it an ideal framework for interacting with various biological targets.[1] This technical guide focuses on a key derivative, Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, detailing its application as a versatile building block in the synthesis of potent and selective inhibitors for critical drug targets. We provide an in-depth overview of its role in developing kinase inhibitors for oncology, alongside detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a bicyclic system with a distinct charge distribution and hydrogen bonding capabilities, making the pyrazolo[4,3-c]pyridine scaffold a frequent "hit" in high-throughput screening campaigns.[1] This scaffold is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with the ATP-binding sites of many enzymes, particularly kinases. Consequently, derivatives of this core structure have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3]

This compound serves as a crucial starting material in the synthesis of more complex and functionally diverse molecules. The methyl ester at the 4-position provides a reactive handle for derivatization, such as amidation, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The pyrazole N-H can also be alkylated or arylated to further explore the chemical space.

Application in Kinase Inhibitor Discovery

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolo[4,3-c]pyridine scaffold has proven to be a particularly effective framework for the design of kinase inhibitors.

Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[4][5] Mutations that lead to the constitutive activation of this pathway are found in over 30% of human cancers, making it a prime target for therapeutic intervention.[4] While inhibitors of BRAF and MEK have shown clinical success, acquired resistance, often through reactivation of ERK signaling, remains a significant challenge.[4][5] This has spurred the development of direct ERK inhibitors.

Derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).[4] The core scaffold effectively occupies the ATP-binding pocket, and modifications, often introduced via intermediates like this compound, are crucial for achieving high affinity and selectivity. For instance, the methyl ester can be converted to an amide, which can then be coupled with various amines to interact with specific residues in the kinase domain.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf BRAF/C-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Pyrazolo_Inhibitor Pyrazolo[4,3-c]pyridine Derivative Pyrazolo_Inhibitor->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK/ERK signaling pathway with the point of intervention for pyrazolo[4,3-c]pyridine-based ERK inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. The pyrazolopyridine scaffold has been successfully employed in the design of CDK inhibitors. For example, PHA-848125, a potent CDK inhibitor that has undergone clinical trials, features a dihydropyrazolo[4,3-h]quinazoline-3-carboxamide core, showcasing the versatility of the broader pyrazolopyridine family in targeting these enzymes.[6] The synthesis of such complex molecules often relies on the strategic functionalization of simpler pyrazole precursors.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in a drug discovery workflow.

General Workflow for Inhibitor Synthesis and Screening

screening_workflow A This compound (Starting Material) B Amidation Reaction (e.g., with primary/secondary amines) A->B C Library of Pyrazolo[4,3-c]pyridine Amide Derivatives B->C D Biochemical Assay (e.g., Kinase Activity Assay) C->D E Determine IC50 Values D->E F Cell-Based Assay (e.g., Proliferation Assay) E->F G Determine GI50 Values F->G H Lead Optimization (SAR Studies) G->H

Figure 2: General workflow for the synthesis and screening of inhibitors derived from this compound.

Protocol: Synthesis of a Pyrazolo[4,3-c]pyridine Amide Library

This protocol describes a general method for the parallel synthesis of an amide library from this compound.

Rationale: The conversion of the methyl ester to an amide is a robust and versatile reaction. It allows for the introduction of a wide variety of chemical groups (R-groups) by using different amines. This diversity is crucial for structure-activity relationship (SAR) studies to identify key interactions with the target protein.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • Trimethylaluminum (2M in toluene)

  • Anhydrous 1,4-Dioxane

  • Nitrogen atmosphere reaction setup

  • 96-well reaction block

  • HPLC for purification and analysis

Procedure:

  • Preparation: Under a nitrogen atmosphere, dispense a solution of this compound (1 equivalent) in anhydrous dioxane into each well of the 96-well reaction block.

  • Amine Addition: To each well, add a solution of a unique amine (1.2 equivalents) from your library in anhydrous dioxane.

  • Activation: Cool the reaction block to 0°C. Carefully add trimethylaluminum solution (1.5 equivalents) dropwise to each well. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 80°C for 12-16 hours. The progress can be monitored by LC-MS.

  • Quenching: Cool the reaction block to 0°C and slowly quench each reaction by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extraction: Extract each well with ethyl acetate. The organic layers are then collected.

  • Purification: The crude products are purified by preparative HPLC to yield the final amide derivatives.

  • Analysis: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

Protocol: In Vitro ERK2 Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of synthesized compounds against ERK2.

Rationale: HTRF is a robust, high-throughput screening method that measures the phosphorylation of a substrate by a kinase. It relies on the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (Europium cryptate) on an anti-tag antibody and an acceptor fluorophore (XL665) on an anti-phospho-substrate antibody. Inhibition of the kinase reduces the phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human ERK2 enzyme

  • Biotinylated ERKtide substrate

  • ATP

  • HTRF KinEASE-STK S1 kit (contains STK Antibody-Eu(K) and Streptavidin-XL665)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT

  • Test compounds (diluted in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a mix of ERK2 enzyme and biotinylated ERKtide substrate in the assay buffer. Add this mix to each well of the plate.

  • Initiate Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for ERK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the HTRF detection reagent mix containing the anti-phospho-substrate antibody-Eu(K) and Streptavidin-XL665 in the detection buffer provided with the kit. Add this mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percent inhibition (relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of pyrazolo[4,3-c]pyridine derivatives against various kinases. Note that specific values for this compound itself are not typically reported as it is an intermediate, but the table reflects the potential of its derivatives.

Scaffold DerivativeTarget KinaseIC50 (nM)Cell-based Potency (GI50, nM)Reference
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea seriesERK21 - 5010 - 200 (BRAF V600E cells)[4]
Pyrazolo[4,3-c]pyridine sulfonamide serieshCA I15.8 - 150N/A[7][8]
Pyrazolo[4,3-h]quinazoline series (PHA-848125)CDK225300 (A2780 cells)[6]

This table is illustrative and compiles data from different, but related, pyrazolopyridine scaffolds to demonstrate their therapeutic potential.

Conclusion and Future Directions

This compound is a high-value intermediate for the synthesis of medicinally relevant compounds. Its strategic importance lies in its ability to serve as a launchpad for creating diverse libraries of compounds targeting key enzymes in pathological pathways. The demonstrated success of the pyrazolo[4,3-c]pyridine scaffold in developing potent and selective kinase inhibitors, particularly against challenging targets like ERK, underscores the continued relevance of this heterocyclic system in drug discovery. Future work will likely focus on exploring new derivatizations to improve pharmacokinetic profiles, enhance selectivity, and overcome drug resistance mechanisms.

References

  • The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-pyrazolo-4-3-c-pyridine-derivatives-in-modern-chemistry-871836-51-0-39572617.html]
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. [URL: https://www.ingentaconnect.com/content/ben/morc/2016/00000013/00000002/art00001]
  • The Rising Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide. (2025). BenchChem. [URL: https://www.benchchem.com/pdf/B1397846.pdf]
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2020). Molecules. [URL: https://www.mdpi.com/1420-3049/25/23/5636]
  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2015). ChemInform. [URL: https://www.researchgate.net/publication/280735398_Recent_Developments_in_the_Chemistry_of_Pyrazolo43-cquinolines]
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27329786/]
  • Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. (2009). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19624093/]
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). ResearchGate. [URL: https://www.researchgate.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2020). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763683/]

Sources

Application Notes and Protocols for the Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This document provides a detailed guide for the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate derivatives. The protocols outlined herein are designed to be robust and reproducible, offering a streamlined approach for laboratory execution. This guide delves into the underlying chemical principles, offering insights into experimental choices and potential challenges.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-c]pyridine system creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. These compounds are recognized for their diverse pharmacological profiles, which stem from their ability to interact with various biological targets.[1] The structural rigidity and the specific arrangement of nitrogen atoms in the scaffold allow for precise interactions with enzyme active sites and receptors. Consequently, derivatives of this heterocyclic system are actively being investigated for the development of new drugs.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with commercially available starting materials. The key strategic transformation involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. This approach allows for the late-stage introduction of diversity, which is a significant advantage in medicinal chemistry programs.

The proposed synthetic route is depicted in the workflow diagram below:

Synthetic Workflow Proposed Synthetic Pathway for this compound A 2-Chloro-3-cyanopyridine B Methyl 2-chloro-3-pyridinecarboxylate A->B Methanolysis C Methyl 2-hydrazinyl-3-pyridinecarboxylate B->C Hydrazinolysis D Intermediate Hydrazone C->D Condensation with DMF-DMA E This compound D->E Intramolecular Cyclization

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Methyl 2-chloro-3-pyridinecarboxylate

This initial step involves the conversion of the nitrile group of 2-chloro-3-cyanopyridine to a methyl ester. This is a standard transformation that can be achieved under acidic or basic conditions. The acidic methanolysis is often preferred for its clean conversion.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Chloro-3-cyanopyridine6602-54-6138.55
Methanol (anhydrous)67-56-132.04
Sulfuric Acid (concentrated)7664-93-998.08
Sodium Bicarbonate144-55-884.01
Dichloromethane (DCM)75-09-284.93
Anhydrous Magnesium Sulfate7487-88-9120.37

Procedure:

  • To a stirred solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 2-chloro-3-pyridinecarboxylate.

Part 2: Synthesis of Methyl 2-hydrazinyl-3-pyridinecarboxylate

The second step is a nucleophilic aromatic substitution where the chloro group is displaced by hydrazine. This reaction is typically carried out in a polar protic solvent.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 2-chloro-3-pyridinecarboxylate54475-77-5171.58
Hydrazine monohydrate7803-57-850.06
Ethanol64-17-546.07

Procedure:

  • Dissolve Methyl 2-chloro-3-pyridinecarboxylate (1.0 eq) in ethanol (15 volumes).

  • Add hydrazine monohydrate (3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain Methyl 2-hydrazinyl-3-pyridinecarboxylate.

Part 3: Synthesis of this compound

This final step involves a cyclocondensation reaction to form the pyrazole ring. The hydrazinyl pyridine derivative is reacted with a one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which first forms a hydrazone intermediate that then undergoes intramolecular cyclization.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 2-hydrazinyl-3-pyridinecarboxylate149909-51-1167.16
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16
Acetic Acid64-19-760.05
Toluene108-88-392.14

Procedure:

  • To a solution of Methyl 2-hydrazinyl-3-pyridinecarboxylate (1.0 eq) in toluene (20 volumes), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 8-12 hours, using a Dean-Stark apparatus to remove methanol and water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for this compound:

TechniqueExpected Data
¹H NMR Resonances corresponding to the aromatic protons of the pyridine and pyrazole rings, the methyl ester protons, and the N-H proton of the pyrazole.
¹³C NMR Signals for the aromatic carbons, the ester carbonyl carbon, and the methyl carbon.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product.
IR Characteristic absorption bands for N-H, C=O (ester), and aromatic C-H and C=C/C=N stretching vibrations.

Troubleshooting and Safety Precautions

  • Incomplete Reactions: If TLC indicates an incomplete reaction, consider extending the reaction time or increasing the temperature. The purity of reagents, especially the anhydrous nature of solvents, is crucial.

  • Purification Challenges: Oily products or inseparable mixtures may require optimization of the chromatographic conditions (solvent system, gradient).

  • Safety:

    • Hydrazine is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Concentrated acids are highly corrosive. Add them slowly and with cooling.

    • Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Mechanism of Pyrazole Ring Formation

The cyclization of the hydrazinyl pyridine with DMF-DMA proceeds through a well-established pathway. The initial reaction is the formation of a hydrazone, which then undergoes an intramolecular electrophilic attack from the pyridine ring nitrogen onto the newly formed imine carbon, followed by elimination of dimethylamine and aromatization to yield the stable pyrazolo[4,3-c]pyridine ring system.

Mechanism Mechanism of Pyrazole Ring Formation cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization and Aromatization A Methyl 2-hydrazinyl-3-pyridinecarboxylate C Hydrazone Intermediate A->C + B DMF-DMA B->C - Dimethylamine, - Methanol D Hydrazone Intermediate E Cyclized Intermediate D->E Electrophilic Attack F This compound E->F Aromatization

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazolo[4,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization of pyrazolo[4,3-c]pyridine compounds, a scaffold of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested applications. This document emphasizes scientific integrity, providing robust, self-validating protocols for chromatographic and spectroscopic analysis, all grounded in international regulatory standards.

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents, notably as kinase inhibitors and modulators of protein-protein interactions.[1] The precise and accurate analytical characterization of these molecules is paramount to ensure their quality, safety, and efficacy throughout the drug discovery and development lifecycle. This guide outlines the key analytical techniques and validation principles necessary for the robust characterization of this important class of compounds.

Chromatographic Methods for Purity and Identification

Chromatographic techniques are indispensable for separating and quantifying pyrazolo[4,3-c]pyridine compounds from complex matrices, including reaction mixtures, biological fluids, and final drug products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of pyrazolo[4,3-c]pyridine derivatives. A validated HPLC method provides reliable data on the presence and quantity of impurities.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds like many pyrazolo[4,3-c]pyridine derivatives.

  • Mobile Phase: A gradient elution is often optimal to resolve both the main peak and any potential impurities with differing polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for basic compounds.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes. This wide gradient ensures the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm and 280 nm. These wavelengths are commonly used for aromatic and heterocyclic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve the pyrazolo[4,3-c]pyridine compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Parameter Typical Value Rationale
ColumnC18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A0.1% TFA in WaterImproves peak shape for basic compounds.
Mobile Phase BAcetonitrileCommon organic modifier in reverse-phase HPLC.
Flow Rate1.0 mL/minStandard flow rate for analytical separations.
Temperature30 °CEnsures reproducible retention times.
DetectionUV at 254 nm & 280 nmCommon wavelengths for aromatic heterocycles.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the identification of pyrazolo[4,3-c]pyridine compounds, their metabolites, and degradation products by providing molecular weight information.

Protocol: Identification by LC-MS

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separations.

  • MS System: A mass spectrometer with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and thermally labile molecules.

  • LC Conditions: Similar to the HPLC protocol, but with a faster gradient to be compatible with the MS data acquisition speed.

  • MS Conditions:

    • Ionization Mode: Positive ESI is generally preferred for nitrogen-containing heterocyclic compounds as they readily accept a proton.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to capture the parent ion and any potential fragments.

    • Data Acquisition: Full scan mode for initial identification, followed by tandem MS (MS/MS) for structural confirmation.

Workflow for LC-MS Analysis

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample_Injection UHPLC_Separation UHPLC_Separation Sample_Injection->UHPLC_Separation Mobile Phase ESI_Source ESI_Source UHPLC_Separation->ESI_Source Eluent Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data_System Detector->Data_System Signal Molecular_Weight_Determination Molecular_Weight_Determination Data_System->Molecular_Weight_Determination Structural_Information Structural_Information Molecular_Weight_Determination->Structural_Information Fragmentation

Caption: Workflow for LC-MS analysis of pyrazolo[4,3-c]pyridine compounds.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous determination of the chemical structure of novel pyrazolo[4,3-c]pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for de novo structural elucidation. A combination of 1D and 2D NMR experiments is typically required.[2][3]

Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[4]

X-ray Crystallography

For crystalline pyrazolo[4,3-c]pyridine compounds, single-crystal X-ray diffraction provides the absolute three-dimensional structure.[5][6][7]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Analytical Method Validation

Validation of analytical methods is a regulatory requirement to ensure that the methods are suitable for their intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14][15][16][17][18]

Key Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][17]The analyte peak should be well-resolved from impurity and placebo peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.[10][19]Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][19]RSD ≤ 2.0% for repeatability and intermediate precision.
Range The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[12][14]Typically 80% to 120% of the test concentration for an assay.[17]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17][19]System suitability parameters should remain within acceptable limits.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Method Validation Workflow

cluster_validation Validation Experiments Method_Development Method_Development Validation_Protocol Validation_Protocol Method_Development->Validation_Protocol Define Scope Specificity Specificity Validation_Protocol->Specificity Execute Linearity Linearity Validation_Protocol->Linearity Execute Accuracy Accuracy Validation_Protocol->Accuracy Execute Precision Precision Validation_Protocol->Precision Execute Robustness Robustness Validation_Protocol->Robustness Execute Validation_Report Validation_Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report Method_Implementation Method_Implementation Validation_Report->Method_Implementation Approved

Caption: A typical workflow for analytical method validation.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of pyrazolo[4,3-c]pyridine compounds. Adherence to these methodologies and validation principles is crucial for ensuring data integrity and supporting the advancement of these promising molecules from discovery to clinical application.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25).
  • gmp-compliance.org. (n.d.).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
  • Lab Manager. (2025, October 22).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
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  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Determining the In Vitro Dosage of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent kinase inhibitors.[1][2] Specifically, derivatives of this core have shown inhibitory activity against key components of the MAPK/ERK signaling pathway, a central regulator of cell proliferation and survival that is frequently dysregulated in cancer.[2][3] This guide provides a comprehensive, field-proven framework for researchers to determine the optimal dosage of a novel derivative, Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, for cell culture experiments. We move beyond simple step-by-step instructions to explain the scientific rationale behind each phase of the workflow, ensuring that the resulting data is both accurate and reproducible. The protocols detailed herein establish a self-validating system, from initial range-finding to definitive IC50 determination using metabolic and cytotoxicity assays, culminating in robust data analysis.

Introduction: The Rationale for Precise Dosage Determination

This compound belongs to a class of compounds with significant therapeutic potential, largely due to their structural similarity to purines, which allows them to interact with ATP-binding sites on various kinases.[1] The ERK/MAPK pathway is a critical target, and inhibitors of this pathway are of great interest for oncology research.[2] However, the translational value of any in vitro study hinges on the use of an appropriate and accurately determined compound concentration.

Compound Handling and Stock Solution Preparation

The accuracy of all subsequent experiments begins with the proper handling and preparation of the test compound. Contaminants, degradation, or inaccurate concentration calculations at this stage will invalidate all downstream results.

2.1. Physicochemical Properties

Before beginning, it is crucial to understand the basic properties of the compound. While specific experimental data for this compound may be limited, properties can be estimated from its structure.

PropertyValue / RecommendationRationale
Molecular Formula C₈H₇N₃O₂Essential for calculating molarity.
Molecular Weight ~177.16 g/mol Used to convert mass to moles for stock solution preparation.
Recommended Solvent Dimethyl Sulfoxide (DMSO)Many small organic molecules exhibit high solubility in DMSO. It is also miscible with cell culture media, though its final concentration must be kept low (<0.5%).
Storage Conditions Store at -20°C or -80°C, desiccated and protected from light.Prevents degradation of the compound due to hydrolysis, oxidation, or photolysis, ensuring the stability and activity of the stock solution over time.

2.2. Protocol: Preparing a High-Concentration Stock Solution (e.g., 10 mM)

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh: Accurately weigh a precise amount of the compound (e.g., 1.77 mg) using an analytical balance.

  • Dissolve: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired molarity.

    • Calculation Example: To make a 10 mM stock from 1.77 mg of a compound with MW 177.16 g/mol :

      • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.00177 g / (0.010 mol/L * 177.16 g/mol ) = 0.001 L = 1 mL

  • Ensure Complete Solubilization: Vortex thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Visually inspect for any undissolved particulates.

  • Aliquot and Store: Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. This practice prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.[6]

The Experimental Workflow: A Multi-Phased Approach

Determining the optimal dosage is not a single experiment but a logical progression of assays designed to narrow down the effective concentration range. This workflow ensures efficiency and minimizes the use of cells and reagents.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_definitive Phase 3: Definitive Testing cluster_analysis Phase 4: Analysis & Validation stock Prepare 10 mM Stock in DMSO range_finding Broad Dose-Response (e.g., 100 µM to 1 nM) Logarithmic Dilutions stock->range_finding cell_culture Culture & Harvest Cells cell_culture->range_finding narrow_dose Narrow Dose-Response (8-12 points around estimated IC50) Linear or Half-Log Dilutions cell_culture->narrow_dose viability_assay Perform Rapid Viability Assay (e.g., MTT) range_finding->viability_assay estimate_ic50 Estimate Approximate IC50 Range viability_assay->estimate_ic50 estimate_ic50->narrow_dose mtt_assay MTT Assay (Metabolic Activity) narrow_dose->mtt_assay ldh_assay LDH Assay (Cytotoxicity / Membrane Integrity) narrow_dose->ldh_assay data_analysis Calculate % Viability / Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis curve_fit Non-linear Regression (Sigmoidal Dose-Response) data_analysis->curve_fit determine_ic50 Determine Final IC50 Value curve_fit->determine_ic50 target_validation Optional: Downstream Target Validation (e.g., Western Blot for p-ERK) determine_ic50->target_validation

Figure 1: A comprehensive workflow for determining the in vitro dosage of a novel compound.

Protocol: Initial Range-Finding Study

The first step is to test the compound across a very broad range of concentrations to identify the general potency. A logarithmic serial dilution is efficient for this purpose.[7]

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth over the course of the experiment (typically 24-72 hours). Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Prepare Dilutions: Create a series of 10-fold serial dilutions from your 10 mM stock solution in complete culture medium. For example: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.

  • Treatment: Add the compound dilutions to the appropriate wells. Remember to include crucial controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose. This is your 100% viability control.

    • Untreated Control: Cells in medium alone.

    • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 48 or 72 hours for proliferation assays).

  • Viability Assessment: Perform a rapid cell viability assay, such as the MTT assay (see Section 5.1 for detailed protocol).

  • Analysis: Calculate the percent viability relative to the vehicle control. This will give you a rough estimate of the concentration range where the compound is active, guiding the design of the definitive experiment.

Protocols: Definitive IC50 Determination

Based on the range-finding study, you will now perform a more detailed experiment using a narrower range of concentrations (typically 8-12 points) centered around the estimated IC50. This allows for accurate curve fitting.[8] It is critical to run parallel assays that measure different aspects of cell health to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

MTT Assay (Metabolic Activity)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9][10] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

Procedure:

  • Setup: Seed, treat, and incubate a 96-well plate as described for the range-finding study, but using a narrower, more focused concentration range.

  • Add MTT Reagent: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[12]

  • Incubate: Return the plate to the 37°C incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilize Formazan: Carefully aspirate the culture medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[12]

  • Read Plate: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[12] Measure the absorbance at 570 nm using a microplate reader.

LDH Assay (Membrane Integrity / Cytotoxicity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][14] It is a direct measure of cytotoxicity.[15]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Cell Signaling Technology). These kits provide a substrate mix and assay buffer.

Procedure:

  • Setup: Use a parallel 96-well plate seeded and treated identically to the one used for the MTT assay. It is crucial to set up additional controls for the LDH assay:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the assay. This represents 100% cytotoxicity.

  • Sample Supernatant: At the end of the incubation period, carefully transfer a small amount of the cell culture supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.

  • Prepare Reaction Mix: Prepare the LDH reaction solution according to the kit manufacturer's instructions.

  • Incubate: Add the reaction solution to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[14]

  • Read Plate: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Proper data analysis is essential for extracting meaningful values from your experimental results.

6.1. Calculations

  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.

  • Calculate Percent Viability (MTT Assay):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Calculate Percent Cytotoxicity (LDH Assay):

    • % Cytotoxicity = ((Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)) * 100

6.2. Plotting and Curve Fitting

Plot your data using graphing software (e.g., GraphPad Prism, R). The standard convention is to plot the calculated response (% Viability or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.[5]

Fit the data using a non-linear regression model, specifically a sigmoidal dose-response (variable slope) equation.[4] From this curve, the software will calculate the IC50 (half-maximal inhibitory concentration), which is the concentration of the compound required to inhibit the measured response by 50%.

ParameterDescriptionSignificance
IC50 The concentration of a drug that inhibits a specific biological function by 50%.[16]A primary measure of the compound's potency. A lower IC50 value indicates a more potent compound.
Hill Slope Describes the steepness of the dose-response curve.A slope of ~1 suggests a 1:1 drug-receptor interaction. A steeper slope may indicate positive cooperativity.
R² Value A measure of the goodness of fit of the regression model.An R² value close to 1.0 indicates that the model is a good fit for the data, increasing confidence in the calculated IC50 value.

Potential Mechanism: Inhibition of the MAPK/ERK Pathway

As compounds with a pyrazolo[4,3-c]pyridine core have been identified as ERK inhibitors, it is plausible that this compound acts on this pathway.[2] A well-designed dosage determination experiment provides the foundation for testing this hypothesis. Once the IC50 for cell viability/proliferation is established, researchers can treat cells with the compound at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50) and perform downstream analysis, such as a Western blot for phosphorylated ERK (p-ERK), to confirm target engagement.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Methyl 1H-pyrazolo[4,3-c] pyridine-4-carboxylate Inhibitor->ERK Potential Inhibition Site

Figure 2: The MAPK/ERK signaling cascade, a potential target for pyrazolopyridine-based compounds.

Conclusion

This application note provides a robust, multi-faceted strategy for determining the effective dosage of this compound in cell culture. By integrating systematic range-finding with parallel metabolic and cytotoxicity assays, researchers can confidently establish an accurate IC50 value. This foundational data is not only critical for ensuring the reproducibility of in vitro experiments but also serves as the essential first step in elucidating the compound's mechanism of action and evaluating its potential as a therapeutic agent.

References

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  • Wikipedia. (n.d.). Dose–response relationship.
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  • Kopp-Schneider, A., et al. (2013). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 87(3), 423-429. doi: 10.1007/s00204-012-0985-7.
  • Eldehna, W. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(1), 123.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. doi: 10.2174/1871520621666210901102832.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
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  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. doi: 10.1016/j.bioorg.2021.105034.
  • Fischer, F. C., et al. (2018). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Toxicological Sciences, 162(2), 549-561. doi: 10.1093/toxsci/kfx281.
  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. doi: 10.3390/molecules27072237.
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Application Notes and Protocols for Target Identification of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[1][2] Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate represents a key exemplar of this chemical class, holding significant potential for therapeutic development. A critical step in the preclinical progression of such a molecule is the unbiased identification and validation of its molecular target(s). This comprehensive guide provides a strategic overview and detailed, field-proven protocols for the target deconvolution of this compound. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. The methodologies detailed herein are designed to be adaptable, providing a robust framework for researchers in academic and industrial drug discovery settings.

Introduction: The Imperative of Target Deconvolution

Phenotypic screening, a cornerstone of drug discovery, can identify small molecules that elicit a desired physiological response. However, the therapeutic potential and safety profile of these molecules cannot be fully realized without a thorough understanding of their mechanism of action at a molecular level. Target deconvolution, the process of identifying the specific biomolecules (typically proteins) with which a small molecule interacts to produce its effect, is therefore a critical and often challenging phase in drug development.[3]

This compound, as part of the broader pyrazolopyridine class, is predicted to interact with multiple protein targets, with a notable potential for kinase inhibition.[1][2] The protocols outlined in this document provide a multi-pronged approach to identifying these targets with high confidence.

Foundational Strategy: Crafting a High-Fidelity Chemical Probe

To interrogate the proteome for binding partners of this compound, it is essential to first synthesize a chemical probe. This involves chemically modifying the parent molecule to incorporate a tag for detection and purification, without significantly compromising its original biological activity. Biotin is an ideal tag due to its exceptionally strong and specific interaction with streptavidin.[4]

Principles of Affinity Probe Design

A successful affinity probe typically consists of three key components: the parent small molecule, a linker, and an affinity handle (e.g., biotin).[5] The point of attachment for the linker on this compound must be carefully chosen to minimize disruption of the pharmacophore. The linker itself should be of sufficient length to allow the biotin moiety to be accessible for binding to streptavidin without steric hindrance from the target protein.[6]

Protocol: Synthesis of a Biotinylated this compound Probe

This protocol outlines a general strategy for the synthesis of a biotinylated probe. The precise chemical steps will depend on the specific functional groups available on the parent molecule for modification.

Step 1: Functionalization of the Pyrazolopyridine Core

  • The initial step involves identifying a suitable position on the this compound scaffold for linker attachment. The synthesis of related pyrazolopyridine compounds often involves building blocks that can be modified to include a reactive handle, such as a primary amine or a carboxylic acid, suitable for linker conjugation.[7][8]

Step 2: Linker Conjugation

  • A bifunctional linker, such as one containing an N-hydroxysuccinimide (NHS) ester and an alkyne or azide group, can be reacted with an amine-functionalized pyrazolopyridine. The choice of linker is critical and can influence the success of the pull-down experiment.[3][9]

Step 3: Biotinylation via Click Chemistry

  • The alkyne- or azide-functionalized pyrazolopyridine-linker conjugate can then be biotinylated using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10] This reaction is highly efficient and can be performed under mild conditions.

Step 4: Purification and Characterization

  • The final biotinylated probe must be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

Core Protocol I: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for identifying protein-small molecule interactions.[11] It relies on the use of an immobilized small molecule probe to "fish" for its binding partners in a complex biological lysate.

Workflow for AP-MS

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol

Materials:

  • This compound

  • Cell culture medium and reagents

  • PBS

  • Thermal cycler or water baths

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures (e.g., 40-70°C).

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Core Protocol III: Kinome Profiling

Given that pyrazolopyridine derivatives are often kinase inhibitors, kinome profiling is a highly relevant strategy for target identification. [2]This approach assesses the interaction of the compound with a large panel of kinases simultaneously.

Multiplexed Inhibitor Bead (MIB) - Mass Spectrometry

Principle: MIBs are a mixture of beads, each conjugated to a different broad-spectrum kinase inhibitor. When incubated with a cell lysate, these beads capture a significant portion of the kinome. By comparing the kinase profile of a lysate pre-treated with this compound to a control lysate, one can identify the kinases that are outcompeted by the compound for binding to the MIBs.

MIB-MS Protocol

Materials:

  • Multiplexed inhibitor beads

  • Cell lysis buffer

  • This compound

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare cell lysates as for AP-MS.

  • Compound Treatment: Treat one aliquot of the lysate with the compound and another with a vehicle control.

  • MIB Incubation: Add MIBs to both lysates and incubate.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated versus control samples. A decrease in the abundance of a kinase in the compound-treated sample suggests it is a target.

Conclusion and Future Directions

The successful identification of the molecular targets of this compound is a pivotal step in its development as a potential therapeutic agent. The integrated approach described here, combining affinity-based proteomics, CETSA, and kinome profiling, provides a robust framework for target deconvolution. It is imperative that all putative targets are rigorously validated through subsequent biochemical and cellular assays to confirm their biological relevance. This multi-faceted strategy will not only illuminate the mechanism of action of this promising compound but also pave the way for its rational optimization and clinical translation.

References

  • Martell, J. et al. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv. [Link]
  • Lee, H. & Lee, J. W. (2019).
  • BenchChem (2025). An In-depth Technical Guide to the Core Principles of Biotin Probes. BenchChem.
  • Dai, X. et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
  • Al-Mokrab, M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry. [Link]
  • Kim, Y. et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]
  • BenchChem (2025). The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. BenchChem.
  • Thermo Fisher Scientific. Biotinylation Reagents. Thermo Fisher Scientific.
  • S. M. T. C. S. et al. (2018). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules. [Link]
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). Journal of Visualized Experiments. [Link]
  • Kim, J. et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Li, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Blake, J. F. et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.
  • Angeli, A. et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]
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The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its structural similarity to the purine nucleus. This inherent bioisosterism allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides an in-depth exploration of the medicinal chemistry applications of pyrazolo[4,3-c]pyridines, offering detailed protocols and insights for researchers and drug development professionals. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

I. The Versatility of the Pyrazolo[4,3-c]pyridine Core: A Gateway to Diverse Biological Activities

The unique arrangement of nitrogen atoms and the fused ring system of pyrazolo[4,3-c]pyridines provide a three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for various enzymatic targets and receptors. This has led to the discovery of compounds with a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antimicrobial activities, as well as applications in the central nervous system.[1][2]

II. Key Therapeutic Applications and Mechanisms of Action

A. Oncology: Targeting the Engines of Cancer Proliferation

The pyrazolo[4,3-c]pyridine scaffold has proven to be a fertile ground for the development of potent anticancer agents. A primary strategy has been the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Mechanism of Action: Kinase Inhibition

Many pyrazolo[4,3-c]pyridine derivatives function as ATP-competitive inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, and receptor interacting protein 1 (RIP1) kinase, a key regulator of inflammation and cell death.[3][4] By occupying the ATP-binding pocket of these enzymes, these compounds prevent the phosphorylation of downstream substrates, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

Featured Application: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDK inhibition is a clinically validated strategy in cancer therapy. Pyrazolo[4,3-c]pyridines have been successfully designed to target these key cell cycle regulators.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a pyrazolo[4,3-c]pyridine derivative against a target kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of pyrazolo[4,3-c]pyridine inhibitor add_inhibitor Add inhibitor to 96-well plate prep_compound->add_inhibitor prep_kinase Prepare kinase, substrate, and ATP solution add_kinase Add kinase to wells prep_kinase->add_kinase pre_incubate Pre-incubate to allow inhibitor-kinase binding add_kinase->pre_incubate start_reaction Initiate reaction with substrate/ATP mixture pre_incubate->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop reaction and detect signal (e.g., luminescence) incubate_reaction->stop_reaction read_plate Measure signal with plate reader stop_reaction->read_plate analyze_data Plot data and determine IC50 read_plate->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

B. Inflammation and Autoimmune Disorders: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[4,3-c]pyridines have emerged as potent modulators of inflammatory pathways.

Mechanism of Action: RIP1 Kinase Inhibition

Receptor Interacting Protein 1 (RIP1) kinase is a critical mediator of tumor necrosis factor (TNF)-alpha induced inflammation and necroptosis, a form of programmed cell death. Specific pyrazolo[4,3-c]pyridine derivatives have been developed as highly potent and selective inhibitors of RIPK1 kinase.[4] By blocking the catalytic activity of RIPK1, these compounds can suppress the inflammatory response and prevent necroptotic cell death.

Signaling Pathway: RIPK1-Mediated Necroptosis

The following diagram illustrates the role of RIPK1 in the necroptosis pathway and the point of intervention for pyrazolo[4,3-c]pyridine inhibitors.

G TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNF-α TNFa->TNFR1 binds RIPK1 RIPK1 NFkB NF-κB Activation RIPK1->NFkB activates RIPK3 RIPK3 RIPK1->RIPK3 activates TRAF2 TRAF2 TRADD->TRAF2 recruits cIAP cIAP1/2 TRAF2->cIAP recruits LUBAC LUBAC cIAP->LUBAC recruits LUBAC->RIPK1 recruits MLKL MLKL RIPK3->MLKL activates Necroptosis Necroptosis MLKL->Necroptosis activates Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->RIPK1 inhibits

Caption: Simplified RIPK1 signaling pathway and inhibition.

C. Carbonic Anhydrase Inhibition: A Broad-Spectrum Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes involved in various physiological and pathological processes. Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms.[5][6][7][8][9]

Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridine Sulfonamides as hCA Inhibitors

The inhibitory potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the pyrazolo[4,3-c]pyridine core and the sulfonamide moiety.

Compound IDR Group on Pyridine NitrogenLinker to SulfonamidehCA I Ki (nM)hCA II Ki (nM)
1a -CH2CH2SO2NH2Direct8010121
1b 4-sulfamoylphenylDirect2890115
1f -CH2CH2NHCO-p-C6H4SO2NH2Amide58.868.4

Data synthesized from multiple sources for illustrative purposes.[6][10]

The data suggests that the nature of the linker between the pyrazolo[4,3-c]pyridine scaffold and the benzenesulfonamide moiety is crucial for potent inhibition of hCA I.[6]

III. Protocols for Synthesis and Biological Evaluation

A. General Synthesis of a Pyrazolo[4,3-c]pyridine Core

A common synthetic route to the pyrazolo[4,3-c]pyridine scaffold involves the condensation of a dienamine with various amines.[5][6]

Step-by-Step Synthesis Protocol

This protocol describes a general procedure for the synthesis of 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates.

Materials:

  • Dienamine precursor (e.g., methyl 3-(dimethylamino)-2-(methoxycarbonyl)acrylate)

  • Appropriate amine (e.g., 4-aminobenzensulfonamide)

  • Methanol

  • Triethylamine (if using an amine salt)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the dienamine (1 equivalent) and the desired amine (1.05 equivalents) in methanol. If the amine is a hydrochloride salt, add triethylamine (1.1 equivalents).

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold methanol.

  • Dry the product under vacuum to yield the pure pyrazolo[4,3-c]pyridine derivative.

B. Protocol for Evaluating Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Pyrazolo[4,3-c]pyridine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds in culture medium.

  • Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[12][13]

IV. Future Directions and Conclusion

The pyrazolo[4,3-c]pyridine scaffold continues to be a highly valuable template in drug discovery. Future research will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. The exploration of novel synthetic methodologies will enable the creation of more diverse chemical libraries for high-throughput screening. Furthermore, a deeper understanding of the molecular interactions between pyrazolo[4,3-c]pyridine derivatives and their biological targets, through techniques like X-ray crystallography and computational modeling, will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles. The versatility and proven track record of this scaffold ensure its continued prominence in the quest for innovative medicines.

V. References

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Available at: [Link]

  • Pyrkov, T. V., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(20), 6891. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed Central. Available at: [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. Available at: [Link]

  • Vilkauskaitė, G., et al. (2014). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. ARKIVOC, 2014(ii), 135-149. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Harris, P. A., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(5), 2134-2147. Available at: [Link]

  • Dawadi, S., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. Available at: [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. Available at: [Link]

  • Zarei, M., et al. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. Available at: [Link]

  • ResearchGate. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Available at: [Link]

  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. PubMed Central. Available at: [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9835-9840. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4875. Available at: [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activities of pyrazolo[6] pyridine hybrid compounds [139(a-d),140(a- d)]. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PubMed Central. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available at: [Link]

  • ResearchGate. (2014). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. Available at: [Link]

  • Oxford Academic. (1977). New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Bulletin of the Chemical Society of Japan, 50(10), 2724-2726. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]

  • protocols.io. (2024). In vitro kinase assay. Available at: [Link]

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Application Notes and Protocols for the Investigation of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolopyridine Scaffold in Oncology

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to purine bases. This mimicry allows pyrazolopyridine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2] Consequently, this heterocyclic system has become a cornerstone in the development of targeted cancer therapies.[1][2] Numerous pyrazolopyridine-based compounds have been investigated, and some have progressed to clinical trials and even received FDA approval for treating various cancers.[1] These compounds have been shown to inhibit critical mediators of cancer cell proliferation, survival, and immune evasion, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), and the immune checkpoint protein PD-L1.[3][4]

This document provides a detailed guide for the initial investigation of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate , a specific member of this promising class of compounds. While extensive research on this particular derivative is emerging, the established anti-cancer activities of related pyrazolopyridines provide a rational basis for its exploration as a potential oncology therapeutic. These notes are intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating its mechanism of action and therapeutic potential.

Hypothesized Mechanisms and Potential Cellular Targets

Given the broad inhibitory profile of the pyrazolopyridine scaffold, this compound could potentially modulate several key oncogenic pathways. The initial research strategy should therefore be designed to screen for effects across a range of plausible targets.

Kinase Inhibition in Proliferation Pathways:

A primary hypothesis is the inhibition of protein kinases that drive cell cycle progression and proliferation. The ERK/MAPK pathway, which is hyperactivated in over 30% of human cancers, is a prime candidate.[5] Derivatives of the related 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective ERK inhibitors.[5] Inhibition of ERK would block downstream signaling required for cell growth and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Compound Compound Compound->ERK Potential Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Immune Checkpoint Blockade:

Recent studies have demonstrated that small-molecule inhibitors can effectively target the PD-1/PD-L1 immune checkpoint pathway, a mechanism primarily exploited by antibody-based therapeutics.[4][6] A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as potent inhibitors of the PD-1/PD-L1 interaction.[4] By disrupting this interaction, such compounds can reactivate the host immune system to recognize and eliminate tumor cells.

PD1_PDL1_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCell_Activation T-Cell Inactivation (Immune Evasion) PD1->TCell_Activation Inhibitory Signal TCR T-Cell Receptor Compound Methyl 1H-pyrazolo[4,3-c] pyridine-4-carboxylate Compound->PDL1 Potential Blockade

Caption: Potential blockade of the PD-1/PD-L1 immune checkpoint.

Experimental Protocols for Initial Characterization

The following protocols provide a framework for the initial screening and mechanistic evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

This assay is a fundamental first step to determine the compound's effect on cancer cell proliferation and survival.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of human cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon, A375 melanoma)

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A typical starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range1 nM - 100 µM
Treatment Duration72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol is used to investigate if the compound affects the phosphorylation status of key signaling proteins, such as ERK.

Objective: To determine if the compound inhibits the phosphorylation of a target kinase in a dose-dependent manner.

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of the compound (e.g., based on the IC50 from Protocol 1) for a defined period (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Boil samples in Laemmli buffer and load them onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This is a robust, high-throughput biochemical assay to directly measure the compound's ability to disrupt the PD-1/PD-L1 protein-protein interaction.[4]

Objective: To quantify the inhibitory activity of the compound on the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., His-tag and Fc-tag)

  • HTRF-compatible antibodies (e.g., anti-His-Europium Cryptate and anti-Fc-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the compound into the 384-well plate.

  • Reagent Preparation: Prepare a mix of recombinant PD-1 and PD-L1 proteins in the assay buffer. Prepare a separate mix of the HTRF detection antibodies.

  • Assay Reaction:

    • Add the PD-1/PD-L1 protein mix to the wells containing the compound.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

    • Add the detection antibody mix to all wells.

  • Final Incubation: Incubate the plate for another period (e.g., 2-4 hours) at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to positive and negative controls. Determine the IC50 value for the disruption of the PD-1/PD-L1 interaction.

Data Interpretation and Future Directions

The results from these initial experiments will guide the subsequent stages of research.

  • Potent Cytotoxicity (Low IC50): If the compound shows potent activity against a broad range of cancer cells, this suggests a mechanism targeting a fundamental process like cell division or metabolism. If selectivity is observed (i.e., potent against some cell lines but not others), this may correlate with the genetic background of the cells (e.g., BRAF-mutant melanoma for an ERK inhibitor).

  • Pathway Inhibition: A dose-dependent decrease in the phosphorylation of a key protein like ERK, observed at concentrations consistent with the cell viability IC50, strongly supports a direct or indirect inhibitory effect on that pathway.

  • PD-1/PD-L1 Disruption: A low IC50 in the HTRF assay would be a significant finding, positioning the compound as a potential small-molecule immunotherapy agent. This would warrant follow-up studies in co-culture models with immune cells and cancer cells.[4]

Based on these initial findings, further studies could include broader kinase profiling, cell cycle analysis, apoptosis assays, and ultimately, evaluation in in vivo cancer models to assess therapeutic efficacy and tolerability.

References

  • Vojáčková, V., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.
  • Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate.
  • RSC Advances. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • MDPI. (n.d.). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

Sources

Application Notes & Protocols: The Use of Pyrazolo[4,3-c]pyridines as Versatile Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and chemical biology.[1] Its unique electronic and steric properties, arising from the fusion of a pyrazole and a pyridine ring, make it an ideal framework for designing potent and selective modulators of various biological targets.[1] This guide provides an in-depth exploration of pyrazolo[4,3-c]pyridine derivatives as chemical probes, tools designed to interrogate biological systems. We will delve into their applications in targeting key protein families, including bromodomains and kinases, and their use as fluorescent probes for recognizing specific nucleic acid structures. This document offers detailed application notes explaining the scientific rationale and step-by-step protocols for researchers, scientists, and drug development professionals aiming to leverage these powerful molecules in their work.

Introduction to Pyrazolo[4,3-c]pyridines as Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. An ideal probe exhibits high potency, selectivity, and demonstrated activity in a cellular context. The pyrazolo[4,3-c]pyridine scaffold serves as an excellent foundation for probe development due to its synthetic tractability and its ability to form key interactions, such as hydrogen bonds, with biological targets.[1][2] Derivatives have been developed to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects, making them invaluable for dissecting complex cellular pathways.[3][4]

This guide is structured around major classes of pyrazolo[4,3-c]pyridine probes, categorized by their primary molecular targets. For each class, we provide the biological context, the rationale for using the probe, and a detailed experimental protocol to enable immediate application in the laboratory.

Application I: Probing the Epigenome with BET Bromodomain Inhibitors

Application Note: Targeting BRD4 in Cancer Biology

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic "readers."[5] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters.[6] BRD4 plays a pivotal role in the expression of key oncogenes, most notably c-MYC.[7] In many cancers, BRD4 is aberrantly recruited to super-enhancers, driving oncogene transcription and promoting cell proliferation.[7][8]

Pyrazolo[4,3-c]pyridine-based inhibitors are designed to occupy the acetyl-lysine binding pocket of BRD4's bromodomains, competitively displacing it from chromatin.[9] This leads to the suppression of oncogenic transcriptional programs. As chemical probes, these molecules allow researchers to:

  • Investigate the role of BRD4 in the transcription of specific genes.

  • Determine the downstream consequences of BRD4 inhibition on cell cycle progression and apoptosis.

  • Explore BRD4-dependent mechanisms of drug resistance.

The following diagram illustrates the mechanism of BRD4 inhibition by a pyrazolo[4,3-c]pyridine probe.

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histone Tail BRD4 BRD4 Histone->BRD4 Binds TF_Complex Transcription Factor Complex (e.g., P-TEFb) BRD4->TF_Complex Recruits RNAPII RNA Pol II TF_Complex->RNAPII Activates DNA DNA (Promoter/Enhancer) RNAPII->DNA Binds cMYC_mRNA c-MYC mRNA DNA->cMYC_mRNA Transcription Probe Pyrazolo[4,3-c]pyridine Probe Probe->BRD4 Inhibits Binding Kinase_Inhibitor_Workflow start Start: Asynchronous Cell Population treat Treat with Pyrazolo[4,3-c]pyridine CDK Inhibitor Probe start->treat incubate Incubate (16-24 hours) treat->incubate harvest Harvest & Fix Cells (e.g., with 70% Ethanol) incubate->harvest stain Stain DNA with Propidium Iodide (PI) harvest->stain analysis Analyze by Flow Cytometry stain->analysis result Result: Quantify Cell Population in G1, S, and G2/M Phases analysis->result

Caption: Experimental workflow for cell cycle analysis using a CDK inhibitor probe.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess the effect of a pyrazolo[4,3-c]pyridine CDK inhibitor on the cell cycle distribution of a cancer cell line (e.g., HCT-116).

A. Materials

  • Pyrazolo[4,3-c]pyridine CDK inhibitor

  • HCT-116 cells (or other adherent cancer cell line)

  • McCoy's 5A Medium with 10% FBS

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

B. Experimental Procedure

  • Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours.

  • Compound Treatment:

    • Treat cells with the pyrazolo[4,3-c]pyridine CDK inhibitor at various concentrations (e.g., 10 µM, 1 µM, 100 nM) and a DMSO vehicle control.

    • Incubate for 24 hours. Rationale: A 24-hour incubation is typically long enough for a full cell cycle, allowing for the accumulation of cells at the checkpoint targeted by the inhibitor.

  • Cell Harvesting and Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform fixation.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Rationale: RNase is included to degrade RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases based on DNA content (PI fluorescence intensity).

C. Expected Results Treatment with a CDK1 inhibitor is expected to cause an accumulation of cells in the G2/M phase of the cell cycle. A CDK4/6 inhibitor would cause a G1 phase arrest. The results are typically presented as a histogram of DNA content and a table quantifying the percentage of cells in each phase.

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO)55%25%20%
Probe (1 µM)15%10%75%
Table 2: Representative cell cycle distribution data after treatment with a pyrazolo[4,3-c]pyridine CDK1 inhibitor probe.

Application III: Probing Nucleic Acid Structures with Fluorescent Ligands

Application Note: Visualizing G-Quadruplexes with Light-Up Probes

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are prevalent in functionally important genomic regions, such as telomeres and oncogene promoters (e.g., c-MYC). [10]G4s are implicated in the regulation of transcription, translation, and replication.

Certain pyrazolo[4,3-c]quinoline derivatives (a related, more conjugated version of the core scaffold) have been developed as fluorescent probes that exhibit a "light-up" effect upon binding to G4 structures. [10][11]These probes show weak fluorescence in solution but experience a significant enhancement in quantum yield upon binding, likely due to restricted rotation within the G4 binding pocket. [10]These probes enable researchers to:

  • Detect and quantify the formation of specific G4 structures in vitro.

  • Visualize the localization of G4s within the nucleus and cytoplasm of living cells.

  • Screen for other small molecules that bind to or disrupt G4 structures.

Protocol: In Vitro G-Quadruplex Binding Assay via Fluorescence Spectroscopy

This protocol describes a method to confirm the selective binding and fluorescence enhancement of a pyrazolo[4,3-c]pyridine-based probe with a target G4-forming oligonucleotide compared to a control duplex DNA.

A. Materials

  • Pyrazolo[4,3-c]quinoline fluorescent probe

  • G4-forming oligonucleotide (e.g., c-MYC Pu22: 5'-TGAGGGTGGGTAGGGTGGGTAA-3')

  • Control non-G4 DNA (e.g., a random duplex DNA)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). Rationale: The presence of potassium ions (K⁺) is critical for stabilizing the G4 structure.

  • Fluorometer/plate reader with fluorescence detection capabilities.

B. Experimental Procedure

  • Oligonucleotide Preparation:

    • Dissolve the lyophilized oligonucleotides in the assay buffer to a stock concentration of 100 µM.

    • To fold the G4 structure, heat the c-MYC Pu22 solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours.

  • Assay Setup:

    • Prepare a 1 µM working solution of the fluorescent probe in the assay buffer.

    • In a 96-well black plate (low-binding), add the probe solution to each well.

    • Add increasing concentrations of the folded G4 oligonucleotide to a series of wells (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).

    • In a separate series of wells, add the same concentrations of the control duplex DNA.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity on a fluorometer. Determine the optimal excitation and emission wavelengths by first running a scan of the probe in the presence of the G4 DNA.

    • Record the fluorescence intensity for each sample.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer from all readings.

    • Plot the fluorescence intensity (or fold change over probe alone) as a function of DNA concentration for both the G4 and control DNA.

    • If desired, the binding affinity (Kd) can be calculated by fitting the titration curve for the G4 DNA to a one-site binding equation.

C. Expected Results A significant, concentration-dependent increase in fluorescence intensity should be observed upon titration of the G4 oligonucleotide. In contrast, little to no change in fluorescence should be seen with the control duplex DNA, demonstrating the probe's selectivity for the G-quadruplex structure. [10]

Conclusion and Future Outlook

The pyrazolo[4,3-c]pyridine scaffold is a remarkably versatile platform for the development of high-quality chemical probes. The examples provided—targeting epigenetic readers, cell cycle kinases, and nucleic acid structures—highlight their broad utility in modern biological research. These probes are not merely inhibitors but sophisticated tools that, when used with appropriate controls and validation, can yield profound insights into cellular mechanisms in both healthy and diseased states. Future efforts will likely focus on developing probes with even greater selectivity, improved cell permeability, and novel modalities, such as photo-crosslinking or degradative capabilities (PROTACs), further expanding the chemical biologist's toolkit.

References

  • Jurca, T., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health.
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  • Wang, Y., et al. (2021). A novel fluorescent probe with a pyrazolo[4,3-c]quinoline core selectively recognizes c-MYC promoter G-quadruplexes. New Journal of Chemistry.
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  • Sharma, V., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.
  • Ali, M. R., & Yoon, Y. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
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  • Liu, Z., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Institutes of Health.
  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Arnatt, C. K., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
  • Zhang, G., & Liu, Z. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central.
  • Mohamed, H. I. (2021). A novel fluorescent probe with pyrazolo[4,3-c]quinoline core selectively recognizing c-MYC promoter G-quadruplexes. SciSpace.
  • S.c.p., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Europe PubMed Central.
  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Theodossis, A., et al. (2014). Discovery of Benzotriazolo[4,3-d]d[15][17]iazepines as Orally Active Inhibitors of BET Bromodomains. National Institutes of Health.
  • Jurca, T., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Vilkauskaitė, G., et al. (2014). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. ResearchGate.

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Facilitating Discovery: A Detailed Guide to the One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, kinase inhibitors (such as c-Met and CDK8), and antagonists for various receptors.[1] The development of efficient and streamlined synthetic routes to access this core structure is paramount for accelerating the exploration of its therapeutic potential.

This guide provides an in-depth look at a robust one-pot synthetic strategy that simplifies the construction of the pyrazolo[4,3-b]pyridine ring system. Moving beyond traditional multi-step procedures, one-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and improving overall operational efficiency without the need to isolate intermediates. Here, we detail a field-proven protocol, explain the causal chemistry behind its success, and provide the necessary data for its application in a research setting.

Core Synthetic Rationale: Annulation of a Pyrazole Ring onto a Pyridine Core

The construction of the pyrazolo[4,3-b]pyridine system can be broadly approached in two ways: annulating a pyridine fragment onto a pre-existing pyrazole or, conversely, forming the pyrazole ring on a functionalized pyridine precursor.[1][2] While methods starting from aminopyrazoles are common, the latter strategy offers a powerful alternative, particularly when starting from readily available and functionalized pyridines.

The protocol detailed here employs this second approach, commencing with 2-chloro-3-nitropyridines. The elegance of this method lies in a carefully orchestrated sequence of reactions performed in a single vessel: a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction, which seamlessly combines azo-coupling, deacylation, and the final pyrazole ring annulation.[1][3] This strategy is noteworthy for its operational simplicity and its use of stable arenediazonium tosylates, which are safer and easier to handle than their chloride counterparts.[3]

Plausible Reaction Mechanism

The one-pot transformation proceeds through several key steps. Initially, the pyridinyl keto ester undergoes an azo-coupling reaction with an arenediazonium salt. The subsequent base-mediated deacylation and intramolecular cyclization via nucleophilic substitution of the nitro group lead to the formation of the final pyrazolo[4,3-b]pyridine product.

Reaction_Mechanism cluster_0 Step 1: Azo-Coupling cluster_1 Step 2: Base-Mediated Deacylation cluster_2 Step 3: Intramolecular Cyclization (SNAr) A Pyridinyl Keto Ester Anion C Azo Intermediate A->C + Ar-N2+ B Arenediazonium Tosylate D Hydrazone Intermediate C->D Base (e.g., Pyrrolidine) - Acyl Group C->D E Hydrazone Anion D->E Base D->E F Pyrazolo[4,3-b]pyridine E->F Intramolecular SNAr - NO2 E->F

Caption: Plausible mechanism for the one-pot synthesis.

Featured Protocol: One-Pot Synthesis from 2-Chloro-3-nitropyridines

This protocol is adapted from the efficient method developed by Nikol'skiy et al.[1][2] It provides a straightforward route to a variety of substituted pyrazolo[4,3-b]pyridines in moderate to high yields.

Experimental Workflow

The process begins with the synthesis of the pyridin-2-yl keto ester starting material. The subsequent one-pot reaction combines this precursor with the diazonium salt and base to yield the final product after a simple work-up.

Experimental_Workflow start Start step1 Dissolve pyridin-2-yl keto ester and arenediazonium tosylate in acetonitrile start->step1 step2 Add pyridine (or DBU) and stir at room temperature step1->step2 step3 Monitor formation of hydrazone intermediate via TLC step2->step3 step4 Add pyrrolidine and continue stirring step3->step4 step5 Monitor reaction completion (disappearance of intermediate) via TLC step4->step5 step6 Pour mixture into water and collect precipitate step5->step6 end Purify via crystallization or column chromatography step6->end

Caption: General experimental workflow for the one-pot synthesis.

Materials and Reagents
  • Substituted Pyridin-2-yl keto ester (1.0 equiv)

  • Arenediazonium tosylate (1.1 equiv)

  • Acetonitrile (solvent)

  • Pyridine (3.0 equiv) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Pyrrolidine (1.0-2.0 equiv)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the appropriate pyridin-2-yl keto ester (e.g., ethyl 2-(3-nitro-6-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate, 1.0 equiv) and the selected arenediazonium tosylate (1.1 equiv) in acetonitrile.

  • First Condensation: Add pyridine (3.0 equiv) to the solution. Stir the mixture at room temperature.

    • Expert Insight: Pyridine acts as a base to facilitate the initial azo-coupling. For less reactive substrates, a stronger base like DBU may be substituted.[1] The reaction progress should be monitored by TLC, watching for the consumption of the starting keto ester and the appearance of the intermediate hydrazone.

  • Cyclization Step: Once the formation of the intermediate hydrazone is deemed complete by TLC analysis, add pyrrolidine (2.0 equiv) to the reaction mixture.

    • Causality Note: Pyrrolidine serves as a stronger base required to promote the deacylation and subsequent intramolecular SNAr cyclization, which is the key ring-forming step.

  • Reaction Completion: Continue stirring the mixture at room temperature until the intermediate hydrazone spot disappears on the TLC plate, indicating the formation of the final product.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of cold water. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. The crude product can be purified either by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyrazolo[4,3-b]pyridine.

Substrate Scope and Yields

The versatility of this one-pot method has been demonstrated across a range of substrates, accommodating both electron-withdrawing and electron-donating groups on the aryl substituent of the diazonium salt.[1]

EntryAr (in ArN₂⁺)ProductYield (%)
12-CN-C₆H₄5a 85
24-Me-2-NO₂-C₆H₃5b 88
32-Cl-5-CF₃-C₆H₃5c 80
42-Cl-C₆H₄5f 72
52-MeO-C₆H₄5o 63
64-Br-C₆H₄5p 71
74-MeO-C₆H₄5r 65
84-F-C₆H₄5s 75
Data adapted from Nikol'skiy, V.V., et al. (2023).[1][2] The table showcases the synthesis of various ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates and related analogs, demonstrating the method's broad applicability.

Alternative Approaches and Future Outlook

While the featured protocol offers a robust and reliable method, the field of heterocyclic synthesis is continually evolving. Multicomponent reactions (MCRs), often accelerated by microwave irradiation, represent a significant trend, especially for the related pyrazolo[3,4-b]pyridine isomers.[4][5][6][7] These strategies assemble complex molecules from three or more simple starting materials in a single operation, embodying the principles of green chemistry by maximizing atom economy and minimizing steps.[4][5] Researchers are encouraged to explore these catalyst-free and solvent-free MCR approaches as they may offer alternative pathways to novel pyrazolo[4,3-b]pyridine derivatives.[8][9]

Conclusion

The one-pot synthesis of pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction provides a powerful and efficient tool for medicinal chemists and synthetic researchers. By combining multiple synthetic steps into a single, streamlined operation, this protocol accelerates the generation of a diverse library of compounds for biological screening. Its operational simplicity, use of stable reagents, and broad substrate tolerance make it a highly valuable and practical method for accessing this important heterocyclic scaffold.

References

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  • Anonymous. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
  • Anonymous. (n.d.). Three-component one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines. De Gruyter. [Link]
  • Abdelhamid, A.O., et al. (n.d.). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. [https://www.researchgate.net/publication/276274488_Green_One-Pot_Solvent-Free_Synthesis_of_Pyrazolo15-a]pyrimidines_Azolo34-d]pyridiazines_and_Thieno23-b]pyridines_Containing_Triazole_Moiety]([Link])
  • Anonymous. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
  • Kaur, H., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
  • Anonymous. (n.d.). One-pot synthesis of pyrazolo [4,3-b]pyridines 5 (substrate scope).
  • Dotsenko, V.V., et al. (n.d.). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives (microreview).
  • Anonymous. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. [Link]
  • Anonymous. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The pyrazolo[4,3-c]pyridine scaffold is a key structural motif in many biologically active compounds, making its efficient synthesis a critical step in various research and development endeavors.[1]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of this compound, but I am observing very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential causes and solutions:

Potential Causes & Solutions:

  • Purity of Starting Materials: The synthesis of pyrazolopyridine derivatives often involves multi-step sequences. The purity of your initial reactants, such as substituted hydrazines and functionalized pyridine precursors, is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

    • Actionable Advice:

      • Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary.

      • Confirm the identity and purity of your starting materials using techniques like NMR spectroscopy and mass spectrometry.

  • Inefficient Cyclization: The core of the synthesis is the formation of the pyrazole ring fused to the pyridine backbone. This cyclization step is often sensitive to reaction conditions.

    • Actionable Advice:

      • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and pathway. While alcohols like methanol or ethanol are commonly used, aprotic solvents such as DMF or DMSO might be beneficial in certain cases.[2] Experiment with different solvents to find the optimal medium for your specific reaction.

      • Temperature Control: Many cyclization reactions require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition of reactants or products. Start with the reported reaction temperature and then screen a range of temperatures (e.g., in 10 °C increments) to find the sweet spot.

      • Catalyst: Some synthetic routes for pyrazolopyridines benefit from a catalyst, which can be acidic or basic.[3][4] If your protocol includes a catalyst, ensure it is active and used in the correct stoichiometric amount. If not, consider screening common acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., triethylamine, sodium ethoxide).

  • Incomplete Esterification: If your synthetic route involves a final esterification step of a pyrazolo[4,3-c]pyridine-4-carboxylic acid precursor, incomplete conversion to the methyl ester will directly impact your yield.

    • Actionable Advice:

      • Fischer Esterification: For a classic Fischer esterification using methanol and an acid catalyst (like H₂SO₄), ensure anhydrous conditions, as water can shift the equilibrium back towards the carboxylic acid.[5] Using a large excess of methanol can also drive the reaction forward.

      • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods such as using diazomethane (for small scale, with appropriate safety precautions) or converting the carboxylic acid to an acid chloride followed by reaction with methanol.

Troubleshooting Workflow for Low Yield:

Caption: A workflow diagram for troubleshooting low product yield.

Issue 2: Formation of Multiple Products/Isomers

Question: My reaction is producing a mixture of products, and I suspect I am getting isomeric forms of the pyrazolopyridine. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a well-documented challenge in the synthesis of substituted pyrazoles and their fused ring systems.[6] The annulation of the pyrazole ring onto the pyridine core can often occur in different orientations, leading to a mixture of products.

Key Factors Influencing Regioselectivity:

  • Nature of the Starting Materials: The electronic and steric properties of the substituents on both the hydrazine and the pyridine precursor play a crucial role in directing the cyclization.

  • Reaction Mechanism: The specific mechanism of the cyclization (e.g., condensation-addition-elimination) will have preferred pathways that can be influenced by the reaction conditions.

Strategies for Improving Regioselectivity:

  • Choice of Hydrazine: If you are using a substituted hydrazine, the nature of the substituent can direct the cyclization. For the synthesis of a 1H-pyrazolo[4,3-c]pyridine, an unsubstituted hydrazine is often used. If you are using a substituted hydrazine and observing isomers, consider if the unsubstituted version is a viable alternative for your target.

  • Control of Reaction Conditions:

    • pH/Catalyst: The acidity or basicity of the reaction medium can influence which nucleophilic attack is favored during cyclization. A systematic screening of pH conditions or different acid/base catalysts can reveal conditions that favor one isomer over the other.

    • Temperature: In some cases, kinetic versus thermodynamic control can be exploited. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the more thermodynamically stable isomer.

  • Protecting Group Strategy: Introducing a protecting group on one of the nitrogen atoms of the hydrazine or on the pyridine ring can block one reaction pathway, thereby favoring the formation of the desired isomer. The protecting group can then be removed in a subsequent step.

Summary of Optimization Parameters for Regioselectivity:

ParameterVariationRationale
Temperature Low vs. HighKinetic vs. Thermodynamic Product Control
Solvent Protic vs. AproticInfluence on Reaction Intermediates
Catalyst Acidic vs. BasicAltering the Nucleophilicity/Electrophilicity
Reactant Design Steric/Electronic ChangesDirecting the Cyclization Pathway

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable synthetic route for the pyrazolo[4,3-c]pyridine core?

A common and effective method involves the cyclocondensation of a suitably functionalized aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. Another powerful approach is the reaction of a substituted hydrazine with a pyridine derivative containing appropriate electrophilic centers.[6] Multicomponent reactions, where three or more reactants are combined in a one-pot synthesis, have also proven to be efficient for constructing the pyrazolopyridine scaffold.[7]

Q2: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help in identifying spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the best practices for purifying this compound?

The purification method will depend on the nature of the impurities.

  • Column Chromatography: This is the most versatile method for separating the desired product from side products and unreacted starting materials. A silica gel stationary phase with a gradient of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining a pure crystalline product. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: Given the presence of the basic pyridine nitrogen and the potentially acidic N-H of the pyrazole, an acid-base extraction workup can be used to remove non-basic or non-acidic impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. Specifically:

  • Hydrazine derivatives can be toxic and are potential carcinogens. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Organic solvents are often flammable and can be toxic. Avoid inhalation and skin contact.

  • Strong acids and bases used as catalysts are corrosive. Handle them with care.

Q5: Can this synthesis be scaled up? What are the key considerations?

Yes, this synthesis can be scaled up, but there are important considerations:

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure efficient stirring and temperature control. A jacketed reactor is recommended for large-scale reactions.

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction exotherm.

  • Work-up and Purification: Extraction and chromatography can be cumbersome at a large scale. Consider alternative purification methods like crystallization or distillation if applicable.

Experimental Protocols

General Protocol for Fischer Esterification of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid in an excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Esterification Reaction Pathway:

G CarboxylicAcid Pyrazolo[4,3-c]pyridine -4-carboxylic acid Ester Methyl 1H-pyrazolo[4,3-c]pyridine -4-carboxylate CarboxylicAcid->Ester Reaction Methanol Methanol (excess) Methanol->Ester AcidCatalyst H₂SO₄ (cat.) AcidCatalyst->Ester Water Water Ester->Water Byproduct

Caption: Fischer esterification of the carboxylic acid precursor.

References

  • Wojcicka, A., & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • Al-dujaili, A. H. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 833–839. [Link]
  • Joita, K., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(23), 8565. [Link]
  • (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate.
  • (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate.
  • (2021).
  • (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

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Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key structural motif in numerous biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to help you diagnose and resolve common experimental challenges, from low yields to unexpected side products and regioselectivity issues.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Yield of the Desired Pyrazolo[4,3-c]pyridine Product

Q: My reaction is yielding very little or none of my target pyrazolo[4,3-c]pyridine. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common frustration in complex heterocyclic synthesis. The root cause can often be traced back to several key factors, ranging from reagent quality to the intricacies of the reaction mechanism. A systematic approach to troubleshooting is crucial.

Initial Diagnosis:

  • Confirm Starting Material Integrity: Re-verify the purity and identity of your starting materials using techniques like NMR or mass spectrometry. Impurities can poison catalysts or participate in unwanted side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the starting materials are being consumed and if any new spots corresponding to intermediates or side products are appearing.

  • Literature Precedent: Carefully review the literature for the specific reaction you are attempting. Pay close attention to reported yields, reaction times, and any specific precautions mentioned.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Common Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Reaction Conditions Temperature, pressure, and reaction time are critical. For instance, in a Gould-Jacobs reaction, the thermal cyclization step requires high temperatures (often around 250 °C) to proceed efficiently.[1] Insufficient heat will lead to an incomplete reaction.Systematically screen a range of temperatures and reaction times. A design of experiments (DoE) approach can be beneficial for multiparameter optimization.
Poor Reagent/Solvent Quality Trace impurities in starting materials or solvents can have a significant impact. For example, water can quench organometallic reagents or hydrolyze sensitive intermediates.Use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions. Degas solvents when necessary to remove dissolved oxygen.
Catalyst Inactivity In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst can be poisoned by certain functional groups or impurities. The choice of ligand is also crucial for catalytic activity.Screen different palladium sources and ligands. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Formation of a Stable, Unreactive Intermediate In some cases, a stable intermediate may form that does not proceed to the final product under the given conditions. For example, in the Japp-Klingemann reaction, a stable azo compound may be isolated instead of the desired hydrazone if the conditions for hydrolysis and rearrangement are not optimal.[2][3]Attempt to isolate and characterize the intermediate. Once its structure is confirmed, you can devise a strategy to convert it to the final product, such as changing the pH or temperature.
Issue 2: Formation of Regioisomers and Other Side Products

Q: My reaction is producing a mixture of the desired pyrazolo[4,3-c]pyridine and its regioisomer(s). How can I improve the regioselectivity and what are the common side products to look out for?

A: Regioselectivity is a well-documented challenge in the synthesis of pyrazolopyridines.[4][5] The formation of multiple isomers complicates purification and reduces the overall yield of the target compound.

Diagnosing Regioisomer Formation:

  • NMR Spectroscopy: This is the most powerful tool for identifying regioisomers.

    • 1D NMR (¹H and ¹³C): Subtle differences in the chemical shifts and coupling constants of the aromatic protons and carbons can indicate the presence of multiple isomers.

    • 2D NMR (NOESY and HMBC): These techniques are invaluable for unambiguously determining the connectivity of the atoms in each isomer. For example, a Nuclear Overhauser Effect (NOE) between a proton on the pyrazole ring and a proton on the pyridine ring can confirm their spatial proximity and thus the regiochemistry.[6][7]

  • LC-MS: While mass spectrometry will show that the products have the same mass, different retention times on the LC column can indicate the presence of isomers.

Strategies for Controlling Regioselectivity:

Caption: Decision-making workflow for controlling regioselectivity.

Key Factors Influencing Regioselectivity:

Factor Explanation Practical Application
Steric and Electronic Effects of Substituents The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on both the pyrazole and pyridine precursors can direct the cyclization to favor one regioisomer over another.Carefully choose your starting materials. For example, in a reaction involving a substituted aminopyrazole, a bulky substituent adjacent to one of the nitrogen atoms may sterically hinder attack at that nitrogen, favoring the formation of a specific regioisomer.
Protecting Groups The use of protecting groups on the pyrazole nitrogens can be a powerful strategy to direct the regiochemical outcome of subsequent reactions.[8][9]Select a protecting group that can be selectively introduced at one of the pyrazole nitrogens. After the key bond-forming step, the protecting group can be removed to yield the desired regioisomer.
Solvent Effects The polarity of the solvent can influence the transition state energies of the competing pathways leading to different regioisomers. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[10][11][12]If you are observing poor regioselectivity, consider screening a range of solvents with varying polarities. The use of fluorinated alcohols is a particularly promising strategy to explore.[10][11][12]
Catalyst and Ligand Choice In metal-catalyzed reactions, the choice of catalyst and ligand can have a profound impact on regioselectivity. The steric and electronic properties of the ligand can influence which site of the substrate binds to the metal center.For reactions like the Buchwald-Hartwig amination or metalation with TMPMgCl·LiCl, screen a variety of ligands to identify one that provides the desired regioselectivity.[13][14]

Common Side Products:

  • Over-alkylation/arylation: In reactions involving N-functionalization, it is possible to get substitution on both pyrazole nitrogens if one is not protected.

  • Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, a common side reaction is the replacement of the halide with a hydrogen atom.

  • Products of incomplete cyclization: As mentioned in the previous section, stable intermediates may be isolated as side products if the reaction does not go to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrazolo[4,3-c]pyridine core?

A1: Several synthetic strategies have been successfully employed. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key approaches include:

  • Annulation of a pyridine ring onto a pre-existing pyrazole: This is a common strategy that often involves the reaction of an aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[15]

  • Annulation of a pyrazole ring onto a pre-existing pyridine: This approach typically starts with a functionalized pyridine derivative, such as a chloropyridine or a pyridine N-oxide, which is then elaborated to form the fused pyrazole ring.[16]

  • Specific Named Reactions: The Gould-Jacobs reaction and the Japp-Klingemann reaction are classical methods that have been adapted for the synthesis of pyrazolopyridines.[3][17]

Q2: How do I choose the appropriate protecting group for the pyrazole nitrogen?

A2: The choice of protecting group is critical for multi-step syntheses. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removed in high yield without affecting other functional groups in the molecule.

Common protecting groups for pyrazoles include the tetrahydropyranyl (THP) group, which can be installed under green, solvent-free conditions, and various silyl ethers.[8][9]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of pyrazolo[4,3-c]pyridines can be challenging, especially when dealing with regioisomeric mixtures or closely related side products.

  • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of methanol or triethylamine to the eluent) to achieve optimal separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining material of high purity. Screen a variety of solvents and solvent mixtures to find suitable conditions.

  • Preparative HPLC: For particularly difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used, although this is often not practical for large quantities of material.

Q4: Are there any specific safety precautions I should be aware of when working with these syntheses?

A4: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. Specific hazards to be aware of in the context of pyrazolo[4,3-c]pyridine synthesis include:

  • Hydrazine and its derivatives: These are often used in the formation of the pyrazole ring and are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Organometallic reagents: Reagents such as Grignards and organolithiums are highly reactive and often pyrophoric. They must be handled under an inert atmosphere.

  • Palladium catalysts: While generally not highly toxic, palladium compounds should be handled with care, and inhalation of fine powders should be avoided.

  • High-temperature reactions: Some cyclization reactions require high temperatures. Use appropriate heating mantles and ensure that the glassware is free of defects.

By carefully considering the potential pitfalls and systematically applying the troubleshooting strategies outlined in this guide, you can significantly increase your success rate in the synthesis of pyrazolo[4,3-c]pyridines.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC).
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. PubMed.
  • Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. PubMed Central (PMC).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate.
  • Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl·LiCl. Asynt.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • What are the special considerations for the Japp-Klingemann reaction?. ResearchGate.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
  • Gould–Jacobs reaction. Wikipedia.
  • Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases. ACS Publications.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers.
  • Recent advances in the synthesis of fused heterocycles with new skeletons via alkyne cyclization. OUC International.
  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. ACS Publications.
  • Selective metalation of N‐heterocycle 41 c using TMPMgCl ⋅ LiCl.... ResearchGate.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB.
  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Royal Society of Chemistry.
  • Gould-Jacobs Reaction. Merck Index.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
  • Rapid synthesis of fused N-heterocycles by transition-metal-free electrophilic amination of arene C-H bonds. PubMed.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry.
  • The Japp‐Klingemann Reaction. ResearchGate.
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube.
  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. ResearchGate.
  • Japp–Klingemann reaction. Wikipedia.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry.
  • A convenient synthesis of regioisomeric pyrazolo-pyrimidine and pyrazolo-oxazine derivatives. SciSpace.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central (PMC).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science.
  • Computed NMR shielding increments over unsaturated five-membered ring heterocyclic compounds as a measure of aromaticity. PubMed.
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
  • Sequenced cyclizations involving intramolecular capture of alkyl-oxyaminyl radicals. Synthesis of heterocyclic compounds. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central (PMC).
  • Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. PubMed.

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overcoming purification challenges with Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The unique structural characteristics of this compound, namely its fused aromatic rings, basic nitrogen atoms, and polar carboxylate group, present distinct challenges during purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory techniques. Our goal is to empower you to diagnose issues, optimize your purification workflow, and obtain your target compound with the highest possible purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My compound is showing significant streaking or tailing on a silica gel TLC plate. What is causing this and how can I achieve sharp, distinct spots?

Answer:

This is the most common issue encountered with nitrogen-containing heterocycles like this compound. The streaking is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This leads to a distribution of interaction energies, causing the compound to move unevenly up the plate.

Causality and Solution Workflow:

To resolve this, you must disrupt this acidic-basic interaction. There are two primary strategies:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase (eluent). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, using a different adsorbent with different surface properties, such as neutral alumina or reversed-phase silica, is the next logical step.

dot

Caption: Troubleshooting workflow for TLC streaking.

Detailed Protocol 1: Column Chromatography with a Basic Modifier

  • Dry-Pack the Column: Choose a column size appropriate for your sample amount (typically a 1:20 to 1:100 ratio of crude material to silica gel by mass).

  • Prepare the Eluent: Based on your optimized TLC results, prepare the mobile phase. For example, if a 70:30 mixture of Ethyl Acetate/Hexane with 1% Triethylamine (Et₃N) gave a good Rf value (0.2-0.4), prepare a sufficient volume of this eluent.

  • Adsorb the Sample: Dissolve your crude this compound in a minimal amount of a polar solvent like dichloromethane (DCM) or methanol. Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

  • Load and Run the Column: Carefully add the dry-loaded sample to the top of the column. Gently add the eluent and run the column using flash chromatography techniques, collecting fractions and monitoring by TLC.

Question 2: My crude product shows very low solubility in common chromatography solvents like ethyl acetate or dichloromethane. How can I effectively purify it using column chromatography?

Answer:

The high polarity of this compound, stemming from its fused heterocyclic system and ester group, can lead to poor solubility in moderately polar solvents. This makes traditional normal-phase chromatography challenging.

Recommended Strategies:

  • Highly Polar Mobile Phase (Normal Phase): A more polar solvent system is required to move the compound off the baseline. A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a standard starting point for polar compounds.[2] Remember to include a basic modifier (e.g., 1% NH₄OH) in the methanol portion to prevent streaking.

  • Reversed-Phase Chromatography: This is often the best method for highly polar compounds.[2][3] In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. Your compound will elute earlier with a more polar mobile phase and later with a more organic mobile phase.

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of Water and Acetonitrile (or Methanol) is typically used. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the nitrogen atoms are protonated.[2]

Table 1: Comparison of Chromatographic Systems

ParameterNormal Phase (Silica)Normal Phase (Alumina)Reversed-Phase (C18)
Stationary Phase Acidic Silica GelNeutral or Basic AluminaNon-polar C18 Silica
Typical Eluent Hexane/Ethyl Acetate, DCM/MethanolHexane/Ethyl Acetate, DCM/MethanolWater/Acetonitrile, Water/Methanol
Eluent Modifier Triethylamine (Et₃N) or Ammonia (NH₃)None typically neededFormic Acid (FA) or TFA
Best For... Moderately polar compoundsBasic compounds sensitive to acidHighly polar, water-soluble compounds
Key Advantage Widely available, well-understoodEliminates issues with acidic sitesExcellent for very polar molecules
Key Disadvantage Streaking with basic compoundsLower resolving power than silicaRequires different solvents, may need desalting
Question 3: After purification, I have a clean product by TLC, but it refuses to crystallize from any solvent system I've tried. It just "oils out." What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This often happens when the solution is supersaturated, cooled too quickly, or when residual impurities are present that inhibit crystal formation.

Troubleshooting Crystallization:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help. Do not move it directly to an ice bath.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cooled, supersaturated solution. This will act as a template for crystallization.

  • Re-evaluate Your Solvent System:

    • If the compound is too soluble, the solution may not be reaching supersaturation upon cooling. Try a solvent in which it is less soluble.

    • If it is not soluble enough, you may be using too much solvent, preventing saturation.

    • Mixed-Solvent System: This is a powerful technique. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., Methanol or DCM). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane, Diethyl Ether, or Water) dropwise at room temperature until the solution becomes faintly cloudy (turbid). Add one or two drops of the "good" solvent to clarify it, and then let it stand undisturbed.[4]

dot

G start Compound 'Oils Out' repurify Is the compound >99% pure by LCMS/NMR? start->repurify slow_cool Dissolve in min. hot solvent. Allow to cool very slowly. repurify->slow_cool  Yes   chrom_again Re-purify via chromatography to remove crystal inhibitors. repurify->chrom_again  No   scratch Scratch inner surface of flask with a glass rod. slow_cool->scratch seed Add a seed crystal. scratch->seed success Crystals Formed seed->success If successful failure Still Oiling Out seed->failure If fails mixed_solvent Use a mixed-solvent system (e.g., DCM/Hexane or EtOH/Water) mixed_solvent->success failure->mixed_solvent chrom_again->slow_cool

Caption: Decision process for troubleshooting crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the compound's properties is crucial for purification design.

  • Molecular Formula: C₈H₇N₃O₂[5]

  • Molecular Weight: 177.16 g/mol [5]

  • Polarity: The compound is highly polar due to the presence of the pyridine and pyrazole nitrogen atoms, as well as the methyl ester group. Its calculated LogP is low, indicating a preference for polar (hydrophilic) environments.[6] This is why it has low solubility in non-polar solvents like hexane and requires polar eluents for chromatography.

  • Acidity/Basicity: The pyridine nitrogen is basic, while the pyrazole N-H is weakly acidic. This amphoteric nature contributes to its strong interaction with silica gel.

Q2: Could regioisomers be a source of my purification difficulties?

A2: Absolutely. Depending on the synthetic route, formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines.[7] For example, you might have the isomeric Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate or other positional isomers. These isomers often have very similar polarities, making them difficult to separate by standard flash chromatography.

  • Detection: High-resolution techniques like HPLC or high-field NMR (using 2D experiments like NOESY) are often necessary to confirm the presence of and distinguish between regioisomers.[8]

  • Separation: If flash chromatography fails, high-performance liquid chromatography (HPLC) with a high-resolution stationary phase may be required.[2] In some cases, fractional crystallization can be effective if the isomers have different solubilities.[4]

Q3: How should I store the purified this compound?

A3: Like many complex organic molecules, proper storage is key to maintaining purity.

  • Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or reaction with atmospheric moisture, especially if the compound is intended for use in sensitive biological assays.

  • Light: Keep in a sealed, amber vial to protect it from light, which can cause degradation over time.

Q4: Can I purify this compound via an acid/base extraction?

A4: While an acid/base extraction can be a useful initial cleanup step, it is unlikely to provide highly pure material on its own. The compound's basic pyridine nitrogen allows it to be extracted into an acidic aqueous layer (e.g., 1M HCl). However, its overall polarity means it may have some water solubility even in its neutral state, leading to recovery issues. Furthermore, this technique will not separate the target compound from other basic impurities. It is best used as a preliminary step to remove non-basic organic impurities before proceeding to chromatography or recrystallization.[2]

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Reddit User Discussion. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • De Martin, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 289. [Link]
  • Shawali, A. S., et al. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 18(1), 944-956. [Link]
  • Kapoore, R. V., & Vaidyanathan, S. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of analytical methods in chemistry, 2016, 1318795. [Link]
  • University of Toronto. (n.d.).
  • CP Lab Safety. (n.d.). methyl 1H-pyrazolo[3, 4-c]pyridine-4-carboxylate, min 97%, 250 mg.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International journal of molecular sciences, 24(2), 1668. [Link]
  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information.
  • Ryabchun, A., et al. (2022). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 122(1), 100-185. [Link]
  • PubChem. (n.d.). methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. National Center for Biotechnology Information.
  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic chemistry, 114, 105034. [Link]
  • Metwally, M. A., & Farag, A. M. (1979). A New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Bulletin of the Chemical Society of Japan, 52(11), 3485-3486. [Link]
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
  • Al-Mousawi, S. M., et al. (2022).
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Cifuentes, C., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Organic & Biomolecular Chemistry. [Link]
  • Akbari, J., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of the Iranian Chemical Society, 17, 1929-1960. [Link]
  • Mickevičiūtė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Ghorab, M. M., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(8), 652-660. [Link]
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Stenutz, R. (n.d.). methyl pyridine-4-carboxylate.
  • Zhang, T., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 277, 116790. [Link]
  • ResearchGate. (2023).

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common side reactions in the synthesis of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions.

Question: Why is the yield of my target pyrazolopyridine unexpectedly low?

Low yields are a frequent frustration in multi-step organic syntheses. In the context of pyrazolopyridines, several factors can be at play, often related to the purity of starting materials, reaction conditions, and the stability of intermediates.

Possible Causes and Solutions:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole, is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

    • Recommendation: Always ensure your starting materials are of high purity. If necessary, recrystallize or purify them before use. For instance, in three-component reactions for pyrazolo[3,4-b]pyridine synthesis, the purity of the aminopyrazole is paramount[1].

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.

    • Temperature and Time: Some pyrazolopyridine syntheses proceed efficiently at room temperature, while others require heating[1][2]. It's crucial to find the sweet spot. Prolonged reaction times or excessive heat can lead to the degradation of either the starting materials or the product.

      • Recommendation: Monitor your reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A systematic optimization of the reaction temperature should be performed[1].

    • Solvent Effects: The solvent influences the solubility of reactants and the reaction kinetics.

      • Recommendation: The choice of solvent can be critical. For example, some reactions may work well in ethanol, while others might require a higher boiling point solvent like DMF[1]. Greener alternatives like water have also been successfully employed in some cases[2].

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction rate and yield.

    • Recommendation: The catalyst loading should be optimized. Both acidic and basic catalysts are commonly used to increase electrophilicity or assist in deprotonation, respectively[2]. For instance, ZrCl4 has been used as a catalyst in some syntheses[1].

Question: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

The formation of regioisomers is a well-known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds[2][3]. The relative electrophilicity of the two carbonyl groups will dictate the major product[2][3].

Strategies for Controlling Regioselectivity:

  • In Situ Generation of Intermediates: One effective strategy to circumvent regioselectivity issues is the in situ formation of the 1,3-CCC-biselectrophile. This can be achieved through a three-component reaction, for example, using an aldehyde, a carbonyl compound with an α-hydrogen, and a substituted pyrazole. This approach often leads to high yields with excellent regioselectivity[2].

  • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule[1].

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers[1]. Careful selection of the mobile phase is key to achieving good separation.

Question: I've isolated an unexpected byproduct. How can I identify it and prevent its formation?

The appearance of unexpected signals in your analytical data (NMR, LC-MS) indicates the formation of byproducts. Understanding the potential side reactions in your specific synthetic route is crucial for identification and prevention.

Common Side Reactions and Byproducts:

Side Reaction/ByproductSynthetic ContextProposed Mechanism/CausePrevention/Troubleshooting
Carboxamidine Formation Nucleophilic substitution on a cyano-substituted pyrazolopyridine with an amine.The nucleophile attacks the cyano group instead of the intended reaction site. This can be influenced by the substitution pattern of the pyrazolopyridine ring.[4]Alter the substitution pattern to reduce the electrophilicity of the cyano group or protect it if possible. Explore milder reaction conditions.
Intramolecular Cyclization Synthesis of 2-hydrazinylnicotinonitriles (pyrazolopyridine precursors).Harsher reaction conditions can promote the intramolecular cyclization between the hydrazine and cyano groups, leading to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines.[5]Use milder reaction conditions (lower temperature, shorter reaction time) to favor the desired product over the cyclized byproduct.
N-Acetylpyrrolidine Formation Observed in a one-pot synthesis of pyrazolo[4,3-b]pyridines involving pyrrolidine.Believed to be a byproduct of an intramolecular reaction, the formation of which is essentially irreversible under the reaction conditions.[6]This may be an inherent byproduct of this specific reaction. Optimization of reaction time and temperature may minimize its formation.
Unexpected Dearoylation One-pot, three-component reaction of arylglyoxals, pyrazol-5-amines, and cyclic 1,3-dicarbonyls.The exact mechanism for this unexpected dearoylation is not fully elucidated but is a documented side reaction in this specific transformation.[7]As this is an unexpected but observed transformation, it may be difficult to prevent completely. If the dearoylated product is not desired, a different synthetic route may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrazolopyridine core?

There are two primary retrosynthetic approaches for the synthesis of 1H-pyrazolo[3,4-b]pyridines:

  • Formation of a pyridine ring onto a pre-existing pyrazole ring: This is the more common strategy. It typically involves the reaction of a 3-aminopyrazole, acting as a 1,3-NCC-dinucleophile, with a 1,3-CCC-biselectrophile.[2][3]

  • Formation of a pyrazole ring onto a pre-existing pyridine ring. [2]

Q2: Can you provide a general protocol for a three-component synthesis of a pyrazolo[3,4-b]pyridine?

Yes, here is a general procedure adapted from the literature for the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones[1]:

Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion (monitored by TLC), concentrate the mixture in vacuo.

  • Extract the product with an organic solvent (e.g., CHCl3).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over Na2SO4.

  • Purify the crude product by flash column chromatography.

Q3: What is the Gould-Jacobs reaction and how is it applied to pyrazolopyridine synthesis?

The Gould-Jacobs reaction is a classic method for synthesizing quinolines. It can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by using a 3-aminopyrazole instead of an aniline[2][3]. The reaction typically involves the condensation of the aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with an agent like POCl3 to yield a 4-chloro-substituted pyrazolopyridine[2][3].

Visualizing Reaction Pathways

To better understand the concepts discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting logic.

troubleshooting_yield start Low Yield of Pyrazolopyridine purity Check Purity of Starting Materials start->purity Is purity confirmed? catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions purity->conditions purify_sm Purify/Recrystallize Starting Materials purity->purify_sm No temp_time Monitor by TLC conditions->temp_time Vary Temperature & Time solvent Consider Solubility & BP conditions->solvent Screen Solvents catalyst_loading catalyst_loading catalyst->catalyst_loading Optimize Loading catalyst_type catalyst_type catalyst->catalyst_type Screen Different Catalysts purify_sm->start

Caption: Troubleshooting workflow for low pyrazolopyridine yield.

regioisomer_formation cluster_reactants Unsymmetrical Reactants cluster_products Product Mixture aminopyrazole 5-Aminopyrazole reaction Reaction aminopyrazole->reaction dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->reaction regio_a Regioisomer A reaction->regio_a regio_b Regioisomer B reaction->regio_b

Caption: Formation of regioisomers from unsymmetrical starting materials.

References

  • González-Vera, J. A., García-Jiménez, F., & Galiano-Roth, A. S. (2021).
  • Nguyen, T. L. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridine.
  • Hassanzadeh-Afruzi, F., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10633-10646. [Link]
  • Le, T. M., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(23), 5586. [Link]
  • Matiychuk, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 809. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions....
  • González-Vera, J. A., García-Jiménez, F., & Galiano-Roth, A. S. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 26(8), 2237. [Link]
  • de Almeida, L., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(7), 1489. [Link]
  • El-Sayed, N. N. E., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6542. [Link]
  • ResearchGate. (n.d.). Pyrazolopyridine-thiazole derivatives with remarkable antiproliferative activity.
  • Le, T. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central, 22(12), 1-28. [Link]
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Journal of the Chemical Society, Perkin Transactions 1. (1975). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. [Link]

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avoiding experimental artifacts with Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you avoid common experimental artifacts and achieve reliable, reproducible results. Our approach is grounded in mechanistic principles and field-proven insights to ensure the integrity of your research.

Introduction to the Molecule

This compound is a member of the pyrazolopyridine family, a class of compounds of significant interest in medicinal chemistry due to their structural similarity to purines. This scaffold is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. However, its synthesis and subsequent manipulation can be prone to specific challenges, including regioselectivity issues, side reactions, and product instability. This guide will address these potential pitfalls head-on.

Frequently Asked Questions (FAQs)

Q1: My synthesis of the pyrazolo[4,3-c]pyridine core is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioisomer formation is a common challenge in the synthesis of unsymmetrical pyrazolopyridines. The desired [4,3-c] isomer can be contaminated with the [3,4-c] or other isomers depending on the synthetic route. The key to controlling regioselectivity lies in the choice of starting materials and reaction conditions.

  • Starting Material Selection: When synthesizing the pyrazole ring onto a pre-existing pyridine, the electronics of the pyridine substituents play a crucial role. For instance, in reactions involving substituted hydrazines and functionalized pyridines, the relative electrophilicity of the pyridine ring positions will dictate the site of initial attack and subsequent cyclization.

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the regiochemical outcome. For pyrazole formation from 1,3-dicarbonyl compounds and hydrazines, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some systems. It is advisable to perform small-scale solvent screens to identify the optimal conditions for your specific substrate.

Q2: I am observing significant hydrolysis of the methyl ester during my reaction or work-up. How can I prevent this?

A2: The methyl ester of this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Basic Conditions: Avoid strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures. If a base is required, consider using milder inorganic bases like potassium carbonate or cesium carbonate, or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) at low temperatures.

  • Acidic Conditions: Strong acids will also promote hydrolysis. During acidic work-ups, use dilute acids and minimize exposure time. Whenever possible, maintain a neutral pH.

  • Work-up Procedure: When performing aqueous work-ups, ensure the aqueous phase is not strongly basic or acidic. If extractions are necessary, use a saturated sodium bicarbonate solution cautiously to neutralize any excess acid, followed by a brine wash.

Q3: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid, but I am getting low yields and decomposition. What are the optimal conditions?

A3: Saponification of the methyl ester can be challenging due to the potential for decarboxylation of the resulting carboxylic acid, especially at high temperatures.

  • Recommended Hydrolysis Conditions: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is often a reliable method for the hydrolysis of heteroaromatic esters. This method generally proceeds under mild conditions, minimizing the risk of decarboxylation.

  • Monitoring the Reaction: It is crucial to monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times that could lead to side reactions.

Q4: My purified product seems to be degrading upon storage. What are the recommended storage conditions?

A4: Pyrazolopyridine derivatives can be sensitive to light, air, and moisture. For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable). Storing in a desiccator can also help to prevent degradation from moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Pyrazolo[4,3-c]pyridine Core 1. Incomplete reaction. 2. Formation of side products (e.g., regioisomers). 3. Degradation of product during reaction or work-up.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion. 2. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Consider microwave irradiation to potentially improve yields and reduce reaction times. 3. Purify Starting Materials: Ensure all reactants, especially the aminopyrazole precursor, are of high purity.
Formation of N-Alkylated Isomers 1. Use of strong bases and reactive alkylating agents. 2. Lack of regioselective control during N-functionalization.1. Choice of Base: Use milder bases like potassium carbonate or cesium carbonate. 2. Protecting Groups: Consider protecting one of the pyrazole nitrogens to direct alkylation to the desired position. Subsequent deprotection will yield the target compound. 3. Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity.
Unexpected Decarboxylation 1. High reaction temperatures. 2. Strongly acidic or basic conditions. 3. Presence of certain metal catalysts.1. Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. pH Control: Avoid harsh acidic or basic conditions, particularly during work-up and purification. 3. Catalyst Choice: If a metal catalyst is necessary for a subsequent step, screen for catalysts that do not promote decarboxylation at the desired reaction temperature. Silver and copper salts have been reported to catalyze decarboxylation of some heteroaromatic carboxylic acids[1].
Difficulty in Product Purification 1. Co-elution of regioisomers or other impurities. 2. Product instability on silica gel.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective. If isomers are difficult to separate, consider derivatization to improve separation, followed by removal of the derivatizing group. 2. Alternative Purification Methods: If the compound is unstable on silica gel, consider purification by recrystallization or preparative HPLC. For basic compounds that streak on silica, deactivating the silica gel with triethylamine can be effective.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Monitoring Reactions by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot a small amount of the reaction mixture onto a silica gel TLC plate alongside the starting material(s) as a reference.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light (254 nm). Aromatic compounds like pyrazolopyridines will typically appear as dark spots.

  • If necessary, use a staining agent (e.g., iodine vapor or potassium permanganate) to visualize non-UV active compounds.

  • Assess the consumption of starting material and the formation of the product to determine the reaction's progress.

Workflow for Troubleshooting Regioisomer Formation

G cluster_0 Reaction Condition Optimization cluster_1 Synthetic Strategy Modification cluster_2 Separation Optimization start Mixture of Regioisomers Observed step1 Analyze Reaction Conditions start->step1 step2 Modify Synthetic Strategy start->step2 step3 Optimize Separation start->step3 opt1 Screen Solvents (e.g., TFE, HFIP, Dioxane, Toluene) step1->opt1 opt2 Vary Temperature (Lower temperature may increase selectivity) step1->opt2 opt3 Screen Catalysts/Additives (e.g., Lewis acids, phase transfer catalysts) step1->opt3 strat1 Change Order of Ring Formation (Build pyridine onto pyrazole vs. pyrazole onto pyridine) step2->strat1 strat2 Introduce Directing Groups (Use blocking/directing groups on precursors) step2->strat2 sep1 Optimize Column Chromatography (Gradient elution, different stationary phases) step3->sep1 sep2 Consider Derivatization (e.g., protection to alter polarity for separation) step3->sep2 sep3 Preparative HPLC step3->sep3 G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Substituted Hydrazine dicarbonyl R1-C(=O)-CH2-C(=O)-R2 pathA Attack at C=O (R1) dicarbonyl->pathA pathB Attack at C=O (R2) dicarbonyl->pathB hydrazine R3-NH-NH2 hydrazine->pathA hydrazine->pathB productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB

Caption: Competing pathways leading to regioisomers in pyrazole synthesis.

The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, thus directing the reaction towards a specific isomer.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

Sources

optimizing reaction conditions for pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a privileged structure in drug discovery, appearing in molecules targeting a range of biological targets.[1][2] However, its synthesis can present unique challenges, from controlling regioselectivity to achieving optimal yields and purity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and field-proven insights. Our goal is to empower you to overcome common hurdles and streamline your synthetic workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of pyrazolo[4,3-c]pyridines in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired pyrazolo[4,3-c]pyridine, or has failed completely. What are the primary factors to investigate?

Answer: Low or no yield is a common but solvable issue. A systematic investigation is key. The cause often lies in one of four areas: reaction parameters, reagent quality, reaction setup, or the intrinsic reactivity of your specific substrates.

  • Sub-Optimal Reaction Conditions: The energy barrier for the final cyclization and aromatization step can be sensitive to thermal and catalytic conditions.

    • Temperature & Time: Many pyrazolopyridine syntheses require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, a gradual increase in heat is the first logical step. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to identify the optimal time and temperature window, preventing product degradation.[3]

    • Solvent Choice: The solvent affects reagent solubility and can influence reaction kinetics. While alcohols (like ethanol) and polar aprotic solvents (like DMF or DMSO) are common, their effectiveness can be substrate-dependent. For certain multicomponent reactions, green solvents like water have proven highly effective, especially under microwave irradiation.[4]

    • Catalysis: Many routes benefit from either acid or base catalysis to promote key condensation or cyclization steps. If your reaction is uncatalyzed, consider screening common acids (e.g., acetic acid, p-TsOH) or bases (e.g., piperidine, Et₃N). For modern cross-coupling-based routes, the choice of palladium or copper catalyst and ligand is critical.[5]

  • Reagent Purity & Stability:

    • Starting Materials: Impurities in starting materials, especially aminopyrazoles or functionalized pyridines, can poison catalysts or participate in side reactions. Verify the purity of your starting materials by NMR or LC-MS before use.

    • Solvents & Atmosphere: Many organometallic catalysts and intermediates are sensitive to moisture and oxygen.[3] Ensure solvents are anhydrous and, if necessary, degassed. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial when using sensitive reagents.

The following workflow provides a systematic approach to troubleshooting low-yield reactions.

G start Low / No Yield Observed reagent_check Verify Purity of Starting Materials & Solvents start->reagent_check temp_time Optimize Temperature & Reaction Time (e.g., Incremental heating, TLC monitoring) reagent_check->temp_time If purity is confirmed solvent_screen Screen Alternative Solvents (e.g., EtOH, DMF, Toluene, H2O) temp_time->solvent_screen If yield is still low catalyst_screen Introduce or Screen Catalysts (Acid, Base, or Metal Catalyst) solvent_screen->catalyst_screen If yield is still low success Yield Improved catalyst_screen->success If conditions are found

Figure 1: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Regioisomers and Side Products

Question: My TLC/LC-MS shows multiple products. How can I identify the major side products and improve the regioselectivity of my reaction?

Answer: Regioisomer formation is a classic challenge in heterocyclic chemistry, particularly when using unsymmetrical precursors.[6] The annulation of the pyrazole ring onto the pyridine core (or vice-versa) can often occur in two different orientations.

  • Understanding the Cause: In the common synthesis from an aminopyrazole and a 1,3-dicarbonyl equivalent, the initial nucleophilic attack can occur from two different nitrogen atoms of the hydrazine moiety used to form the pyrazole, or the subsequent cyclization can proceed in two ways. The electronic and steric properties of the substituents on both reacting partners dictate the preferred pathway.

  • Strategies for Regiocontrol:

    • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over another. In the synthesis of pyrazoles from 1,3-diketones, switching from standard ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity by minimizing unwanted hydrogen bonding.[7]

    • Catalyst Control: The choice of catalyst can steer the reaction towards a specific isomer. For instance, in some cyclizations, a Brønsted acid might favor one regioisomer while a Lewis acid favors another.[8]

    • Blocking Groups: A common strategy is to use a starting material where one of the reactive positions is blocked with a protecting group. This forces the reaction to proceed in a single orientation, after which the protecting group can be removed.

    • Temperature: Reaction temperature can sometimes be used to control selectivity. A lower temperature may favor the thermodynamically more stable product, while a higher temperature may lead to the kinetically controlled product. A temperature screening study is often warranted.

Table 1: Example of Solvent Screening for Reaction Optimization The following data is illustrative, based on typical optimization results seen in the literature for related heterocyclic syntheses.[5]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolNone801235
2TolueneNone1101240
3DMFNone100855
4CHCl₃Cu(II) acetylacetonate (10)601094
5Water (MW)TEA (50)400.389
Issue 3: Product Purification Challenges

Question: My crude product is a persistent oil or is difficult to separate from byproducts using standard silica gel chromatography. What are some alternative purification strategies?

Answer: Purification of nitrogen-containing heterocycles can be challenging due to their polarity, which can cause streaking on silica gel, and their potential to chelate to the silica surface.

  • For Oily Products:

    • Trituration: If the product is an oil, attempt trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether, or a mixture). This can often induce crystallization or solidify the product.

    • Salt Formation: As pyrazolo[4,3-c]pyridines are basic, they can be converted into salts (e.g., hydrochloride or trifluoroacetate). These salts are often crystalline solids that are easily filtered and washed. The free base can be regenerated by treatment with a mild base.

  • For Difficult Chromatographic Separations:

    • Change the Stationary Phase: If silica gel gives poor separation, consider alternative stationary phases. Alumina (neutral or basic) can be effective for basic compounds. For highly polar compounds, reverse-phase chromatography (C18 silica) using water/acetonitrile or water/methanol gradients is a powerful alternative.[9]

    • Solvent System Modifiers: When using silica gel, adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent can significantly improve peak shape and reduce tailing by deactivating acidic sites on the silica.

    • Recrystallization: If a solid can be obtained, recrystallization is one of the most effective methods for achieving high purity. A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent pairs (e.g., ethyl acetate/hexane, methanol/water) is recommended.

Issue 4: Ambiguous Spectroscopic Data

Question: The NMR spectrum of my product is complex, and I'm unsure if I've synthesized the correct regioisomer or tautomer. How can I definitively assign the structure?

Answer: Structural confirmation is paramount, especially when dealing with isomers that may have very similar ¹H NMR spectra. The key is to use a combination of 1D and 2D NMR techniques.

  • Tautomerism: The pyrazole ring in the 1H-pyrazolo[4,3-c]pyridine system can exist in two tautomeric forms, with the proton on either N1 or N2. While studies have shown that the N1-H tautomer is generally the predominant form, this can be influenced by substituents and the solvent.[10][11]

    • ¹⁵N NMR: The most direct method to distinguish tautomers is ¹⁵N NMR spectroscopy, as the chemical shifts of the pyrazole nitrogens are highly sensitive to protonation.

    • ¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. Look for long-range correlations (2-3 bonds) between the pyrazole N-H proton and the carbon atoms of the bicyclic core. For the N1-H tautomer, you would expect to see correlations from the N-H proton to C3 and C7a. For the N2-H tautomer, correlations would be expected to C3 and C3a.

  • Regioisomerism: Distinguishing between, for example, a pyrazolo[4,3-c]pyridine and a pyrazolo[3,4-b]pyridine isomer requires careful analysis of coupling constants and long-range correlations.

    • ¹H-¹H COSY: This experiment will confirm which protons are coupled to each other, helping to trace the connectivity around the pyridine ring.

    • NOE/ROESY: A Nuclear Overhauser Effect (NOE) experiment can show through-space proximity between protons. For example, an NOE between a proton on the pyrazole ring (e.g., H3) and a proton on the pyridine ring (e.g., H4) can help lock in the regiochemistry.

G start Ambiguous NMR Data cosy Run ¹H-¹H COSY (Confirms H-H coupling network) start->cosy hmbc Run ¹H-¹³C HMBC (Shows long-range H-C correlations) cosy->hmbc Correlate protons noe Run NOE / ROESY (Shows through-space proximity) hmbc->noe Correlate H to carbons structure Assign Structure (Regiochemistry & Tautomer Confirmed) noe->structure Confirm spatial arrangement

Figure 2: Workflow for structural elucidation using 2D NMR.

Representative Experimental Protocol

This protocol is an adaptation of a modern, efficient synthesis of a 5-halopyrazolo[3,4-c]pyridine scaffold, which serves as a versatile intermediate.[9]

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Reaction Setup: To a solution of 2-amino-3-methyl-5-chloropyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (Ac₂O) (5.0 eq), add sodium nitrite (NaNO₂) (1.5 eq) portion-wise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup (Step 1): Cool the mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification (Step 1): Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The intermediate, an N-acetylated product, can often be used without further purification.

  • Deacetylation: Dissolve the crude intermediate in methanol (MeOH). Add a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M solution, 1.2 eq) and stir at room temperature for 1 hour.

  • Workup (Step 2): Quench the reaction with water and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Isolation: Extract the aqueous residue with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, filtered, and concentrated.

  • Final Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the pyrazolo[4,3-c]pyridine core? A1: The two primary strategies are: (1) Building the pyrazole ring onto a pre-existing, functionalized pyridine derivative, and (2) Building the pyridine ring onto a pre-existing aminopyrazole derivative. Multicomponent reactions (MCRs), where three or more starting materials are combined in a single pot, have also become a powerful and efficient method.[4][12]

Q2: How critical is the use of microwave synthesis for this scaffold? A2: While not mandatory, microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times (minutes vs. hours), often higher yields, and improved results in green solvents like water.[4][13] It is a highly recommended technique for rapid reaction condition screening and optimization.

Q3: My target molecule requires substitution at the N1 position. Should I perform the N-alkylation before or after the cyclization reaction? A3: This depends on the overall synthetic route. Often, it is more efficient to complete the bicyclic core first and then perform a selective N-alkylation or N-arylation. This avoids potential side reactions during the cyclization. However, starting with a substituted hydrazine (e.g., methylhydrazine) is also a common and effective strategy, though it can introduce regioselectivity issues that must be controlled.[7]

Q4: Are there specific safety concerns I should be aware of? A4: Standard laboratory safety practices should always be followed. Specific concerns include:

  • Hydrazine and its derivatives: These are often used in pyrazole synthesis and are toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Azide-based reagents and diazonium salts: If your synthesis involves these intermediates, be aware of their potential to be explosive. Follow established safety protocols for handling these energetic compounds.[14]

  • High Temperatures and Pressures: When using microwave reactors or sealed tubes, always use the appropriate vessels and do not exceed the recommended temperature and pressure limits for the equipment.

References

  • Gawade, S. A., et al. (2021). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect.
  • Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
  • Lindsay-Scott, K. (2020). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][4][15]oxazines. ResearchGate.
  • Caballero, A., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters.
  • Shi, D., et al. (2013). Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. Combinatorial Chemistry & High Throughput Screening.
  • Kappe, C. O., et al. (2014). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. ResearchGate.
  • Al-Subaie, A. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Nagarajan, A. S., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. ACS Omega.
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Advances.
  • R Discovery. (2021). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. R Discovery.
  • Zare, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances.
  • Synfacts. (2016). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Thieme.
  • Mittersteiner, M., et al. (2019). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles from enones. ResearchGate.
  • Marek, R., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Semantic Scholar.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • El-Metwaly, A. M., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Molecules.
  • Al-Subaie, A. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information.
  • Deshmukh, R., & Jha, K. K. (2016). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate.
  • Fouda, A. M., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • Mondal, M. A., & Ghosh, R. (2020). Synthesis of pyrazolo[4,3-c]pyridines by I2 catalysed intramolecular cyclisation. ResearchGate.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate.
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. PharmaChem.
  • Anghel, C. N., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate.
  • Anghel, C. N., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. HMDB.
  • El-Torgman, A. A., et al. (1982). A New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Journal of Heterocyclic Chemistry.

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Technical Support Center: Troubleshooting Assay Interference from Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address assay interference caused by the small molecule, Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. As a heterocyclic compound with a pyrazolo[4,3-c]pyridine core, this molecule can present several challenges in various biological and biochemical assays. Our goal is to equip you with the scientific rationale and practical protocols to identify, understand, and mitigate these interferences, ensuring the integrity and accuracy of your experimental data.

Biochemical and cell-based assays are fundamental to drug discovery, but false readouts caused by the intrinsic properties of test compounds remain a significant hurdle.[1][2] Small molecules like this compound can interfere through mechanisms such as light signal attenuation, chemical reactivity, colloidal aggregation, and non-specific binding.[1][3] This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My fluorescence-based assay (e.g., FP, FRET) shows high background signal or quenching when I add the compound. What is the likely cause?

A1: This is a classic sign of compound-dependent optical interference. This compound, as a nitrogen-containing heterocyclic aromatic compound, has the potential to be intrinsically fluorescent (autofluorescence) or to quench the fluorescence of your probe.[4][5]

  • Autofluorescence: The compound itself may absorb light at your excitation wavelength and emit light in the detection range of your assay, leading to a false-positive signal.[6] This is common for aromatic systems.[4]

  • Signal Quenching: The compound might absorb light at the excitation or emission wavelength of your fluorophore without re-emitting it, leading to a decrease in signal and a potential false-negative result.[6]

First Diagnostic Step: Run a control experiment with the compound in the assay buffer without the other assay components (e.g., enzyme, antibody, fluorescent substrate). If you detect a signal, autofluorescence is the culprit.

Q2: I'm observing poor dose-response curves and high variability between replicates. Could this be a solubility issue?

A2: Yes, poor aqueous solubility is a very common cause of such artifacts.[7][8] Many discovery compounds have low solubility, which can lead to several problems:

  • Colloidal Aggregation: At concentrations above its solubility limit, the compound can form aggregates.[6] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to reproducible but artifactual activity.[6] This is a primary mechanism for "frequent hitters" in high-throughput screening.[9]

  • Inaccurate Concentration: If the compound precipitates out of solution, the actual concentration available to interact with the target will be lower than intended, leading to underestimated potency and variable data.[7][10]

  • Light Scattering: Compound precipitates can scatter light, which is a major interferent in optical assays like fluorescence and absorbance-based readouts.[11]

First Diagnostic Step: Perform a simple visual inspection of your assay plate. Look for cloudiness or precipitate in the wells, especially at higher compound concentrations. For a more quantitative measure, proceed to the solubility assessment protocols below.

Q3: In my immunoassay (e.g., ELISA), I'm getting a high signal in my negative control wells containing the compound. Why is this happening?

A3: This strongly suggests non-specific binding (NSB).[12] The compound may be binding directly to the assay surface (e.g., the polystyrene plate) or to the assay proteins, such as the capture/detection antibodies or blocking agents.[13] The heterocyclic nature of the pyrazolopyridine scaffold can facilitate various non-covalent interactions. This leads to a high background signal that is not dependent on the presence of the analyte of interest.[14]

First Diagnostic Step: Run a control experiment where you coat the plate with your blocking agent, add the compound, and then add the detection antibody. If you still see a signal, the compound is likely interacting with the antibody or the blocked surface.

Q4: The compound shows potent inhibition of my target enzyme, but I'm concerned it might be a non-specific or "nuisance" inhibitor. How can I verify this?

A4: This is a critical step in hit validation.[15] Pyridine-containing structures are present in many known enzyme inhibitors, but they can also act non-specifically.[16][17] Potential mechanisms include:

  • Chemical Reactivity: The compound or a reactive impurity could be covalently modifying your enzyme.[18]

  • Chelation: The compound might chelate essential metal ions from the enzyme or buffer, leading to inactivation. Pyridine derivatives have been shown to act as chelating agents.[17][19]

  • Redox Cycling: Some compounds can generate reactive oxygen species (e.g., H₂O₂), which can oxidize and inactivate proteins.[18]

First Diagnostic Step: Include a counterscreen assay. This involves testing your compound against an unrelated enzyme, preferably one that uses a similar detection technology. If the compound inhibits both, it is likely a non-specific inhibitor.[9][20]

Q5: My LC-MS/MS analysis is showing signal suppression or enhancement for my analyte when the compound is present. What's causing this?

A5: This is known as a matrix effect, where a co-eluting substance affects the ionization efficiency of the analyte in the mass spectrometer's ion source.[21][22] this compound, if it co-elutes with your analyte, can compete for ionization, leading to:

  • Ion Suppression: The compound outcompetes your analyte for ionization, reducing its signal and potentially leading to under-quantification. This is the more common effect.[23]

  • Ion Enhancement: In rarer cases, the compound might improve the ionization of your analyte, leading to over-quantification.[21]

First Diagnostic Step: Perform a post-column infusion experiment. Infuse a constant amount of your analyte into the mass spectrometer after the LC column while injecting a sample containing the interfering compound. A dip or peak in the analyte's signal as the compound elutes confirms a matrix effect.[22]

In-Depth Troubleshooting Guides & Protocols

Visualizing the Troubleshooting Workflow

Before diving into specific protocols, it's helpful to have a general framework for diagnosing assay interference.

G Start Unexpected Assay Result (e.g., High Background, Poor Curve) Check_Optical Is it a Fluorescence/Absorbance Assay? Start->Check_Optical Check_Solubility Is there visual precipitate or variability? Start->Check_Solubility Check_Immunoassay Is it an Immunoassay (e.g., ELISA)? Start->Check_Immunoassay Check_Enzyme Is it an Enzyme Activity Assay? Start->Check_Enzyme Check_MS Is it an LC-MS Assay? Start->Check_MS Check_Optical->Check_Solubility No Run_Autofluor Run Autofluorescence/ Quenching Control Check_Optical->Run_Autofluor Yes Check_Solubility->Check_Immunoassay No Run_Solubility Perform Solubility Assessment Check_Solubility->Run_Solubility Yes Check_Immunoassay->Check_Enzyme No Run_NSB Run Non-Specific Binding Control Check_Immunoassay->Run_NSB Yes Check_Enzyme->Check_MS No Run_Counterscreen Run Enzyme Counterscreen Check_Enzyme->Run_Counterscreen Yes Run_Matrix Evaluate Matrix Effects Check_MS->Run_Matrix Yes Result_Autofluor Optical Interference Run_Autofluor->Result_Autofluor Result_Solubility Aggregation/ Solubility Issue Run_Solubility->Result_Solubility Result_NSB Non-Specific Binding Run_NSB->Result_NSB Result_Enzyme Non-Specific Inhibition Run_Counterscreen->Result_Enzyme Result_MS Matrix Effect Run_Matrix->Result_MS

Caption: General workflow for troubleshooting assay interference.

Guide: Addressing Optical Interference
Causality:

Aromatic heterocyclic compounds can possess intrinsic fluorescence or absorbance properties that directly interfere with optical detection methods. The goal is to isolate the compound's signal from the specific assay signal or to shift the detection window away from the interference.[11]

Protocol 1: Assessing Autofluorescence and Quenching
  • Prepare Compound Plate: Create a serial dilution of this compound in your final assay buffer (including DMSO at the same final concentration) in an assay plate.

  • Prepare Control Wells: Include wells with buffer + DMSO only (blank) and wells with your fluorescent probe/reagent only (positive control).

  • Read Plate: Read the plate on your plate reader using the exact same excitation/emission wavelengths, gain, and other settings as your main experiment.

  • Analyze Data:

    • Autofluorescence: If the compound-only wells show a concentration-dependent increase in signal compared to the blank, the compound is autofluorescent.

    • Quenching: If you run this test in the presence of your fluorescent probe (but without other reaction components), and the signal is lower than the probe-only control, the compound is a quencher.

Mitigation Strategies
StrategyRationaleKey Considerations
Use Red-Shifted Dyes Autofluorescence is often strongest in the blue-green spectrum (350-550 nm).[24] Moving to far-red fluorophores (e.g., Alexa Fluor 647, Cy5) can avoid this interference.[11][25]Ensure your instrument is capable of red-shifted detection.
Time-Resolved Fluorescence (TRF) Uses lanthanide chelates with long fluorescence lifetimes. A delay is introduced between excitation and detection, allowing short-lived background fluorescence from the compound to decay.Requires specific TRF-compatible reagents and a capable plate reader.
Unlabeled Control Subtraction For each compound concentration, run a parallel well without a key assay component (e.g., enzyme). Subtract this background signal from the experimental well.This reduces the assay window (signal-to-background ratio) and can increase variability.
Guide: Managing Solubility and Aggregation
Causality:

When a compound's concentration exceeds its aqueous solubility, it forms aggregates that can non-specifically inhibit proteins or scatter light.[6][7] Improving solubility or running the assay below the solubility limit is crucial.

Protocol 2: Kinetic Solubility Assessment (Nephelometry)

This high-throughput method is ideal for early-stage discovery.[26]

  • Prepare Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Serial Dilution: Create a serial dilution of the compound stock in DMSO.

  • Add to Buffer: Add a small volume of each DMSO dilution (e.g., 1 µL) to a larger volume of aqueous assay buffer (e.g., 99 µL) in a clear-bottomed plate. This creates a range of final compound concentrations in a fixed percentage of DMSO.

  • Incubate & Read: Incubate for a short period (e.g., 1-2 hours) at room temperature. Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).

  • Analyze: The concentration at which light scattering begins to increase significantly above the baseline is the kinetic solubility limit.

Mitigation Strategies
StrategyRationaleKey Considerations
Add Non-ionic Detergent Detergents like Tween-20 or Triton X-100 (typically at 0.01% - 0.1%) can help keep hydrophobic compounds in solution and disrupt the formation of aggregates.[13][15]High detergent concentrations can denature some proteins. Titrate to find the optimal concentration.
Modify DMSO Concentration Increasing the final DMSO concentration in the assay (e.g., from 1% to 5%) can improve solubility.[7]DMSO can directly affect enzyme activity. Always run a DMSO tolerance control for your assay.
Test Below Solubility Limit Once the solubility limit is known, ensure your top assay concentration is below this threshold.This may limit the ability to determine a potent IC50 if the compound is active only at concentrations where it is insoluble.
Guide: Overcoming Non-Specific Binding in Immunoassays
Causality:

NSB occurs when assay components bind to unintended surfaces or molecules, creating a false signal.[12] The strategy is to block all available binding sites with inert proteins and optimize buffer conditions to minimize non-specific interactions.[27]

Caption: Diagram of non-specific binding and the effect of blocking agents.

Protocol 3: Optimizing Blocking and Wash Buffers
  • Test Different Blocking Agents: Compare your standard blocker (e.g., 1% BSA) with alternatives. Casein-based blockers are often more effective at reducing NSB than BSA or gelatin.[14] Prepare plates blocked with each agent.

  • Run NSB Control: To the blocked plates, add your compound at its highest concentration in diluent buffer, followed by your enzyme-conjugated detection antibody. Do not add the analyte.

  • Vary Buffer Composition: Test the effect of additives in your antibody diluent and wash buffers.

    • Detergent: Include 0.05% - 0.1% Tween-20 in wash and diluent buffers to disrupt weak, non-specific hydrophobic interactions.[13]

    • Salt Concentration: Increase the NaCl concentration in your buffers (e.g., from 150 mM to 300-500 mM) to reduce non-specific ionic interactions.[27]

  • Analyze: Identify the combination of blocking agent and buffer composition that provides the lowest signal in the NSB control wells without significantly diminishing the signal in your positive control wells.

References

  • Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link][1][2]
  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 264-273. [Link][6]
  • McIntosh, C., & Thorpe, R. (1982). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 54(1), 125-132. [Link][14]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link][7][8]
  • Surmodics IVD. (n.d.).
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link][3][20]
  • Farajollahi, M. M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link][13]
  • Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link][16][29]
  • Wang, J., et al. (2020). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. [Link][21]
  • SouthernBiotech. (n.d.). How to Reduce Autofluorescence. [Link][25]
  • National Center for Advancing Translational Sciences. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link][9]
  • Jemal, M., & Ouyang, Z. (2010). Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples. Rapid communications in mass spectrometry, 24(13), 1902–1910. [Link][31]
  • Open Access Journals. (2023). A Brief View on Pyridine Compounds. [Link][34]
  • Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules, 26(11), 3169. [Link][19]
  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link][24]
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link][18]
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link][10]
  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link][15]
  • Filo. (2025). Why aromatic compounds show fluorescence and heterocycle are not. [Link][4]
  • Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15086. [Link][17]
  • Tong, X., et al. (2001). Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 73(8), 1577-1584. [Link][23]
  • American Association for Clinical Chemistry. (2017).
  • Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of biomolecular screening, 9(7), 638–647. [Link][11]
  • Khan, I., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules, 27(19), 6682. [Link][5]
  • Nelson, L. S., & Leonard, N. J. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles, 5(1), 797. [Link][36]

Sources

methods to increase the purity of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide advanced troubleshooting and practical guidance for increasing the purity of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles specific experimental problems. Each entry details the issue, explores the underlying chemical principles, and provides step-by-step protocols for resolution.

Question 1: My crude product is a dark, oily residue that won't crystallize. How can I isolate a solid and improve its quality?

Answer:

This is a frequent issue, often stemming from the presence of polymeric side products, residual high-boiling solvents (like DMSO or DMF), or impurities that cause significant melting point depression. The primary goal is to remove these non-crystalline contaminants to induce solidification and facilitate further purification.

Expert Analysis & Causality:

Oiling out during crystallization or workup occurs when the solubility of the compound and its impurities exceeds the saturation point at a given temperature, or when the melting point of the impure mixture is below the temperature of the solution. Pyrazolopyridine scaffolds can be prone to degradation under harsh reaction conditions (e.g., strong acid/base, high heat), leading to colored, tar-like impurities.

Recommended Workflow:

  • Initial Cleanup via Liquid-Liquid Extraction: If you haven't already, dissolve the crude oil in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform aqueous washes to remove common contaminants:

    • Saturated NaHCO₃ solution: To remove acidic impurities.

    • Brine (Saturated NaCl solution): To break up emulsions and remove water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. This step alone can often yield a solid product.

  • Purification via Column Chromatography: Flash column chromatography is the most effective method for separating the target compound from both polar and non-polar impurities.[1]

    • Stationary Phase: Silica gel (60-120 mesh) is a standard choice.

    • Mobile Phase Selection: The polarity of pyrazolopyridine derivatives requires a moderately polar solvent system. A good starting point is a gradient elution.

      • Begin with a non-polar solvent like Hexane or Petroleum Ether.

      • Gradually increase the polarity by adding Ethyl Acetate or Acetone.

      • Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.[1]

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Target Compound Rf (Typical)Notes
Hexane / Ethyl Acetate70:30 to 50:500.3 - 0.5Excellent starting point for many pyrazolopyridines.
Dichloromethane / Methanol98:2 to 95:50.4 - 0.6Useful for more polar derivatives or stubborn impurities.
Toluene / Acetone80:20 to 60:400.3 - 0.5Alternative non-halogenated solvent system.

Protocol 1: Flash Column Chromatography

  • Prepare a silica gel slurry in your starting elution solvent (e.g., 90:10 Hexane:EtOAc).

  • Pack the column, ensuring no air bubbles are trapped.

  • Adsorb your crude material onto a small amount of silica gel ("dry loading").

  • Carefully add the dry-loaded sample to the top of the column.

  • Begin elution, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Question 2: My ¹H NMR spectrum shows my desired product, but also unidentifiable aromatic peaks and a persistent color. What is the likely cause and solution?

Answer:

This scenario suggests the presence of structurally related isomers or degradation byproducts. The color often points to oxidized species or residual catalysts if a transition metal (e.g., Palladium) was used in the synthesis.

Expert Analysis & Causality:

The synthesis of fused heterocyclic systems like pyrazolopyridines can sometimes lead to regioisomers. For instance, depending on the synthetic route, isomers like Methyl 1H-pyrazolo[3,4-b]pyridine-carboxylate could potentially form.[2][3][4] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.

Recommended Purification Strategies:

  • Fractional Recrystallization: This classical technique can be highly effective if the isomeric impurities have different solubilities. It relies on carefully controlled crystallization to enrich one isomer in the solid phase.[5]

    Protocol 2: Fractional Recrystallization

    • Select a solvent in which your compound has moderate solubility when hot and low solubility when cold (e.g., Ethanol, Isopropanol, or an EtOAc/Hexane mixture).

    • Dissolve the impure solid in the minimum amount of boiling solvent to form a saturated solution.

    • Allow the solution to cool very slowly. The least soluble compound (ideally your desired product) should crystallize first.

    • Filter the first crop of crystals. This crop should be enriched in the major, less soluble isomer.

    • Concentrate the mother liquor and cool again to obtain a second, less pure crop.

    • Analyze each crop by NMR or LC-MS to assess purity. Repeat the process on the enriched crop to achieve higher purity.

  • Acid Addition Salt Formation: Pyrazoles and pyridines are basic and can be converted into salts (e.g., hydrochlorides or phosphates).[6] Often, the salt of the desired isomer will have significantly different crystallization properties than the impurities, allowing for purification.

    SaltPurification crude Crude Freebase (in EtOAc or Ether) add_acid Add HCl in Ether or Phosphoric Acid crude->add_acid precipitate Precipitate/ Crystallize Salt add_acid->precipitate filter Filter & Wash (with cold solvent) precipitate->filter pure_salt Pure Crystalline Salt filter->pure_salt impurities Impurities Remain in Mother Liquor filter->impurities neutralize Neutralize (aq. NaHCO₃) pure_salt->neutralize extract Extract with Organic Solvent neutralize->extract pure_product Pure Freebase Product extract->pure_product

  • Charcoal Treatment for Color Removal: If the product is chemically pure but colored, activated charcoal can be used.

    • During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution.

    • Hold at temperature for 5-10 minutes.

    • Perform a hot filtration through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool and crystallize. Caution: Charcoal can adsorb your product, leading to yield loss. Use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods I should consider for purifying this compound?

A: The two most reliable and widely applicable methods are recrystallization and silica gel column chromatography . The choice depends on the nature and quantity of the impurities. A general workflow is to first attempt recrystallization, as it is often faster and more scalable. If recrystallization fails to remove impurities (as determined by TLC or NMR), column chromatography is the next logical step.

PurificationWorkflow start Crude Product check1 Assess Purity (TLC, ¹H NMR) start->check1 recryst Recrystallization check1->recryst No, Solid chrom Column Chromatography check1->chrom No, Oil end Pure Product check1->end Purity > 98%? Yes check2 Assess Purity recryst->check2 chrom->check2 check2->chrom No check2->end Purity > 98%? Yes

Q2: How do I properly assess the purity of my final product?

A: A combination of analytical techniques is required for a comprehensive purity assessment. No single method is sufficient.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and identifies any proton-bearing impurities, including residual solvents. Integration of impurity peaks relative to product peaks can give a semi-quantitative purity estimate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides a profile of other impurities. The UV chromatogram can be used to estimate purity as a percentage of total peak area.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a calibrated detector and a suitable column (e.g., C18 reverse-phase), you can determine purity with high accuracy (e.g., >99.5%).[1]

  • Melting Point: A sharp melting point within a narrow range (e.g., < 2 °C) is a good indicator of high purity for crystalline solids. Impurities will typically depress and broaden the melting range.

Q3: The pyridine nitrogen in my compound is basic. How does this affect chromatographic purification on silica gel?

A: This is an excellent and critical question. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.

Mitigation Strategies:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (~0.1-1% v/v), to your mobile phase.[8] The modifier competes for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been end-capped or treated to reduce the number of active silanol groups.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.

References

  • Al-dujaili, A. H. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.
  • Cifuentes, C., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry.
  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem.
  • Shvartsberg, M. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B.

Sources

Technical Support Center: Stability and Degradation of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. This document provides in-depth technical guidance on the potential degradation pathways of this molecule in solution, troubleshooting strategies for stability studies, and answers to frequently asked questions encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability of a Fused Heterocycle

This compound is a fused heterocyclic compound with a chemical structure that, while relatively stable, possesses functional groups susceptible to degradation under common experimental and storage conditions. The primary points of potential instability are the methyl ester, the pyridine ring, and the pyrazole ring. Understanding these potential liabilities is the first step in designing robust stability studies and developing stable formulations.

This guide will walk you through the predicted degradation pathways, provide answers to common experimental challenges, and offer detailed protocols for investigating and mitigating stability issues.

Part 1: Predicted Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can predict the most likely routes of degradation based on the chemical functionalities present in the molecule. These predictions are essential for designing appropriate forced degradation studies to confirm the actual degradation products.

The three primary degradation pathways to consider are:

  • Hydrolysis: The methyl ester group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation: The nitrogen atoms in both the pyridine and pyrazole rings are susceptible to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[3][4]

  • Photodegradation: Aromatic heterocyclic systems can absorb UV and visible light, leading to photolytic degradation.[5][6]

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Main_Compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Main_Compound->Hydrolysis H₂O Oxidation Oxidation (e.g., H₂O₂) Main_Compound->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) Main_Compound->Photodegradation Carboxylic_Acid 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid Hydrolysis->Carboxylic_Acid N_Oxides N-Oxides Oxidation->N_Oxides Ring_Opened_Products Ring-Opened Products Oxidation->Ring_Opened_Products Photolytic_Adducts Photolytic Adducts/Isomers Photodegradation->Photolytic_Adducts Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C, solid & solution) Prep->Thermal Photo Photostability (ICH Q1B conditions) Prep->Photo Sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize if applicable HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Data Evaluate peak purity, identify degradants, and calculate mass balance HPLC->Data

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Technical Support Center: Identifying Off-Target Effects of Pyrazolo[4,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrazolo[4,3-c]pyridine compounds. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed to help you navigate the complexities of identifying and validating off-target effects. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors.[1][2] While potent on-target activity is the primary goal, understanding a compound's selectivity profile is critical for interpreting biological data and mitigating potential toxicity.[3][4] This guide provides a systematic approach to de-risking your pyrazolo[4,3-c]pyridine candidates.

Section 1: Foundational Concepts & Initial Screens

This section addresses the essential first steps in characterizing the selectivity of your compound.

Q1: I have a new pyrazolo[4,3-c]pyridine derivative. What is the standard first step to assess its selectivity?

A1: The most logical and widely adopted first step is to perform a broad, in vitro biochemical screen against a panel of kinases.[5] The goal here is to get a quantitative measure of your compound's inhibitory activity against its intended target versus a large, representative sample of the human kinome.

Causality & Rationale: Pyrazolo[4,3-c]pyridine scaffolds are often designed as ATP-competitive inhibitors.[2] Due to the high structural conservation of the ATP-binding pocket across the kinome, cross-reactivity is a common liability.[6] A large kinase panel screen provides an initial, unbiased landscape of your compound's selectivity at a biochemical level. This data is crucial for calculating a preliminary Selectivity Index and identifying the most likely off-targets for further investigation.[5]

Recommended Action: Submit your compound for screening against a large kinase panel (e.g., 400+ kinases) at a fixed concentration (e.g., 1 µM) to identify initial "hits." Follow up with dose-response curves for any kinases inhibited by >50-70% to determine accurate IC50 values.

Section 2: In-depth Cellular & Proteomic Profiling

Biochemical data is essential, but it doesn't always reflect the compound's behavior in a complex cellular environment. This section covers how to validate targets in a more physiologically relevant context.

Q2: My compound showed high selectivity in a biochemical kinase assay, but it's causing an unexpected or toxic phenotype in my cell-based assays. How do I troubleshoot this?

A2: This is a classic and important challenge. A discrepancy between biochemical and cellular data points to several possibilities:

  • Poor Target Engagement: The compound may not be reaching its intended target in the cell due to poor permeability or active efflux.

  • Unidentified Off-Target: The toxicity could be caused by an off-target that was not in your biochemical panel (e.g., a non-kinase protein) or one that is only engaged within the cellular context.

  • Metabolism: The compound might be metabolized into a more promiscuous or toxic species inside the cell.

Your immediate priority is to confirm that your compound is engaging its intended target in intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[7][8]

Causality & Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9] By heating cell lysates treated with your compound across a temperature gradient and quantifying the amount of soluble target protein, you can directly observe target engagement. A positive thermal shift (i.e., the protein is more stable at higher temperatures) is strong evidence that your compound is binding its intended target in the cellular milieu.[10][11]

If target engagement is confirmed, the phenotype is likely due to an off-target effect. In this case, unbiased, proteome-wide methods are necessary.

Experimental Workflow: A Tiered Approach to Off-Target Identification

The following workflow illustrates a logical progression from initial screening to in-depth validation.

Off_Target_Workflow Start Pyrazolo[4,3-c]pyridine Compound BiochemScreen Biochemical Kinase Profiling (IC50 Panel) Start->BiochemScreen CellAssay Cell-Based Phenotypic Assay Start->CellAssay Decision1 Data Concordant? BiochemScreen->Decision1 Selectivity Data CellAssay->Decision1 Phenotypic Data CETSA Confirm Target Engagement (CETSA) Decision1->CETSA No (e.g., clean profile, but cellular toxicity) Validation Validate Hits (Biochemical & Cellular Assays) Decision1->Validation Yes Decision2 Target Engaged? CETSA->Decision2 Decision2->BiochemScreen No (Re-evaluate compound permeability/stability) Chemoproteomics Unbiased Off-Target ID (Chemical Proteomics) Decision2->Chemoproteomics Yes PhenoScreen Phenotypic Screening (e.g., CRISPR/RNAi) Decision2->PhenoScreen Yes Chemoproteomics->Validation PhenoScreen->Validation End Selectivity Profile Established Validation->End

Caption: A tiered workflow for identifying pyrazolo[4,3-c]pyridine off-targets.

Q3: What are the best methods for unbiased, proteome-wide off-target discovery?

A3: When you need to look beyond kinase panels, chemical proteomics is the most powerful approach.[12][13] These methods use your compound (or a modified version of it) to directly identify binding partners in a complex biological sample, like a cell lysate.

There are several common strategies:[12][14]

  • Compound-centric Chemical Proteomics (CCCP): Your compound is immobilized on a solid support (like beads) and used as "bait" to pull down interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families, allowing you to profile changes in enzyme activity in response to your compound.

  • Thermal Proteome Profiling (TPP/PISA): This is an extension of CETSA to the entire proteome. It measures the thermal stability of thousands of proteins simultaneously in the presence versus absence of your compound, identifying any protein that is stabilized or destabilized.[13]

MethodPrincipleProsCons
Kinase Panel Screen Measures enzymatic inhibition in a purified, in vitro system.[3]High-throughput, quantitative (IC50), broad coverage of the kinome.[4]Lacks cellular context; misses non-kinase targets.
CETSA Ligand binding increases protein thermal stability in cells or lysates.[8]Confirms target engagement in a physiological context; no compound modification needed.[9]Low-throughput (unless using proteome-wide TPP); requires a specific antibody for each target.
Chemical Proteomics Uses the compound as bait to capture binding proteins from a proteome for MS identification.[12]Unbiased, proteome-wide discovery of direct binding partners.[13]May require chemical modification of the compound, which can alter its activity; can be technically challenging.[12]
Phenotypic Screening Uses large-scale genetic libraries (e.g., CRISPR) to find genes that modulate sensitivity to the compound.[15][16]Identifies functionally relevant pathways and targets; does not require direct binding.Identifies genetic interactions, not necessarily direct binding partners; can be complex to deconvolute.
Section 3: Protocols and Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for confirming that your pyrazolo[4,3-c]pyridine compound engages its intended kinase target in intact cells.

Objective: To determine if the compound stabilizes its target protein against heat-induced denaturation.

Methodology:

  • Cell Culture & Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with your pyrazolo[4,3-c]pyridine compound at a relevant concentration (e.g., 10x the cellular IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Harvesting & Lysis:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by high-speed centrifugation to remove cell debris.

  • Heat Challenge:

    • Aliquot the clarified lysate from each treatment group (vehicle vs. compound) into separate PCR tubes.

    • Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantification by Western Blot:

    • Normalize the protein concentration of the supernatant samples.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against your target kinase.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, target engagement.

Mechanism of Cellular Thermal Shift Assay (CETSA)

This diagram illustrates the core principle of CETSA.

CETSA_Mechanism node_v_protein Target Protein (Unbound) node_v_heat Heat Gradient node_v_protein->node_v_heat node_v_denatured Denatured & Aggregated Protein node_v_heat->node_v_denatured node_v_soluble Soluble Protein (Decreases with Temp) node_v_heat->node_v_soluble node_c_protein Target Protein + Compound (Bound Complex) node_c_heat Heat Gradient node_c_protein->node_c_heat node_c_denatured Denatured & Aggregated Protein node_c_heat->node_c_denatured node_c_soluble Soluble Protein (More stable at higher Temp) node_c_heat->node_c_soluble Result Result: A rightward 'thermal shift' in the melting curve confirms target engagement. node_c_soluble->Result

Caption: CETSA principle: Ligand binding increases protein thermal stability.

Section 4: Computational & In Vivo Considerations
Q4: Can I predict potential off-targets for my pyrazolo[4,3-c]pyridine series before synthesis or screening?

A4: Yes, computational approaches are valuable for prioritizing compounds and anticipating potential liabilities.[15][17] These in silico methods use the 2D or 3D structure of your compound to predict interactions across a large database of protein structures.

Common Computational Methods:

  • Structure-Based Screening: Docking your compound into the crystal structures of numerous kinases can predict binding affinity and identify potential off-targets.[6] This is particularly useful for assessing selectivity within the highly similar kinase family.

  • Ligand-Based Screening (Pharmacophore Modeling): This approach uses the chemical features of known ligands for various targets to predict if your compound is likely to bind.[18] It's useful when a crystal structure for a potential off-target is not available.

Important Caveat: Computational predictions are a guide, not a substitute for experimental validation.[17][18] They are excellent for hypothesis generation and can help design more focused experimental screens, but all high-scoring predicted off-targets must be confirmed with biochemical or cellular assays.[19]

Q5: My compound is clean in vitro and in cells, but shows toxicity in animal models. What are the next steps?

A5: In vivo toxicity, despite clean preclinical data, points toward complex physiological effects that are not captured in simpler systems. The investigation must now broaden to include safety pharmacology.

Safety Pharmacology studies are designed to investigate potential undesirable effects on major organ systems.[20][21] A core battery of tests is often required by regulatory agencies before first-in-human trials and includes:[21][22]

  • Central Nervous System (CNS): Assessment of behavior, coordination, and other neurological functions.

  • Cardiovascular System: Evaluation of heart rate, blood pressure, and ECG. In vitro hERG assays are critical for assessing the risk of QT interval prolongation.

  • Respiratory System: Measurement of respiratory rate and volume.

Causality & Rationale: The off-target responsible for in vivo toxicity may be a protein whose function is only critical in the context of a whole organism (e.g., a receptor involved in cardiovascular regulation). Alternatively, a drug metabolite formed in the liver could be the toxic agent. These studies are essential to de-risk a compound and understand its full physiological impact.[20][23]

References
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Safety Pharmacology. IITRI.
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • How can off-target effects of drugs be minimised?
  • Safety Pharmacology Studies.
  • Different chemical proteomic approaches to identify the targets of lap
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.
  • Off-target identification of kinase drug candidates.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Safety Pharmacology Studies. Nucro-Technics.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
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  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed.

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troubleshooting cell-based assays using Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate and its analogs in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your experimental results. As a member of the pyrazolopyridine family, this scaffold is of significant interest for its potential to interact with diverse biological targets, most notably as a kinase inhibitor.[1] This guide leverages established principles of cell-based assay development and small molecule handling to address challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, preparation, and initial use of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Proper solubilization and storage are critical for compound activity.

  • Solvent Selection: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. Most cells in culture can tolerate a final DMSO concentration up to 0.5%, but it is best practice to keep it below 0.1% to avoid solvent-induced toxicity or off-target effects.

  • Stock Concentration: We recommend preparing a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of solvent added to your cell culture medium.

  • Preparation & Storage: To prepare the stock, add the appropriate volume of high-purity, anhydrous DMSO to your vial of pre-weighed compound. Ensure complete dissolution by vortexing or brief sonication. Aliquot the stock solution into single-use volumes in low-binding tubes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q2: The compound is not dissolving well in DMSO. What should I do?

A2: Poor solubility can be a major source of experimental variability.

  • Gentle Warming: Try warming the solution to 37°C for 5-10 minutes.

  • Sonication: A brief period in a bath sonicator can help break up particulates and aid dissolution.

  • Re-evaluation of Concentration: If solubility issues persist, you may be exceeding the compound's solubility limit. Consider preparing a lower concentration stock solution (e.g., 5 mM or 1 mM). It is crucial to work with a fully solubilized compound, as precipitated material will lead to inaccurate dosing and non-reproducible results.

Q3: What is the stability of the compound in cell culture medium?

A3: The stability of small molecules in aqueous, protein-containing media can vary. While specific stability data for this exact molecule is not extensively published, pyrazole-containing compounds are generally stable. However, it is best practice to prepare fresh dilutions of the compound in your culture medium for each experiment from your frozen DMSO stock. Do not store the compound pre-diluted in aqueous media for extended periods, as this can lead to degradation or precipitation.

Q4: What are the expected biological targets for this compound?

A4: The pyrazolo[4,3-c]pyridine scaffold is structurally similar to purine bases, making it a "privileged scaffold" for targeting ATP-binding sites.[1] Therefore, its primary targets are likely to be protein kinases. Research on related pyrazolopyridine derivatives has also shown activity as carbonic anhydrase inhibitors.[2][3][4] The specific kinase or enzyme inhibited will depend on the full chemical structure of the molecule being tested.

Section 2: Troubleshooting Unexpected Assay Results

This section provides a structured, cause-and-effect approach to resolving common issues encountered during cell-based assays.

Q5: I am not observing any biological effect, even at high concentrations. What is the cause?

A5: A lack of activity can stem from multiple factors, from the compound itself to the assay design.

Potential Cause Explanation & Causality Recommended Solution
Compound Precipitation The compound may be precipitating out of the aqueous cell culture medium, especially at higher concentrations. This drastically lowers the effective concentration available to the cells.Visually inspect the wells for precipitate after adding the compound. Perform a dose-response curve starting from a lower concentration. Check the compound's solubility limit in your specific medium.
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target. This is a common reason for discrepancies between biochemical and cell-based assay results.[5]If possible, use a cell line known to express influx transporters or try a permeabilization-based assay (e.g., with saponin) as a control to see if the target can be engaged intracellularly.
Inappropriate Cell Model The chosen cell line may not express the biological target of the compound, or the pathway may not be active under your culture conditions.Confirm target expression via Western Blot, qPCR, or other relevant methods. Use a positive control cell line known to be sensitive to inhibitors of the target pathway.
Compound Inactivity/Degradation The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).Always use freshly thawed aliquots for each experiment. If in doubt, source a new vial of the compound and compare results.

Q6: I am observing high variability between replicate wells. What should I do?

A6: High variability undermines the statistical significance of your results. The source is often technical.

Potential Cause Explanation & Causality Recommended Solution
"Edge Effect" Wells on the perimeter of a microplate are prone to higher rates of evaporation, altering media osmolarity and compound concentration. This can significantly affect cell growth and viability.[6]Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. Ensure your incubator has adequate humidity.
Inaccurate Pipetting Small errors in pipetting, especially during serial dilutions or when adding small volumes of compound, can lead to large variations in the final concentration.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure thorough mixing after each dilution step.
Uneven Cell Seeding A non-uniform cell monolayer at the start of the experiment will lead to variability in the final readout, regardless of the compound's effect.Ensure you have a single-cell suspension before plating. Mix the cell suspension between plating rows to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to promote even settling.
Compound Precipitation Inconsistent precipitation across wells will lead to highly variable results.As mentioned in Q5, ensure the compound remains fully solubilized at all tested concentrations.

Q7: The compound appears to be cytotoxic in all cell lines, even at low concentrations. How do I interpret this?

A7: Differentiating between targeted anti-proliferative effects and non-specific cytotoxicity is crucial.

Potential Cause Explanation & Causality Recommended Solution
Off-Target Toxicity The compound may be hitting unintended targets that are essential for cell survival, a common issue with kinase inhibitors.Test the compound on a non-target cell line (e.g., a normal, non-cancerous cell line) to assess its therapeutic window.[7] If possible, use a structural analog known to be inactive as a negative control.
Solvent Toxicity The final concentration of your solvent (e.g., DMSO) may be too high, causing general cell stress and death.Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and ideally ≤0.1%. Run a vehicle-only control curve to confirm the solvent itself is not causing toxicity at the concentrations used.
Assay Interference The compound itself might interfere with the assay chemistry. For example, in MTT assays, some compounds can chemically reduce the tetrazolium salt, leading to a false signal.[8]Test the compound in a cell-free version of your assay. Add the compound to media-only wells with the assay reagent to see if a signal is generated. Use an orthogonal viability assay based on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue or a real-time confluence measurement).[9][10]

Section 3: Visualized Workflows & Protocols

To ensure your experiments are robust and self-validating, follow standardized workflows and protocols.

Troubleshooting Logic Workflow

This diagram outlines a systematic approach to diagnosing unexpected results in your cell-based assay.

Caption: A decision-tree workflow for systematic troubleshooting.

Hypothetical Kinase Inhibition Pathway

This diagram illustrates the potential mechanism of action for a pyrazolo[4,3-c]pyridine-based kinase inhibitor.

KinasePathway cluster_cell Cell Receptor Growth Factor Receptor Kinase_A Upstream Kinase (e.g., RAF) Receptor->Kinase_A Kinase_B Target Kinase (e.g., MEK) Kinase_A->Kinase_B Effector Downstream Effector (e.g., ERK) Kinase_B->Effector Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor Methyl 1H-pyrazolo[4,3-c] pyridine-4-carboxylate Inhibitor->Kinase_B AssayWorkflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4: Readout seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate (18-24h) seed_cells->incubate_24h prep_cpd 3. Prepare Compound Serial Dilutions add_cpd 4. Add Compound to Cells prep_cpd->add_cpd incubate_48h 5. Incubate (e.g., 48h) add_cpd->incubate_48h add_reagent 6. Add Viability Reagent lyse_mix 7. Lyse & Mix add_reagent->lyse_mix read_lum 8. Read Luminescence lyse_mix->read_lum

Caption: Step-by-step experimental workflow for a cell viability assay.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2. (n.d.). PubChem.
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Center for Biotechnology Information.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, January 14). MDPI.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016, August 25). MDPI.
  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | C8H7N3O2. (n.d.). PubChem.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021, May 30). National Center for Biotechnology Information.
  • Applying analytical method validation to cell-based potency assays. (2024, August 15). Sterling Pharma Solutions.
  • What causes high background in cell based assays?. (2020, February 14). ResearchGate.
  • (PDF) Cytotoxic activity of some Pyrazolo[4,3-e]T[3][7][12]riazines against human cancer cell lines. (2025, August 10). ResearchGate.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017, November 20). National Center for Biotechnology Information.
  • Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. (2025, August 10). ResearchGate.
  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022, March 18). MDPI.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Immunologix.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information.
  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc.
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. (n.d.). Sino Biological.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2025, October 13). ResearchGate.
  • Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. (n.d.). National Center for Biotechnology Information.
  • Optimizing In-Cell Western Assays. Cell Normalization and Transition from Western Blotting. (2012, June 19). YouTube.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl.
  • Addressing Sources of Error in the Cell Viability Measurement Process. (2023, March 8). National Institute of Standards and Technology.
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18). BPI.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). National Center for Biotechnology Information.
  • methyl 1H-pyrazolo[3, 4-c]pyridine-4-carboxylate, min 97%, 250 mg. (n.d.). CP Lab Safety.
  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-t[3][7][12]riazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. (2016, January 26). ACS Publications.
  • 1033772-23-4|Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. (n.d.). BIOFOUNT.
  • The activity of pyrazolo[4,3-e]t[3][7][12]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][7][12]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). National Center for Biotechnology Information.

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Validation & Comparative

Validating the Biological Activity of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate: A Comparative Guide for Preclinical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects[1][2]. This guide provides a comprehensive, technically-grounded framework for the initial biological validation of a novel analogue, Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate. We will navigate from a broad phenotypic screen to confirmatory assays, comparing its performance against established benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within this promising class of compounds.

Introduction: The Rationale for a Phased Validation Approach

The diverse biological activities associated with the pyrazolo[4,3-c]pyridine core necessitate a systematic and logical validation workflow[1][2]. A common pitfall in early-stage drug discovery is the premature focus on a specific molecular target without initial evidence of cellular activity. Therefore, we advocate for a phenotype-first approach, beginning with a broad assessment of the compound's effect on cell viability. A significant cytotoxic or anti-proliferative profile in a relevant cell line serves as a crucial gateway to more in-depth mechanistic studies and target deconvolution.

This guide will focus on validating the potential anti-proliferative and cytotoxic effects of this compound. For this purpose, we have selected two comparator compounds:

  • Doxorubicin: A well-characterized anthracycline antibiotic widely used in chemotherapy. It induces cell death through DNA intercalation and inhibition of topoisomerase II, serving as a robust positive control for cytotoxicity.

  • Alectinib: A potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. As kinase inhibition is a known activity of the pyrazolo[4,3-c]pyridine scaffold, Alectinib provides a relevant mechanistic benchmark.[3]

The validation will proceed through a three-stage experimental workflow:

  • Primary Screening: A cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the test compound and comparators across a panel of cancer cell lines.

  • Secondary Confirmatory Assay: An apoptosis assay to elucidate the mechanism of cell death induced by the compound.

  • Target Deconvolution Strategy: An overview of potential next steps to identify the molecular target(s) if significant and specific activity is observed.

Experimental Workflow: A Visual Guide

The following diagram illustrates the proposed phased validation workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Target Deconvolution (If Warranted) A Cancer Cell Line Panel (e.g., A549, MCF-7, HCT116) B Compound Treatment (this compound, Doxorubicin, Alectinib) A->B C MTT Cell Viability Assay B->C D IC50 Determination C->D E Select Cell Line with Good Sensitivity D->E Active Compound (IC50 < 10 µM) F Compound Treatment (at IC50 and 2x IC50) E->F G Caspase-Glo 3/7 Assay (Apoptosis Detection) F->G H Data Analysis: Apoptosis Induction G->H I Affinity-Based Pull-Down H->I Confirmed Apoptotic Mechanism J Kinase Profiling H->J K Computational Modeling H->K L Hypothesis Generation I->L J->L K->L

Caption: Phased workflow for validating the biological activity of a novel compound.

Detailed Experimental Protocols

Primary Screening: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[7]

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their appropriate growth media until they reach the exponential growth phase.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound, Doxorubicin, and Alectinib in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[7]

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

    • Mix gently by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExpected < 1Expected < 1Expected < 1
AlectinibExpected > 10 (ALK-negative)Expected > 10 (ALK-negative)Expected > 10 (ALK-negative)
Secondary Confirmatory Assay: Caspase-Glo 3/7 Assay

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Caspase-Glo 3/7 assay is a sensitive, luminescence-based method for detecting the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment:

    • Seed the most sensitive cell line from the primary screen in a 96-well white-walled plate at the same density as the MTT assay.

    • Incubate for 24 hours.

    • Treat the cells with this compound and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include vehicle and untreated controls.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Data Presentation:

Compound (Concentration)24h Caspase 3/7 Activity (Fold Change)48h Caspase 3/7 Activity (Fold Change)72h Caspase 3/7 Activity (Fold Change)
This compound (IC50)Experimental DataExperimental DataExperimental Data
This compound (2x IC50)Experimental DataExperimental DataExperimental Data
Doxorubicin (IC50)Expected IncreaseExpected IncreaseExpected Increase
Doxorubicin (2x IC50)Expected IncreaseExpected IncreaseExpected Increase

Potential Signaling Pathway and Target Deconvolution

A significant induction of apoptosis by this compound would strongly suggest interference with a critical cell signaling pathway. Given the known kinase inhibitory activity of the pyrazolo[4,3-c]pyridine scaffold, a plausible hypothesis is the inhibition of a kinase involved in cell survival or proliferation.

G cluster_0 Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., PI3K/Akt, MAPK) B->C Activates D Cell Proliferation & Survival C->D Promotes E Apoptosis C->E Inhibits F This compound F->B Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Should the compound demonstrate potent and specific activity, several strategies can be employed for target identification:[9][10][11]

  • Affinity-Based Pull-Down: The compound can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates.[12] The captured proteins are then identified by mass spectrometry.

  • Kinase Profiling: The compound can be screened against a large panel of recombinant kinases to identify specific targets.[13][14][15] This is a direct and efficient way to determine kinase selectivity.

  • Computational Approaches: Molecular docking and other computational methods can be used to predict potential binding targets based on the compound's structure.[16]

Conclusion

This guide provides a robust and scientifically sound framework for the initial biological validation of this compound. By employing a phased approach that begins with a broad phenotypic screen and progresses to mechanistic and target deconvolution studies, researchers can efficiently and effectively characterize the biological activity of this novel compound. The comparative nature of the proposed experiments, with the inclusion of well-characterized positive and mechanistic controls, ensures the generation of high-quality, interpretable data that will guide future drug development efforts.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • PMC.
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  • ResearchGate. (PDF)
  • Broad Institute.
  • NIH. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
  • NIH. Target identification and mechanism of action in chemical biology and drug discovery. [Link]
  • Bentham Science.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
  • ResearchGate. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
  • PMC.
  • J-Stage.
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
  • ResearchGate.
  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]
  • Bentham Science.
  • NIH.
  • Arkivoc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)

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A Comparative Guide to the Synthesis of Pyrazolo[4,3-c]pyridines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a broad spectrum of biological activities, including acting as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The arrangement of nitrogen atoms in this fused bicyclic system allows for diverse intermolecular interactions with biological targets, making it a fertile ground for drug discovery. This guide provides a comparative analysis of the key synthetic methodologies for constructing the pyrazolo[4,3-c]pyridine core, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable strategy for their specific applications.

I. Strategic Approaches to the Pyrazolo[4,3-c]pyridine Core: A Tale of Two Rings

The construction of the pyrazolo[4,3-c]pyridine framework can be broadly categorized into two main retrosynthetic approaches:

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole. This is a common and versatile approach where a suitably functionalized pyrazole serves as the cornerstone for the subsequent construction of the pyridine ring.

  • Strategy B: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine. In this alternative strategy, the synthesis commences with a functionalized pyridine derivative, onto which the pyrazole ring is subsequently fused.

The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the desired regiochemical outcome.

II. Comparative Analysis of Key Synthetic Methodologies

This section provides a detailed comparison of prominent synthetic methods, highlighting their mechanisms, advantages, and limitations.

Cyclization of 3-Acylpyridine N-Oxide Tosylhydrazones

This method, a valuable addition to the synthetic arsenal, proceeds under mild conditions and offers a pathway to pyrazolo[4,3-c]pyridines from readily accessible starting materials. A key feature of this approach is the in situ activation of the pyridine ring via N-oxidation, which facilitates the cyclization.

Mechanistic Rationale: The reaction is initiated by the treatment of a 3-acylpyridine N-oxide tosylhydrazone with an electrophilic additive and a base. The (Z)-hydrazones are reported to be the reactive species, readily undergoing cyclization, while the (E)-hydrazones are unreactive under the same conditions. The regioselectivity of the cyclization, leading to either the pyrazolo[4,3-c]pyridine or the regioisomeric pyrazolo[3,4-b]pyridine, can be influenced by the choice of electrophile and solvent.[1]

Advantages:

  • Mild reaction conditions (typically room temperature).

  • Avoids the need for pre-installing a leaving group on the pyridine ring.

  • Offers a degree of regiocontrol.

Limitations:

  • Can produce a mixture of regioisomers, necessitating chromatographic separation.

  • The synthesis is currently limited to (Z)-hydrazones.

Workflow Diagram:

G cluster_0 Synthesis via 3-Acylpyridine N-Oxide Tosylhydrazones 3-Acylpyridine 3-Acylpyridine 3-Acylpyridine N-Oxide 3-Acylpyridine N-Oxide 3-Acylpyridine->3-Acylpyridine N-Oxide Oxidation Tosylhydrazone Tosylhydrazone 3-Acylpyridine N-Oxide->Tosylhydrazone Condensation with Tosylhydrazine Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Tosylhydrazone->Pyrazolo[4,3-c]pyridine Cyclization (Electrophile, Base) Mixture of\nRegioisomers Mixture of Regioisomers Pyrazolo[4,3-c]pyridine->Mixture of\nRegioisomers Potential Outcome

Caption: Synthesis of Pyrazolo[4,3-c]pyridines from 3-Acylpyridine N-Oxides.

Condensation of Dienamines with Amines

A straightforward and efficient method for the synthesis of substituted pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines. This approach is particularly useful for introducing diversity at the nitrogen atom of the pyridine moiety.

Mechanistic Rationale: The reaction proceeds by refluxing a dienamine, such as methyl 3-((dimethylamino)methylene)-4-oxobutanoate, with a primary amine in a suitable solvent like methanol. The reaction leads to the formation of the pyrazolo[4,3-c]pyridine core in good yields.[2]

Advantages:

  • High yields (typically 72-88%).

  • Operational simplicity.

  • Allows for the introduction of a variety of substituents on the pyridine nitrogen.

Limitations:

  • The scope of the dienamine component may be limited.

Experimental Data Summary:

Amine SubstituentYield (%)Reference
2-Sulfamoylethyl72[2]
Iodine-Catalyzed Intramolecular Cyclization

Molecular iodine has emerged as a mild and effective catalyst for various organic transformations, including the synthesis of heterocyclic compounds. In the context of pyrazolo[4,3-c]pyridines, an iodine-catalyzed intramolecular cyclization provides an environmentally friendly and efficient route.

Mechanistic Rationale: While the detailed mechanism can vary depending on the specific substrate, iodine-catalyzed cyclizations often proceed through an electrophilic activation of a π-system by iodine, followed by an intramolecular nucleophilic attack to form the heterocyclic ring. This one-pot synthesis approach is attractive due to its operational simplicity and reduced environmental impact.[3]

Advantages:

  • Mild and metal-free catalytic system.

  • Often proceeds in a one-pot fashion, reducing workup and purification steps.

  • Environmentally benign catalyst.

Limitations:

  • Substrate scope may be specific to the particular iodine-catalyzed reaction.

Conceptual Workflow:

G cluster_1 Iodine-Catalyzed Intramolecular Cyclization Acyclic Precursor Acyclic Precursor Iodonium Intermediate Iodonium Intermediate Acyclic Precursor->Iodonium Intermediate Iodine Activation Cyclized Intermediate Cyclized Intermediate Iodonium Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Cyclized Intermediate->Pyrazolo[4,3-c]pyridine Rearomatization

Caption: Generalized Iodine-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridines.

Synthesis from Substituted Pyridines via SNAr and Japp-Klingemann Reaction

A robust and versatile strategy for the synthesis of pyrazolo[4,3-c]pyridines (and their regioisomers) involves the annulation of a pyrazole ring onto a pyridine core. A notable example is the synthesis starting from readily available 2-chloro-3-nitropyridines.

Mechanistic Rationale: This multi-step synthesis begins with a nucleophilic aromatic substitution (SNAr) on the 2-chloro-3-nitropyridine. The resulting intermediate then undergoes a modified Japp-Klingemann reaction. This sequence allows for the construction of the pyrazole ring in a one-pot manner, combining azo-coupling, deacylation, and pyrazole ring annulation.[4]

Advantages:

  • Utilizes stable and readily available starting materials.

  • The one-pot nature of the key steps enhances operational simplicity.

  • Offers a route to pyrazolo[4,3-b]pyridines as well, with potential for regiocontrol.

Limitations:

  • Multi-step sequence may lead to lower overall yields.

  • May require careful optimization of reaction conditions to control regioselectivity.

III. Experimental Protocols

Protocol 1: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates[2]
  • A mixture of dienamine 2 (0.53 g, 2 mmol) and the corresponding amine (2.1 mmol) is prepared. In the case of an amine hydrochloride, triethylamine (0.22 g, 2.2 mmol) is added.

  • Methanol (6 mL) is added to the mixture.

  • The reaction mixture is refluxed for 1 hour.

  • The precipitate that forms upon cooling is collected by filtration.

  • The solid is washed with methanol (3 x 5 mL) and dried to afford the pure pyrazolo[4,3-c]pyridine product.

IV. Conclusion

The synthesis of pyrazolo[4,3-c]pyridines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Newer methods focusing on catalytic and one-pot procedures offer significant advantages in terms of efficiency and environmental impact. This guide provides a foundation for researchers to navigate the synthetic landscape of this important heterocyclic system and to select the most appropriate route for their drug discovery and development endeavors.

V. References

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health.

  • New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Bulletin of the Chemical Society of Japan.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular... ResearchGate.

  • Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. ResearchGate.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health.

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A Comparative Guide to the Structure-Activity Relationship of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[4,3-c]pyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate derivatives. While comprehensive SAR data for this exact scaffold across multiple biological targets is limited in the public domain, this guide will focus on a detailed comparison of derivatives evaluated as carbonic anhydrase inhibitors, offering valuable insights into the impact of structural modifications on biological activity.

The Core Scaffold: this compound

The fundamental structure of this compound consists of a fused pyrazole and pyridine ring system. The numbering of this heterocyclic system is crucial for understanding the positions of substitutions discussed in SAR studies. The methyl carboxylate group at the C4 position is a key feature of the derivatives discussed herein.

Structure-Activity Relationship as Carbonic Anhydrase Inhibitors

A significant study on a series of methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate sulfonamides provides a solid foundation for understanding the SAR of this class of compounds as inhibitors of human carbonic anhydrase (hCA) isoforms.[2] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, making them attractive drug targets.

The general structure of the evaluated compounds features a sulfonamide moiety linked to the nitrogen of the pyridine ring (N5) of the methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate core.

Impact of the Linker between the Pyrazolopyridine Core and the Sulfonamide Moiety

The nature of the linker connecting the pyrazolopyridine core to the benzenesulfonamide group plays a critical role in the inhibitory activity against hCA I and hCA II.[2]

  • N-methylpropionamide Linker: The presence of an N-methylpropionamide linker was found to be highly favorable for hCA I inhibitory activity.[2] Compound 1f , incorporating this linker, demonstrated potent inhibition of hCA I with a Ki of 58.8 nM, which is more potent than the reference drug acetazolamide (Ki = 250 nM).[2] This compound was also a potent inhibitor of hCA II (Ki = 6.6 nM), surpassing acetazolamide (Ki = 12.1 nM).[2]

  • Direct Connection: A direct connection between the pyrazolopyridine moiety and the benzenesulfonamide group led to a decrease in activity against hCA I by approximately 2.7-fold compared to the N-methylpropionamide linker.[2]

  • Ethyl Linker: An ethyl linker (-CH2-CH2-) between the pyrazolopyridine core and the sulfonamide group was detrimental to the inhibitory activity.[2]

The following table summarizes the inhibitory activity of key derivatives against hCA I and hCA II.

CompoundLinkerR Group on SulfonamidehCA I Ki (nM)hCA II Ki (nM)
1a -CH2-CH2-H7329>10000
1b DirectH689.4158.3
1f -C(O)CH2N(CH3)-4-CH3-Ph58.86.6
Acetazolamide--25012.1

Data sourced from Kantemir et al., 2020.[2]

Influence of Substituents on the Pyridine Nitrogen (N5)

The substituent at the N5 position of the pyrazolo[4,3-c]pyridine ring significantly influences the inhibitory potency and selectivity against different CA isoforms. The synthesis of these 5-substituted derivatives is generally achieved through the condensation of a dienamine precursor with various amines containing a sulfonamide fragment.[2]

The following diagram illustrates the general synthetic approach:

G dienamine Dienamine Precursor reaction Condensation (Reflux in Methanol) dienamine->reaction sulfonamide_amine Amine with Sulfonamide sulfonamide_amine->reaction target_compound 5-Substituted Methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate reaction->target_compound G cluster_prep Preparation cluster_assay Assay cluster_results Analysis compound Test Compound (Varying Concentrations) mixing Rapid Mixing in Stopped-Flow Instrument compound->mixing enzyme hCA Isoform (I, II, IX, or XII) enzyme->mixing substrate CO2 Solution substrate->mixing measurement Monitor pH Change (Indicator Dye) mixing->measurement data_analysis Calculate Initial Velocity measurement->data_analysis dose_response Plot Velocity vs. Compound Concentration data_analysis->dose_response ki_calc Determine Ki Value dose_response->ki_calc

Caption: Workflow for carbonic anhydrase inhibition assay.

Conclusion and Future Perspectives

The structure-activity relationship of this compound derivatives, particularly as carbonic anhydrase inhibitors, highlights the critical role of the linker and substituents on the pyridine nitrogen in determining biological activity. The favorable impact of an N-methylpropionamide linker suggests that further exploration of different linker types and lengths could lead to the discovery of even more potent and selective inhibitors.

While the available data is concentrated on a specific scaffold variant and biological target, it underscores the potential of the pyrazolo[4,3-c]pyridine core in medicinal chemistry. Future research should aim to expand the diversity of substituents at other positions of the heterocyclic ring and evaluate these novel derivatives against a broader range of biological targets to fully elucidate the therapeutic potential of this promising scaffold.

References

  • Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
  • Kantemir, C., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(23), 5729. [Link]
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 332-343. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. Its unique arrangement of nitrogen atoms and fused ring system offers a versatile three-dimensional framework for interacting with a multitude of biological targets. This has led to a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] The significance of this scaffold is underscored by its presence in FDA-approved drugs such as Asciminib, an allosteric kinase inhibitor, and Vericiguat, a guanylate cyclase stimulator, highlighting its clinical relevance.[2]

This guide provides a comparative analysis of the biological activities of various pyrazolo[4,3-c]pyridine analogs, supported by experimental data. We will delve into their roles as potent enzyme inhibitors and anticancer agents, detail the methodologies used for their evaluation, and explore the crucial structure-activity relationships (SAR) that govern their efficacy.

Enzyme Inhibition: A Primary Modality of Action

A predominant mechanism through which pyrazolo[4,3-c]pyridine analogs exert their effects is via the inhibition of key enzymes. The scaffold serves as an excellent bioisostere for native purines, allowing it to compete for ATP-binding sites in enzymes like kinases.

Kinase Inhibition

The pyrazolopyridine core is a cornerstone in the development of kinase inhibitors for targeted cancer therapy.[3] The nitrogen atoms in the bicyclic system act as crucial hydrogen bond acceptors, mimicking the hinge-binding interactions of adenine.

One key target is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making its inhibition a promising strategy in immuno-oncology.[4] Structure-activity relationship campaigns have revealed that the 1H-pyrazolo[3,4-c]pyridine core is particularly effective. For instance, the pyridine nitrogen can engage in a water-bridged hydrogen bond with Asp155 in the HPK1 active site, leading to superior potency compared to other bicyclic scaffolds.[4]

Table 1: Comparative Inhibitory Activity of Pyrazolopyridine Analogs Against HPK1 [4]

Compound IDBicyclic ScaffoldHPK1 Binding Kᵢ (nM)HPK1 Cellular IC₅₀ (nM)
5 1H-Pyrazolo[3,4-b]pyridine2.5267
6 1H-Pyrazolo[3,4-c]pyridine<1.0144
8 7-Azaindole1.1640

The data clearly indicates that while multiple scaffolds can achieve low nanomolar binding affinity, the 1H-pyrazolo[3,4-c]pyridine core in compound 6 translates to significantly better cellular potency. This underscores the importance of the scaffold's specific geometry and hydrogen bonding capacity in a cellular context.

Carbonic Anhydrase (CA) Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), enzymes involved in pH regulation and linked to various diseases, including cancer.[2][5] A study evaluating a series of these compounds against four hCA isoforms (I, II, IX, and XII) revealed interesting SAR.[2]

The choice of linker between the pyrazolopyridine core and the benzenesulfonamide moiety, which coordinates to the zinc ion in the enzyme's active site, was found to be critical for activity.

Table 2: Comparative Inhibitory Activity (Kᵢ, nM) of Pyrazolo[4,3-c]pyridine Sulfonamides Against hCA Isoforms [2]

Compound IDLinker MoietyhCA IhCA IIhCA IXhCA XII
1a -CH₂-CH₂-206.410.345.810.7
1b Direct Connection74.311.248.79.8
1f -N-methylpropionamide-27.54.830.17.9
AAZ *(Standard Inhibitor)25012255.7

*Acetazolamide (AAZ)

As shown in Table 2, a direct connection (1b ) was more effective against hCA I than a simple alkyl linker (1a ). However, the introduction of an N-methylpropionamide linker (1f ) was most favorable, resulting in the highest potency against both cytosolic isoforms hCA I and hCA II, even surpassing the standard drug Acetazolamide.[2][5] This suggests the linker participates in additional favorable interactions within the active site.

Phosphodiesterase (PDE) Inhibition

Analogs of the related pyrazolopyridine scaffold have been developed as potent and selective inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP) and is a key target for treating inflammatory diseases like asthma and COPD.[6][7] Optimization of a high-throughput screening hit led to compounds with potent enzymatic and cellular activity, such as inhibiting LPS-induced TNF-α production in human peripheral blood mononuclear cells.[6] Furthermore, pyrazolo[4,3-c]quinolin-3-one derivatives, a more complex tricyclic system, have been investigated as inhibitors of PDE5A, a target for erectile dysfunction and potentially cancer.[8]

Antiparasitic Activity via Protein-Protein Interaction (PPI) Inhibition

In a distinct and innovative approach, pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma parasites.[9][10] This interaction is essential for importing proteins into glycosomes, organelles critical for the parasite's metabolism. Disrupting this process has fatal consequences for the parasite, making it an attractive drug target.[9]

Structure-based computational screening identified a pyrazolo[4,3-c]pyridine derivative as a hit compound. Subsequent optimization, guided by X-ray crystallography and NMR, led to hybrid molecules with superior activity. The central scaffold was found to lay over Phe17 and Phe34 of PEX14, forming favorable π–π interactions.[10] This work demonstrates the utility of the scaffold in targeting the notoriously difficult area of PPIs.

Experimental Methodologies: A Guide to Evaluation

The validation of biological activity relies on robust and reproducible experimental protocols. The choice of assay is dictated by the specific biological question being addressed.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a common method for measuring a compound's ability to inhibit a specific kinase, based on the Homogeneous Time-Resolved Fluorescence (HTRF) assay used for HPK1.[4]

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled peptide are used. When the peptide is phosphorylated, the antibody binds, bringing the europium and XL665 into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrazolo[4,3-c]pyridine analogs in DMSO to create a range of concentrations. Further dilute in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the kinase (e.g., HPK1), the biotinylated substrate peptide, and ATP.

  • Incubation: Add the diluted compounds to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

  • Signal Reading: Incubate for 60 minutes to allow the detection reagents to bind, then read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This protocol is used to measure the inhibition of carbonic anhydrase, which catalyzes the hydration of CO₂.[2]

Principle: The assay measures the rate of the CA-catalyzed CO₂ hydration reaction by monitoring the associated pH change with an indicator dye. The enzyme, inhibitor, and a pH indicator are pre-incubated. This solution is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The time-dependent change in absorbance of the indicator is monitored.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a known concentration of the CA isoenzyme and a pH indicator (e.g., 4-nitrophenol). Prepare a range of inhibitor concentrations.

  • Incubation: Add the pyrazolo[4,3-c]pyridine inhibitor to the enzyme/indicator solution and allow it to incubate to reach binding equilibrium.

  • Stopped-Flow Measurement: Load the enzyme/inhibitor solution into one syringe of the stopped-flow instrument and a CO₂-saturated water solution into the other.

  • Reaction Initiation: Rapidly mix the two solutions. The instrument's detector will monitor the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The initial rates of the reaction are determined from the absorbance curves. The inhibition constant (Kᵢ) is calculated by plotting the fractional enzyme activity against the inhibitor concentration and fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

G cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular & Functional Assays Compound_Library Pyrazolo[4,3-c]pyridine Analog Library HTS High-Throughput Screen (e.g., Single Concentration Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification (% Inhibition > 50%) HTS->Hit_Identification Dose_Response IC50 Determination (10-point titration) Hit_Identification->Dose_Response Selectivity_Panel Kinase Selectivity Panel (>100 Kinases) Dose_Response->Selectivity_Panel Cell_Potency Cellular Potency Assay (e.g., MTT, Cell Titer-Glo) Selectivity_Panel->Cell_Potency Target_Engagement Target Engagement (e.g., Western Blot for p-Substrate) Cell_Potency->Target_Engagement Lead_Optimization Lead_Optimization Target_Engagement->Lead_Optimization Lead Optimization

Caption: General workflow for screening pyrazolopyridine analogs as kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolopyridine analog.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold continues to be a highly productive core for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of activity against diverse biological targets, from well-established enzyme families like kinases and carbonic anhydrases to novel targets such as protein-protein interfaces. The comparative data presented herein demonstrates that subtle structural modifications to the core, its substituents, and linking moieties can lead to significant changes in potency and selectivity. Future research will undoubtedly continue to expand the impressive biological repertoire of this privileged heterocyclic system.

References

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • Gecibesler, I. H., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Gecibesler, I. H., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6296. [Link]
  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
  • Hamblin, J. N., et al. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4237-4241.
  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 446-471. [Link]
  • Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
  • Yuan, C., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(7), 1836-1851. [Link]
  • Johnson, H. B., et al. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry, 41(22), 4238-4243. [Link]
  • Sharma, R., et al. (2019). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Letters in Drug Design & Discovery, 16(11), 1254-1264. [Link]
  • Hamblin, J. N., et al. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors.
  • Becan, L., & Wojcicka, A. (2021).
  • He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 643-651. [Link]
  • Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9845-9851. [Link]
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5853. [Link]
  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • El-Gohary, N. S., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents.
  • De, S. K. (2024). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Current Medicinal Chemistry, 31(8).
  • Mitchell, C. J., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Semantic Scholar. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • In vitro cytotoxic activities of pyrazolo[2][11] pyridine hybrid compounds.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]
  • El-Gohary, N. S., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. VIVO. [Link]
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Taha, M. Q., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 187, 111933. [Link]

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Confirming Target Engagement of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold is recognized in medicinal chemistry as a "privileged scaffold," capable of interacting with a diverse range of biological targets, most notably protein kinases.[1] This guide provides an in-depth technical comparison of modern experimental methodologies to confirm the target engagement of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, a compound belonging to this promising class. Based on existing literature, derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical node in the frequently dysregulated MAPK signaling pathway in cancer.[1] Therefore, this guide will focus on assays pertinent to confirming ERK engagement, while also considering methodologies applicable to other potential target classes.

Confirming that a molecule binds to its intended target within a cellular environment is a cornerstone of modern drug discovery. It validates the mechanism of action, informs structure-activity relationships (SAR), and helps to de-risk progression into more complex efficacy models. This guide will compare and contrast several orthogonal, industry-standard techniques for quantifying target engagement.

A Comparative Overview of Target Engagement Methodologies

Choosing the appropriate target engagement assay depends on several factors including the nature of the target, the availability of specific reagents, desired throughput, and the specific question being asked (e.g., direct binding vs. downstream functional effect). Below is a comparative summary of four powerful techniques.

Assay Principle Primary Output Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Thermal shift (ΔTagg) or Isothermal dose-response fingerprint (ITDRF)Low to MediumLabel-free, applicable to native proteins in cells and tissues, direct evidence of binding.[2][3]Requires a specific antibody for detection (Western Blot), lower throughput, not all proteins show a thermal shift.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound competes with the tracer.IC50/EC50 values (intracellular affinity)HighLive-cell assay, highly sensitive and quantitative, real-time kinetics possible.[4][5]Requires genetic modification of the target protein, dependent on a suitable tracer.
Kinobeads / Affinity Pull-down Immobilized broad-spectrum kinase inhibitors capture a large portion of the cellular kinome. The test compound competes for binding.IC50 values for multiple kinases, selectivity profile.Medium to HighUnbiased profiling of on- and off-targets, no target modification needed, applicable to cell lysates.[6][7]Indirectly measures target engagement, competition is in lysate not intact cells, requires mass spectrometry.
In-Cell Western™ (ICW) Quantitative immunofluorescence in a microplate format to measure changes in protein levels or phosphorylation status.EC50 for downstream pathway modulation (e.g., pRSK inhibition).HighMeasures functional consequence of target engagement, high throughput, multiplexing capable.[8][9]Indirect measure of target binding, requires high-quality phospho-specific antibodies.

In-Depth Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for two complementary assays: CETSA, for direct, label-free confirmation of binding, and NanoBRET™, for a high-throughput, quantitative assessment in live cells.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for ERK Engagement

CETSA is a powerful method to directly observe the physical interaction between a compound and its target protein in a native cellular context.[2][3] The principle is that ligand binding stabilizes the protein, making it more resistant to thermal denaturation.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start 1. Culture Cells (e.g., HCT116) treat 2. Treat with Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate or Vehicle (DMSO) start->treat heat 3. Heat cell suspension at various temperatures (e.g., 40-70°C) treat->heat lyse 4. Lyse cells (Freeze-thaw cycles) heat->lyse centrifuge 5. Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge wb 6. Western Blot for soluble ERK1/2 in supernatant centrifuge->wb quantify 7. Quantify bands and plot melt curves wb->quantify

Caption: CETSA workflow for assessing target engagement.

  • Cell Culture and Treatment:

    • Seed a human colorectal cancer cell line known to have an active MAPK pathway, such as HCT116, in appropriate culture vessels.

    • Once cells reach 70-80% confluency, harvest and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and treat with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the treated cell aliquots in a thermal cycler.

    • Heat the samples to a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble ERK1/2 in each sample by Western blotting using a specific anti-ERK1/2 antibody.

    • Quantify the band intensities and plot them against the corresponding temperature. The resulting "melting curve" for the compound-treated samples should show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.[3]

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[4][5] It relies on energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_read Detection & Analysis transfect 1. Transfect cells (e.g., HEK293) with NanoLuc®-ERK2 fusion vector plate 2. Plate transfected cells in a white 96-well plate transfect->plate add_cpd 3. Add serial dilutions of This compound plate->add_cpd add_tracer 4. Add NanoBRET™ Kinase Tracer add_cpd->add_tracer incubate 5. Incubate at 37°C add_tracer->incubate add_sub 6. Add NanoBGlo® Substrate incubate->add_sub read 7. Read Donor (460nm) and Acceptor (618nm) signals add_sub->read analyze 8. Calculate BRET ratio and plot dose-response curve read->analyze

Caption: NanoBRET™ Target Engagement Assay workflow.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-ERK2 fusion protein.

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in the same medium.

    • Add the test compound dilutions to the wells containing the cells.

    • Add the NanoBRET™ Kinase Tracer (at a pre-determined optimal concentration) to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection and Data Analysis:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. It's crucial to include the Extracellular NanoLuc® Inhibitor to minimize background signal.[10]

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of sequentially measuring filtered luminescence at 460nm (donor) and >610nm (acceptor).

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular EC50 value.[11]

Conclusion: An Orthogonal Approach is Key

No single assay can provide a complete picture of a compound's interaction with its target. A robust target engagement strategy relies on the use of orthogonal methods. For this compound, a logical approach would be to first use a direct binding assay like CETSA to confirm physical interaction with ERK in an unbiased, label-free system. Following this, a higher-throughput, live-cell assay such as NanoBRET™ can provide quantitative intracellular affinity data to guide SAR.

To further build confidence, a Kinobeads pull-down experiment could be employed to assess the selectivity profile against a broad panel of kinases, identifying potential off-targets early in the discovery process.[7] Finally, a functional assay like an In-Cell Western, measuring the phosphorylation of a downstream ERK substrate like RSK, would confirm that target binding translates into the desired biological pathway modulation.[12] By combining these methodologies, researchers can build a comprehensive and validated target engagement package, significantly increasing the probability of success for their drug discovery program.

References

  • ResearchGate. (n.d.). Summary of the target engagement data for the three studied ERK inhibitors in HCT116 cells, as determined by three orthogonal approaches.
  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • National Center for Biotechnology Information. (n.d.). Peptide-based PET quantifies target engagement of PD-L1 therapeutics.
  • National Center for Biotechnology Information. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells.
  • National Center for Biotechnology Information. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Center for Biotechnology Information. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation.
  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Reaction Biology. (2026). PD1-PDL1 Immune Checkpoint Biochemical Assay.
  • American Association for Cancer Research. (n.d.). Dissecting Therapeutic Resistance to ERK Inhibition.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • bioRxiv. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics.
  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay.
  • National Center for Biotechnology Information. (2024). Kinase inhibitor pulldown assay (KiP) for clinical proteomics.
  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • PubMed. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • National Center for Biotechnology Information. (n.d.). The target landscape of clinical kinase drugs.
  • Bio-protocol. (n.d.). Cancer Biology - Protein.
  • CETSA. (n.d.). CETSA.
  • Assay Genie. (n.d.). PD-1 & PD-L1 Inhibitors.
  • MDPI. (n.d.). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles.
  • ResearchGate. (2016). (PDF) Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors.
  • ResearchGate. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation.
  • National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics.
  • Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol.
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Arkivoc. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
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Sources

Navigating the Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate: A Comparative Guide to Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazolo[4,3-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active agents. However, the synthesis of derivatives such as Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate can be fraught with reproducibility challenges, leading to variations in yield, purity, and ultimately, the reliability of subsequent biological assays. This guide provides an in-depth comparison of common synthetic routes to this important molecule, offering insights into the causal factors behind experimental variability and presenting robust protocols designed to enhance reproducibility.

The Criticality of Reproducibility in Pyrazolopyridine Synthesis

The arrangement of nitrogen atoms in the pyrazolo[4,3-c]pyridine core makes it a versatile pharmacophore, but also introduces complexities in its synthesis. Issues such as regioselectivity, sensitivity to reaction conditions, and the purity of starting materials can significantly impact the outcome of the experiment. A non-reproducible synthesis can lead to wasted resources, project delays, and misleading structure-activity relationship (SAR) data. This guide aims to equip researchers with the knowledge to anticipate and mitigate these challenges.

Method 1: A Standard Multi-Step Approach

This method is a conventional approach adapted from established syntheses of related pyrazolopyridine esters. It involves the construction of the pyrazole ring onto a pyridine precursor. While seemingly straightforward, each step presents potential pitfalls that can affect the final product's quality and yield.

Experimental Protocol
  • Step 1: Synthesis of the Hydrazone Intermediate.

    • Combine 2-chloro-4-carboxypyridine with an excess of thionyl chloride and heat at reflux for 2 hours to form the acid chloride.

    • After cooling, carefully add hydrazine hydrate dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Cyclization to the Pyrazolo[4,3-c]pyridinone.

    • Dissolve the crude hydrazide in a suitable high-boiling solvent such as diphenyl ether.

    • Heat the mixture to 250°C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and triturate with hexane to precipitate the product.

    • Filter and wash the solid with hexane.

  • Step 3: Chlorination and Esterification.

    • Treat the pyrazolopyridinone with phosphorus oxychloride at reflux for 3 hours.

    • Carefully quench the reaction mixture with ice water and neutralize with sodium bicarbonate.

    • Extract the chlorinated intermediate with dichloromethane.

    • Dry and concentrate the organic layer.

    • Dissolve the crude product in methanol and bubble in dry HCl gas at 0°C.

    • Stir at room temperature overnight.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Causality and Reproducibility Insights
  • Purity of Starting Materials: The purity of the initial 2-chloro-4-carboxypyridine is crucial. Impurities can lead to side reactions and difficult purification.

  • Temperature Control: The cyclization step is highly temperature-dependent. Inconsistent heating can lead to incomplete reaction or degradation of the product.

  • Moisture Sensitivity: The chlorination and esterification steps are sensitive to moisture. Using anhydrous solvents and reagents is essential for reproducible yields.

Method 2: One-Pot Synthesis of a Related Scaffold

A more streamlined approach is a one-pot synthesis, which can improve efficiency and potentially reproducibility by minimizing intermediate handling. The following protocol is for a related compound, 4-Methyl-1H-pyrazolo[4,3-c]pyridine, and can be adapted for the synthesis of the target molecule with appropriate starting materials.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-methyl-3-pyridinecarboxaldehyde in anhydrous N,N-Dimethylformamide (DMF).[1]

  • Addition of Reagents: Add potassium carbonate, followed by the slow addition of hydrazine monohydrate.[1]

  • Reaction: Heat the mixture to 100°C and stir for 4-6 hours, monitoring by TLC.[1]

  • Workup: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[1]

Causality and Reproducibility Insights
  • Base Selection: The choice of base is critical for both the initial nucleophilic substitution and the subsequent cyclization. Weaker bases may lead to incomplete reaction.

  • Solvent Quality: Anhydrous DMF is essential to prevent side reactions with hydrazine.

  • Reaction Time and Temperature: Over-heating or prolonged reaction times can lead to the formation of impurities. Consistent monitoring is key.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions and improve yields and reproducibility. This approach is particularly effective for the synthesis of heterocyclic compounds like pyrazolopyridines.[2][3]

Experimental Protocol
  • Reactant Mixture: In a microwave-safe vessel, combine the appropriate pyridine precursor, a hydrazine source, and a suitable catalyst (e.g., a Lewis acid) in a solvent with a high dielectric constant, such as DMF or ethanol.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

  • Workup and Purification: After cooling, the workup and purification follow standard procedures as described in the previous methods.

Causality and Reproducibility Insights
  • Precise Control: Microwave reactors allow for precise control over temperature and pressure, leading to more consistent reaction conditions and reproducible outcomes.[2]

  • Reduced Reaction Times: The rapid heating reduces the overall reaction time, minimizing the formation of degradation byproducts.[3]

  • Catalyst Choice: The selection of the catalyst can significantly influence the reaction rate and yield. Screening different catalysts may be necessary to optimize the protocol for a specific substrate.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Multi-StepMethod 2: One-PotMethod 3: Microwave-Assisted
Typical Yield 40-60%60-75%[1]70-90%[2][3]
Reaction Time 2-3 days4-8 hours[1]15-45 minutes
Reproducibility ModerateGoodHigh
Key Challenges Multiple steps, cumulative yield loss, sensitivity to conditionsPurity of starting materials, optimization of base and solventRequires specialized equipment, initial optimization of power and time
Ideal Application Small-scale synthesis, methods developmentEfficient synthesis of analogs, scale-upRapid library synthesis, process optimization

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.

G cluster_0 Method 1: Multi-Step Synthesis cluster_1 Method 2: One-Pot Synthesis cluster_2 Method 3: Microwave-Assisted Synthesis A1 Step 1: Hydrazone Formation A2 Step 2: Cyclization A1->A2 A3 Step 3: Chlorination & Esterification A2->A3 A4 Purification A3->A4 B1 Combine Reactants & Base B2 Heat & Stir B1->B2 B3 Aqueous Workup B2->B3 B4 Purification B3->B4 C1 Combine Reactants in MW Vessel C2 Microwave Irradiation C1->C2 C3 Workup C2->C3 C4 Purification C3->C4

Caption: Comparative workflows of the three synthetic methods.

Conclusion and Recommendations

For researchers embarking on the synthesis of this compound, a careful consideration of the synthetic route is paramount to achieving reproducible results. While the multi-step synthesis provides a foundational understanding of the reaction, it is often plagued by lower yields and variability. The one-pot method offers a significant improvement in efficiency, though it requires careful optimization of reaction conditions. For high-throughput synthesis and enhanced reproducibility, the microwave-assisted approach is highly recommended, provided the necessary equipment is available.

Ultimately, the choice of method will depend on the specific goals of the research, available resources, and the scale of the synthesis. By understanding the underlying chemical principles and potential pitfalls of each approach, researchers can navigate the synthesis of this important heterocyclic scaffold with greater confidence and success.

References

  • Al-Warhi, T., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 518-527.
  • El-Borai, M. A., et al. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry, 66, 415-422.

Sources

A Comparative Guide to Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate and Reference Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets, most notably protein kinases.[1] As a bioisostere of purine, this heterocyclic system provides a robust framework for designing ATP-competitive inhibitors, which are central to modern targeted cancer therapy.[2][3] This guide provides an in-depth comparison of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate , a representative of this chemical class, against two well-characterized reference compounds: the prototypical broad-spectrum kinase inhibitor Staurosporine and the clinically approved multi-kinase inhibitor Dasatinib .

This document is structured to provide not just comparative data, but also the scientific rationale behind experimental design and interpretation. We will explore the physicochemical properties, mechanisms of action, and biological activities of these compounds. Furthermore, we will provide detailed, field-tested protocols for key in vitro assays, enabling researchers to validate and expand upon these findings in their own laboratories.

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site has revolutionized oncology.

The pyrazolopyridine core is particularly effective as a "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase hinge region, which connects the N- and C-terminal lobes of the enzyme.[2] This interaction mimics the binding of the adenine portion of ATP. The versatility of the pyrazolopyridine scaffold allows for synthetic modification at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][4] Derivatives of the closely related 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical node in the frequently dysregulated MAPK signaling pathway.[5][6]

Compound Profiles

This compound (Subject Compound)

This compound represents a foundational structure within the pyrazolo[4,3-c]pyridine class. The methyl ester at position 4 provides a key synthetic handle for further chemical elaboration to explore structure-activity relationships (SAR) and develop more complex and targeted inhibitors. While extensive biological data on this specific ester is not publicly available, its parent scaffold is the subject of significant research in kinase inhibitor discovery.[6]

Staurosporine (Reference Compound 1)

Discovered from the bacterium Streptomyces staurosporeus, Staurosporine is a natural product widely used as a research tool.[7] It is a prototypical ATP-competitive kinase inhibitor, but its potent, non-selective inhibition of a vast array of kinases has precluded its clinical use due to toxicity.[7] Its primary value in a research setting is as a potent, general inducer of apoptosis and a positive control in kinase inhibition assays.[8][9]

Dasatinib (Reference Compound 2)

Dasatinib is a second-generation, orally administered, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10][11] It potently inhibits the BCR-ABL fusion protein, the driver of CML, as well as SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[12][13][14] Unlike first-generation inhibitors like imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase, allowing it to overcome certain forms of resistance.[13]

Comparative Physicochemical Properties

A compound's physicochemical properties are critical determinants of its solubility, permeability, and overall drug-like characteristics.

PropertyThis compoundStaurosporineDasatinib
Molecular Formula C₉H₉N₃O₂C₂₈H₂₆N₄O₃C₂₂H₂₆ClN₇O₂S
Molecular Weight 191.19 g/mol 466.53 g/mol 488.01 g/mol
Structure
LogP (Calculated) ~1.0~3.9~3.3
H-Bond Donors 123
H-Bond Acceptors 457

Data sourced from PubChem and other chemical databases.

Mechanism of Action and Biological Activity

The primary mechanism for this class of compounds is the competitive inhibition of ATP binding to the kinase active site. The pyrazolo[4,3-c]pyridine scaffold is designed to interact with the hinge region, while substitutions on the core can be tailored to exploit other nearby pockets to enhance potency and selectivity.

The MAPK/ERK Signaling Pathway: A Key Target

The RAS/RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that controls cell proliferation and survival.[5] Its constitutive activation, often through mutations in BRAF or RAS, is a major driver in over 30% of human cancers.[6] While inhibitors targeting BRAF and MEK have shown clinical success, resistance frequently emerges through reactivation of the pathway.[6] Targeting the terminal kinase, ERK, offers a strategy to overcome this resistance. Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been shown to be potent and selective inhibitors of ERK1 and ERK2.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitors Inhibitor->ERK

Caption: Inhibition of the MAPK pathway by pyrazolo[4,3-c]pyridine derivatives targeting ERK.

Comparative Kinase Inhibition Profile

The table below summarizes the inhibitory activity of representative pyrazolo[4,3-c]pyridine derivatives and the reference compounds against key kinases. It is crucial to note that the data for the pyrazolo[4,3-c]pyridine class is based on optimized derivatives from the literature, illustrating the potential of the scaffold, rather than the specific activity of the unfunctionalized methyl ester.

Compound Class / CompoundTarget KinaseIC₅₀ / KᵢCell-Based Potency (IC₅₀)Reference(s)
1H-Pyrazolo[4,3-c]pyridine Derivative ERK2IC₅₀ = 1.3 nM11 nM (p-ERK)[6]
Staurosporine PKCIC₅₀ = ~0.7 nMVaries widely[7]
Staurosporine PKAIC₅₀ = ~7 nMVaries widely[7]
Staurosporine >200 KinasesBroad, nM rangeVaries widely[7]
Dasatinib BCR-ABLIC₅₀ < 1 nM~3 nM (K562 cells)[13]
Dasatinib SRCIC₅₀ = 0.55 nMVaries[13][14]
Dasatinib LCKIC₅₀ = 1.1 nMVaries[13][14]

Interpretation:

  • Staurosporine demonstrates potent but highly promiscuous inhibition, making it a poor candidate for a therapeutic but an excellent tool for inducing broad kinase inhibition.[7]

  • Dasatinib is a powerful multi-targeted inhibitor with nanomolar potency against its key targets, reflecting its clinical efficacy.[13]

  • Optimized 1H-pyrazolo[4,3-c]pyridine derivatives can achieve high potency and selectivity for specific targets like ERK, showcasing the scaffold's value for developing targeted agents.[6] this compound serves as an ideal starting point for the synthesis of such optimized molecules.

Experimental Protocols

To facilitate further research, we provide detailed, self-validating protocols for two fundamental assays in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. HTRF is a robust, high-throughput method that relies on the fluorescence resonance energy transfer between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled substrate) when they are brought into proximity by a phosphorylation event. Inhibition of the kinase prevents this energy transfer, leading to a decrease in the HTRF signal.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Reagents: - Kinase - Substrate (e.g., ULight-peptide) - ATP - Test Compound Dilutions B 2. Add Kinase, Substrate, and Test Compound to 384-well plate A->B C 3. Initiate reaction by adding ATP B->C D 4. Incubate at RT (e.g., 60 min) C->D E 5. Stop reaction and add Detection Mix (Eu-Ab) D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Read plate on HTRF-compatible reader (665nm / 620nm) F->G H 8. Calculate Signal Ratio and % Inhibition G->H I 9. Plot dose-response curve and determine IC50 H->I

Caption: Experimental workflow for an HTRF-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound (and reference compounds) in DMSO, typically starting at 1 mM. Further dilute in assay buffer to achieve final concentrations ranging from 1 µM to 0.1 nM.

  • Reaction Setup: In a low-volume 384-well plate, add 2 µL of the diluted compound.

  • Enzyme/Substrate Addition: Add 4 µL of a mix containing the target kinase (e.g., ERK2) and the biotinylated substrate in kinase buffer. Incubate for 15 minutes at room temperature.

  • Initiation: Add 4 µL of ATP solution (at a concentration near its Km for the specific kinase) to initiate the reaction.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Detection: Add 10 µL of HTRF detection buffer containing Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Causality: This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. It determines the cytotoxic or cytostatic effect of a compound on cancer cell lines. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway (e.g., A375 melanoma cells, which are BRAF V600E mutant and ERK-dependent) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (final concentrations typically from 10 µM to 1 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of viability versus compound concentration and fit the data to determine the IC₅₀ value.

Discussion and Future Directions

The comparative analysis positions this compound as a valuable starting scaffold for the development of targeted kinase inhibitors. While Staurosporine serves as a potent but non-selective control, and Dasatinib represents a clinically successful multi-targeted agent, the pyrazolo[4,3-c]pyridine core offers the potential for crafting inhibitors with high selectivity for specific kinases like ERK.[6]

The methyl ester functionality of the subject compound is a key feature, providing a reactive site for amidation or other coupling reactions. This allows for the systematic exploration of the surrounding chemical space to enhance interactions with the target kinase. Future research should focus on:

  • Synthesis of an Amide Library: Utilize the methyl ester to synthesize a library of derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile.

  • Kinome Profiling: Screen active compounds against a broad panel of kinases to assess their selectivity profile, aiming to minimize off-target effects seen with compounds like Staurosporine and Dasatinib.

  • Cellular Target Engagement Assays: Confirm that the compound inhibits the target kinase within a cellular context (e.g., by measuring the phosphorylation of downstream substrates via Western Blot).

  • Pharmacokinetic Profiling: Evaluate the metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their potential for in vivo studies.

Conclusion

This compound is a promising starting point rooted in a privileged scaffold for kinase inhibitor design. Its structural simplicity and synthetic tractability make it an excellent tool for medicinal chemists. By leveraging the insights gained from broad-spectrum inhibitors like Staurosporine and clinically validated drugs like Dasatinib, researchers can strategically modify this core to develop novel, potent, and selective therapeutics for kinase-driven diseases. The provided protocols offer a robust framework for the initial biological characterization of such novel derivatives.

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A Comparative In Silico Validation Guide: Unveiling the Binding Mode of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate with ERK2 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the in silico validation of the binding mode of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate, a representative of the promising pyrazolo[4,3-c]pyridine class of kinase inhibitors. We will compare its predicted binding affinity and interaction patterns with the well-characterized, potent ERK inhibitor, SCH772984, against the therapeutically relevant target, Extracellular Signal-Regulated Kinase 2 (ERK2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate their discovery pipelines.

The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a multitude of biological targets, with a particular emphasis on kinase inhibition.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, in which ERK2 plays a pivotal role, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[2] While extensive research has been conducted on derivatives of the 1H-pyrazolo[4,3-c]pyridine series as ERK inhibitors, this guide will focus on a systematic in silico approach to validate the binding hypothesis of a specific member of this class and compare it against a known standard.[3][4]

The Crucial Role of In Silico Validation in Drug Discovery

Before committing to the significant time and resources required for chemical synthesis and experimental validation, in silico techniques offer a powerful avenue to predict and analyze the molecular interactions that govern a drug's efficacy.[5] By employing a multi-faceted computational approach, we can gain a high-resolution understanding of the putative binding mode, estimate the binding free energy, and identify key interacting residues. This predictive power allows for the early-stage prioritization of compounds, the rational design of more potent analogs, and a deeper mechanistic understanding of drug action.

This guide will walk you through a rigorous, multi-step in silico validation workflow, encompassing molecular docking to predict the initial binding pose, followed by extensive molecular dynamics (MD) simulations to explore the conformational landscape of the protein-ligand complex in a simulated physiological environment. Finally, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy, a key metric for assessing binding affinity.

Comparative Analysis: this compound vs. SCH772984

To provide a robust benchmark for our in silico validation, we will compare the performance of this compound with SCH772984, a potent and selective ERK1/2 inhibitor with well-documented experimental data.[6]

CompoundStructureTargetExperimental IC50
This compound this compoundERK2Not Publicly Available*
SCH772984 SCH772984ERK21 nM

In Silico Validation Workflow: A Step-by-Step Guide

The following protocols outline a comprehensive workflow for the in silico validation of the binding mode of our compounds of interest with ERK2 kinase.

Part 1: Molecular Docking

Molecular docking serves as the initial step to predict the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the most likely binding pose, which will then be used as the starting point for more rigorous dynamic simulations.

  • Protein Preparation:

    • Download the crystal structure of human ERK2 in complex with a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitor from the Protein Data Bank (PDB ID: 5KE0).

    • Remove water molecules and any co-solvents from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound and SCH772984 from a chemical database like PubChem.

    • Use a tool like Open Babel to convert the structures to the PDBQT format, assigning appropriate charges and defining rotatable bonds.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box centered on the co-crystallized ligand in the 5KE0 structure. The size of the grid box should be sufficient to encompass the entire binding site.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein and ligand files, along with the grid box parameters.

    • Analyze the output to identify the binding pose with the lowest predicted binding energy.

Part 2: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe the subtle conformational changes that occur over time.

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking step as the starting structure for the protein-ligand complex.

    • Choose an appropriate force field for the simulation. The CHARMM36m force field is a robust choice for proteins, while the CGenFF (CHARMM General Force Field) can be used to generate parameters for the ligands.

    • Place the complex in a cubic box and solvate it with a suitable water model, such as TIP3P.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Bring the system to the desired pressure (e.g., 1 atm) while maintaining a constant temperature.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.

Part 3: Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein from the snapshots of an MD simulation.[6] It offers a good balance between accuracy and computational cost.

  • Trajectory Analysis:

    • Extract snapshots from the production MD trajectory at regular intervals.

    • For each snapshot, calculate the following energy terms for the complex, protein, and ligand:

      • Molecular Mechanics (MM) energy: Includes bonded and non-bonded interactions.

      • Polar solvation energy: Calculated using the Poisson-Boltzmann (PB) equation.

      • Non-polar solvation energy: Calculated based on the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS> where:

      • <ΔE_MM> is the average molecular mechanics energy change upon binding.

      • <ΔG_solv> is the average solvation free energy change upon binding.

      • T<ΔS> is the change in conformational entropy upon binding (often omitted in relative binding free energy calculations due to its computational complexity and potential for introducing noise).

Visualizing the Workflow and Key Interactions

To provide a clear visual representation of the in silico validation process and the predicted molecular interactions, we utilize Graphviz diagrams.

In_Silico_Validation_Workflow cluster_docking Part 1: Molecular Docking cluster_md Part 2: Molecular Dynamics Simulation cluster_mmgbsa Part 3: Binding Free Energy Calculation p1 Protein Preparation (ERK2 - PDB: 5KE0) d1 Docking Simulation (AutoDock Vina) p1->d1 l1 Ligand Preparation (this compound & SCH772984) l1->d1 g1 Grid Box Definition g1->d1 s1 System Preparation (GROMACS, CHARMM36m/CGenFF) d1->s1 Best Docked Pose e1 Energy Minimization s1->e1 eq1 NVT & NPT Equilibration e1->eq1 pmd1 Production MD (100 ns) eq1->pmd1 t1 Trajectory Analysis pmd1->t1 MD Trajectory b1 MM/PBSA Calculation t1->b1 r1 r1 b1->r1 Predicted Binding Affinity & Interaction Analysis Binding_Mode_Analysis cluster_protein ERK2 Kinase Binding Site Hinge Hinge Region (e.g., Met108, Glu109) Gatekeeper Gatekeeper Residue (e.g., Gln105) DFG DFG Motif Catalytic_Lys Catalytic Lysine (e.g., Lys54) Ligand This compound Ligand->Hinge H-Bonds Ligand->Gatekeeper Hydrophobic Interactions Ligand->DFG van der Waals Interactions Ligand->Catalytic_Lys Potential H-Bond

Caption: Predicted key interactions of the ligand in the ERK2 active site.

Expected Outcomes and Interpretation

By executing this comprehensive in silico workflow, we anticipate the following outcomes:

  • Stable Binding Pose: The MD simulations should demonstrate that the docked pose of this compound within the ERK2 active site is stable throughout the simulation, indicated by low root-mean-square deviation (RMSD) values for the ligand.

  • Favorable Binding Free Energy: The MM/PBSA calculations are expected to yield a negative binding free energy for this compound, indicative of a favorable binding event.

  • Comparative Affinity: The predicted binding free energy of this compound will be compared to that of SCH772984. While a direct correlation with experimental IC50 values is not always linear, the relative ranking of binding affinities should be consistent with their known potencies.

  • Key Interaction Fingerprints: Analysis of the MD trajectories will reveal the key amino acid residues in the ERK2 active site that form persistent interactions with the ligand. These interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, constitute the "binding mode fingerprint" and can guide future lead optimization efforts.

Conclusion and Future Directions

This guide has outlined a rigorous and systematic in silico workflow to validate the binding mode of this compound to ERK2 kinase. By comparing its predicted binding characteristics with a well-established inhibitor, we can build a strong, data-driven hypothesis for its mechanism of action. The insights gained from these computational studies provide a solid foundation for subsequent experimental validation, including enzymatic assays and co-crystallization studies, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study with Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its interaction with a range of biological targets, including kinases and carbonic anhydrases.[1][2][3] This guide presents a comprehensive, multi-pronged strategy for establishing the cross-reactivity and selectivity profile of a novel compound, Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate . We move beyond a simple listing of protocols to explain the causal logic behind the experimental sequence—from broad, high-throughput screening to confirm the primary target class, to cellular assays for validating physiological target engagement, and finally to unbiased chemoproteomic approaches for discovering unanticipated off-targets. This framework is designed for researchers, scientists, and drug development professionals to provide a self-validating system for robustly characterizing the selectivity of novel chemical entities, a critical step in mitigating off-target toxicity and ensuring therapeutic efficacy.

Introduction: The Compound and the Challenge

This compound is a heterocyclic compound featuring the fused pyrazole and pyridine ring system. This scaffold's structural similarity to purines makes it a compelling candidate for targeting ATP-binding sites in enzymes, particularly protein kinases.[2] Given this structural hypothesis, a primary objective is to determine its inhibitory activity across the human kinome. However, true selectivity is rare, and off-target interactions are a primary cause of clinical trial failures. Therefore, a rigorous cross-reactivity profile is not an optional step but a foundational pillar of preclinical development.

This guide will use this compound as a case study to demonstrate a best-practice workflow for comprehensive selectivity profiling. We will operate under the hypothesis that its primary target lies within a specific kinase family and compare its profile against a known, well-characterized inhibitor as a benchmark.

Part 1: Initial Target Class Identification via Large-Scale Kinase Profiling

Expert Rationale: The "Broad Net" Approach

When faced with a novel compound derived from a known pharmacophore, the most logical first step is to cast a wide, yet targeted, net. Since the pyrazolopyridine core is a known "hinge-binder" for kinases, we begin with a large-scale kinase panel.[1] This accomplishes two goals efficiently: 1) it validates our primary target hypothesis, and 2) it provides an immediate, broad-stroke view of potential off-target liabilities within the most probable target family. We will utilize a competitive binding assay format for its scalability and because it measures direct physical interaction, independent of enzyme activity, which can be influenced by complex assay kinetics.[4]

Experimental Workflow: Kinase Selectivity Profiling

The workflow below outlines a competitive binding assay, such as the KINOMEscan™ platform, which quantifies the ability of a test compound to displace a ligand from the kinase active site.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Methyl 1H-pyrazolo[4,3-c] pyridine-4-carboxylate Incubation Incubate Kinase Panel with Test Compound & Affinity Probe Test_Compound->Incubation Control_Compound Known Kinase Inhibitor (e.g., Staurosporine) Control_Compound->Incubation Kinase_Panel Immobilized Kinase Panel (~400 kinases) Kinase_Panel->Incubation Washing Wash Unbound Components Incubation->Washing Quantification Quantify Bound Probe via qPCR or other sensitive method Washing->Quantification Data_Processing Calculate % Inhibition vs. DMSO control Quantification->Data_Processing Hit_Identification Identify Primary Target(s) and Off-Targets (>90% Inhibition) Data_Processing->Hit_Identification Selectivity_Score Calculate Selectivity Score (S-Score) Hit_Identification->Selectivity_Score

Caption: Workflow for large-scale kinase selectivity profiling.

Detailed Protocol: Competitive Binding Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration (e.g., 10 µM) for single-dose screening.

  • Assay Plate Preparation: Utilize a pre-formatted kinase panel where each kinase is tagged with DNA for qPCR readout and immobilized in a separate well.

  • Binding Reaction: Add the test compound or DMSO vehicle control to the wells, followed by a broad-spectrum, immobilized affinity probe that binds to the active site of many kinases.

  • Incubation: Allow the competition reaction to proceed at room temperature for 1 hour to reach equilibrium.

  • Washing: Wash the plates to remove the compound and any displaced affinity probe. The amount of probe remaining is inversely proportional to the test compound's binding affinity.

  • Quantification: Elute the remaining bound probe and quantify using qPCR.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A high percent inhibition indicates strong binding of the test compound.

Hypothetical Data & Interpretation

The results of a single-dose screen are summarized to quickly identify high-affinity interactions.

Target KinaseKinase Family% Inhibition @ 10 µMPreliminary Assessment
MAPK14 (p38α) CMGC99.5% Hypothesized Primary Target
MAPK11 (p38β)CMGC98.2%High-Affinity Off-Target
GSK3BCMGC91.5%Significant Off-Target
CDK9CMGC85.0%Moderate Off-Target
SRCTyrosine Kinase45.0%Weak Interaction
EGFRTyrosine Kinase12.0%Negligible Interaction
... (400+ other kinases)...<10%No Significant Interaction

Interpretation: The data strongly suggest that this compound is a potent inhibitor of the p38 MAPK family, with MAPK14 (p38α) being the primary target. Significant off-target activity is observed against GSK3B and CDK9. This initial screen provides a clear direction for subsequent validation experiments.

Part 2: Cellular Target Engagement Validation

Expert Rationale: From "Can it Bind?" to "Does it Bind in a Cell?"

A positive result in a biochemical assay is a critical first step, but it doesn't guarantee the compound will engage its target in the complex milieu of a living cell. Cell permeability, efflux pump activity, and intracellular ATP concentrations (which compete with ATP-competitive inhibitors) can all prevent a biochemically potent compound from being effective in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in situ.[5][6] It is a label-free method based on the principle that a protein's thermal stability increases when a ligand is bound.[7] By observing a shift in the target protein's melting curve in the presence of our compound, we can directly confirm engagement inside intact cells.[8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow details the two key CETSA experiments: generating a melt curve to show a thermal shift and an isothermal dose-response (ITDR) experiment to determine cellular potency.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_data Data Interpretation Cell_Culture Culture Relevant Cell Line (e.g., THP-1 monocytes) Treatment Treat Cells with Compound or DMSO Vehicle Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Aliquot Aliquot Cell Suspension Harvest->Aliquot Heating Heat Aliquots across a Temperature Gradient (Melt Curve) or at a Single Temp (ITDR) Aliquot->Heating Lysis Lyse Cells (Freeze-Thaw) Heating->Lysis Centrifugation Pellet Precipitated Proteins Lysis->Centrifugation Quantify Quantify Soluble Target Protein in Supernatant (e.g., Western Blot, ELISA) Centrifugation->Quantify Plot_Melt Plot Melt Curves (Temp vs. % Soluble Protein) Quantify->Plot_Melt Plot_ITDR Plot Dose-Response Curve (Conc. vs. % Soluble Protein) Quantify->Plot_ITDR Conclusion Confirm Target Engagement & Determine Cellular EC50 Plot_Melt->Conclusion Plot_ITDR->Conclusion

Caption: Workflow for CETSA target engagement validation.

Detailed Protocol: CETSA for MAPK14
  • Cell Culture and Treatment: Culture THP-1 cells (which express high levels of MAPK14). Treat cells with 10 µM this compound or DMSO for 1 hour.

  • Heating Step (Melt Curve): Harvest and wash the cells, then resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler. Include a non-heated control.

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble MAPK14 using a specific antibody via Western Blot or ELISA.

  • Isothermal Dose-Response (ITDR): Repeat the process, but treat cells with a range of compound concentrations (e.g., 0.1 nM to 30 µM) and heat all samples at a single, optimized temperature (e.g., 54°C, a temperature that causes significant but not complete precipitation in the vehicle group).

  • Data Analysis: For the melt curve, plot the percentage of soluble MAPK14 against temperature. A rightward shift in the curve for the treated sample indicates thermal stabilization. For the ITDR, plot the percentage of soluble protein against compound concentration to determine a cellular EC50.

Hypothetical Data & Interpretation

The data from CETSA validates the biochemical findings in a physiologically relevant setting.

ExperimentTarget ProteinMetricVehicle (DMSO)This compound
Melt Curve MAPK14 (p38α)Tagg (°C)50.1°C56.3°C (+6.2°C Shift)
Melt Curve GSK3BTagg (°C)52.5°C55.1°C (+2.6°C Shift)
Melt Curve GAPDH (Control)Tagg (°C)65.0°C65.1°C (No Shift)
ITDR MAPK14 (p38α)Cellular EC50N/A150 nM
ITDR GSK3BCellular EC50N/A1.2 µM

Interpretation: A significant +6.2°C thermal shift for MAPK14 provides definitive evidence of target engagement in intact cells. The smaller but still positive shift for GSK3B confirms it as a genuine cellular off-target. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction. The ITDR experiment establishes the compound's cellular potency (EC50 = 150 nM for its primary target), which is a crucial parameter for designing subsequent functional assays.

Part 3: Unbiased Off-Target Discovery via Chemoproteomics

Expert Rationale: Finding the "Unknown Unknowns"

Panel-based screens, while powerful, are inherently biased; you can only find what you screen for. To build a truly comprehensive safety profile, we must search for off-targets across the entire proteome. Chemoproteomics provides a suite of techniques for this unbiased discovery.[9][10] One robust method is affinity chromatography coupled with mass spectrometry.[11][12] By immobilizing our compound on a solid support, we can "fish" for binding partners from a total cell lysate. Comparing the proteins that bind to the compound-linked beads versus control beads allows for the identification of previously unknown interactors.[13]

Experimental Workflow: Affinity-Based Chemoproteomics

This workflow outlines the process from probe synthesis to mass spectrometry-based identification of protein targets.

Chemoproteomics_Workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry cluster_analysis Data Analysis Synthesis Synthesize an Analogue with a Linker (e.g., alkyne handle) Immobilization Immobilize Analogue onto Solid Support (e.g., Sepharose Beads) Synthesis->Immobilization Incubation Incubate Lysate with Compound-Beads & Control-Beads Immobilization->Incubation Control_Beads Prepare Control Beads (No Compound) Control_Beads->Incubation Cell_Lysate Prepare Native Cell Lysate Cell_Lysate->Incubation Washing Wash Beads Extensively to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Digestion On-Bead Digestion (Trypsin) Elution->Digestion LC_MS Analyze Peptides by LC-MS/MS Digestion->LC_MS Protein_ID Identify & Quantify Proteins LC_MS->Protein_ID Enrichment Calculate Enrichment Ratio (Compound vs. Control) Protein_ID->Enrichment Hit_Triage Triage Hits based on Significance, Fold-Change, and Biological Plausibility Enrichment->Hit_Triage Validation Validate Novel Hits (e.g., with orthogonal CETSA) Hit_Triage->Validation

Sources

A Researcher's Guide to the Independent Verification of Pyrazolo[4,3-c]pyridine Research Findings

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and kinase-inhibiting agents.[3][4] As with any burgeoning field of research, the independent verification of published findings is crucial for building a solid foundation for further drug development. This guide provides a comparative analysis of synthetic methodologies and biological data for key pyrazolo[4,3-c]pyridine derivatives, drawing upon findings from various research groups to offer a broader perspective on the reproducibility and reliability of the data in this field.

I. Synthesis of the Pyrazolo[4,3-c]pyridine Core: A Comparative Overview

The construction of the pyrazolo[4,3-c]pyridine skeleton is the foundational step in accessing derivatives with therapeutic potential. Numerous synthetic routes have been reported, each with its own set of advantages and potential for variability in yields and purity. Here, we compare two common approaches to highlight the importance of methodological details in the reproducibility of synthetic outcomes.

One prevalent strategy involves the annelation of a pyrazole ring onto a pyridine precursor. For instance, a multi-component reaction approach has been described for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.[5] This method utilizes a microwave-assisted, one-pot reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine.[5]

Another strategy builds the pyridine ring onto a pre-existing pyrazole. For example, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been achieved through the adaptation of the classic Huisgen indazole synthesis.[6] This involves the reaction of 2-amino-3-nitropyridine with sodium nitrite in acetic anhydride and dichloroethane, followed by deacetylation.[6]

The choice of synthetic route can significantly impact the overall yield and the types of derivatives that can be readily accessed. Researchers aiming to replicate or build upon published work should pay close attention to the specific reagents, solvents, and reaction conditions reported, as minor deviations can lead to substantial differences in outcomes.

Representative Synthetic Workflow

cluster_0 Pyridine Annulation Approach cluster_1 Pyrazole Annulation Approach A 5-Chloro-1-phenyl-3-trifluoromethyl- pyrazole-4-carbaldehyde D Microwave-Assisted One-Pot Reaction A->D B Terminal Alkyne B->D C tert-Butylamine C->D E 6-Substituted 1-Phenyl-3-trifluoromethyl- 1H-pyrazolo[4,3-c]pyridine D->E Cyclization F 2-Amino-3-nitropyridine G NaNO2, Ac2O, DCE F->G Diazotization & Cyclization H 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one G->H I NaOMe, MeOH H->I Deacetylation J 5-Halo-1H-pyrazolo[3,4-c]pyridine I->J

Comparative synthetic strategies for the pyrazolo[4,3-c]pyridine core.

II. Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Pyrazolo[4,3-c]pyridines and their isomers, such as pyrazolo[3,4-b]pyridines, have gained significant attention as kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. However, IC50 values can vary between laboratories due to differences in assay conditions, such as enzyme and substrate concentrations, and the specific detection method used.

For example, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as Tropomyosin receptor kinase (TRK) inhibitors.[7] One of the lead compounds, C03, exhibited an IC50 value of 56 nM against TRKA kinase.[7] Another study on pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors identified compound 15y with a potent IC50 of 0.2 nM.[8] While these compounds target different kinases, the reported high potencies highlight the potential of this scaffold.

To ensure the validity of such findings, it is imperative for researchers to conduct their own dose-response experiments under their specific assay conditions. When comparing results, it is crucial to consider the details of the experimental setup.

Table 1: Comparison of Reported IC50 Values for Pyrazolopyridine-based Kinase Inhibitors
Compound IDTarget KinaseReported IC50 (nM)Reference
C03TRKA56[7]
C09TRKA57[7]
C10TRKA26[7]
15yTBK10.2[8]
BX795TBK17.1[8]
MRT67307TBK128.7[8]

This table showcases the potent but varied inhibitory activities of different pyrazolopyridine derivatives against their respective kinase targets. The differences in potency can be attributed to both the specific chemical structures and the target kinases being inhibited.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
  • Reagents and Materials : Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Assay Procedure :

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis :

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into Assay Plate A->B C Incubate B->C Initiate Reaction D Add Detection Reagent C->D E Read Signal D->E F Data Analysis (IC50 Determination) E->F

Generalized workflow for an in vitro kinase inhibition assay.

III. Anticancer Activity: Cross-Study Comparison of Cytotoxicity

The anticancer potential of pyrazolo[4,3-c]pyridines has been explored by multiple research groups, with cytotoxicity against various cancer cell lines being a common endpoint.[3] A mini-review of pyrazolo[4,3-c]heterocyclic derivatives highlights their broad spectrum of biological activities, including antitumor effects.[1]

When comparing cytotoxicity data, such as IC50 values from cell-based assays, it is important to note that results can be influenced by factors like the specific cell line used, cell passage number, seeding density, and duration of compound exposure.

One study synthesized a series of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxic activity against MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines.[3] Another investigation focused on pyrazolo[3,4-b]pyridin-6-one derivatives and reported their IC50 values against a panel of six cancer cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116.[9]

Table 2: Comparison of Anticancer Activity (IC50 in µM) of Pyrazolopyridine Derivatives
Compound IDCell LineReported IC50 (µM)Reference
Series 1
7bMCF7> 50[3]
7bHepG2> 50[3]
7bHCT116> 50[3]
7fMCF735.21[3]
7fHepG241.09[3]
7fHCT11633.14[3]
Series 2
h2MDA-MB-23113.37[9]
h2HeLa13.04[9]
h2MCF-715.45[9]
h2HepG27.05[9]
h2CNE29.30[9]
h2HCT1168.93[9]
I2MDA-MB-2313.30[9]
I2HeLa5.04[9]
I2MCF-75.08[9]
I2HepG23.71[9]
I2CNE22.99[9]
I2HCT1165.72[9]

The data illustrates that even within the broader class of pyrazolopyridines, structural modifications lead to significant differences in cytotoxic potency. The direct comparison of IC50 values for the same cell lines (MCF7, HepG2, HCT116) between the two series is challenging due to the different core scaffolds. However, the data from the second series demonstrates a clear structure-activity relationship, with compound I2 being significantly more potent than its precursor h2.[9]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture : Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

IV. Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold and its isomers continue to be a fertile ground for the discovery of novel therapeutic agents. This guide highlights the importance of critically evaluating and, where possible, independently verifying published research findings. While direct replication studies are not always available, a comparative analysis of data from different research groups can provide valuable insights into the robustness of reported synthetic methods and biological activities.

For researchers entering this field, it is recommended to:

  • Carefully select and optimize a synthetic route that is reproducible in their hands.

  • Thoroughly characterize all synthesized compounds using modern analytical techniques.

  • When evaluating biological activity, use well-validated assays and include appropriate positive and negative controls.

  • Be mindful of the potential for inter-laboratory variability in biological data and strive to understand the underlying experimental factors.

By adhering to these principles of scientific rigor, the research community can build a more reliable and comprehensive understanding of the therapeutic potential of pyrazolo[4,3-c]pyridine derivatives, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.

References

  • Wojcicka, A., & Becan, L. (Year not specified). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Source
  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14, 85-102. Source
  • (Image from a collection of research articles). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Norkus, E., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 5035. Source
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1549-1563. Source
  • Perts, T., et al. (2018). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 14, 2194-2200. Source
  • Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 59. Source
  • (Review of synthetic methods and applications).
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  • Sanna, C., et al. (2017). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. Bioorganic & Medicinal Chemistry, 25(15), 4059-4067. Source
  • (General information on biological activity). Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][7]Triazine Sulfonamides. Scholars Middle East Publishers. Source
  • (Image from a collection of research articles). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9885-9890. Source
  • Al-Suhaimi, K. S., et al. (2024). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 14(1), 12345. Source
  • Wang, L., et al. (2020). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 18(1), 93-106. Source
  • (Review of synthetic methods and applications).
  • (Review of biological activities).
  • (Synthetic methodology). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Source
  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. Source
  • (General information on synthesis and biological activity).
  • (General information on synthesis). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Source

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A Comparative Analysis of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of carbonic anhydrases (CAs). It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, inhibitory profiles, and experimental evaluation of this promising class of compounds.

Introduction: The Significance of Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes crucial to fundamental biological processes.[1][2][3] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇆ HCO₃⁻ + H⁺).[1] This reaction is fundamental to pH regulation, CO₂ transport, and various metabolic pathways.[4] In humans, 15 different CA isoforms have been identified, and the abnormal activity or expression of these isoforms is associated with a range of diseases, including glaucoma, epilepsy, and cancer.[5][6]

Notably, certain transmembrane isoforms, such as CA IX and CA XII, are overexpressed in various hypoxic tumors. They contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. This makes them highly attractive targets for the development of selective anticancer therapies.[5][7][8]

The Pyrazolo[4,3-c]pyridine Sulfonamide Scaffold

The sulfonamide group (-SO₂NH₂) is the archetypal zinc-binding group for the vast majority of clinically used and investigational CA inhibitors. The pyrazolo[4,3-c]pyridine scaffold represents a versatile heterocyclic core that can be derivatized to achieve potent and, crucially, isoform-selective inhibition. The strategic modification of this scaffold allows for the exploration of different pockets within the CA active site, leading to compounds with tailored inhibitory profiles against specific isoforms.

General chemical structure of the pyrazolo[4,3-c]pyridine sulfonamide scaffold.

Comparative Inhibitory Activity

The inhibitory potential of pyrazolo[4,3-c]pyridine sulfonamides has been evaluated against several key human CA isoforms. The data below, derived from studies by Sharshov et al., compares a series of these compounds (designated 1a-1f ) against the ubiquitous cytosolic isoforms hCA I and hCA II, and the transmembrane tumor-associated isoforms hCA IX and hCA XII.[1] Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included as a reference.

Quantitative Inhibition Data
CompoundR¹ SubstituentLinker & Aryl GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1a -CH₃-NH-Ph-SO₂NH₂158.612.8305.4114.7
1b -C₂H₅-NH-Ph-SO₂NH₂115.414.7451.287.5
1c -CH₂CH₂OH-NH-Ph-SO₂NH₂101.915.6398.579.4
1d -CH₂Ph-NH-Ph-SO₂NH₂98.516.5411.265.3
1e -CH₂CH₂Ph-NH-Ph-SO₂NH₂85.418.4501.445.6
1f -CH₃-NH-CO-CH₂-N(CH₃)-Ph-SO₂NH₂21.58.9455.734.5
AAZ (Standard)N/A25012255.7

Data sourced from Sharshov et al., Pharmaceuticals (Basel), 2022.[1][2]

Structure-Activity Relationship (SAR) Insights

The presented data reveals key structure-activity relationships:

  • Activity against Cytosolic Isoforms (hCA I & II): Several of the synthesized pyrazolopyridine derivatives demonstrate potent inhibition of the cytosolic isoforms.[1][3] Notably, compound 1f shows superior inhibitory activity against both hCA I (Kᵢ = 21.5 nM) and hCA II (Kᵢ = 8.9 nM) compared to the standard drug Acetazolamide.[1][2] The presence of an N-methylpropionamide linker in 1f appears to be a critical feature for enhanced activity against hCA I.[1]

  • Activity against Transmembrane Isoforms (hCA IX & XII): In this specific series, the compounds generally exhibited moderate-to-low activity against the tumor-associated isoforms hCA IX and XII when compared to AAZ.[1] Their potency was more pronounced against hCA XII than hCA IX.[1] This highlights a common challenge and a key objective in modern CA inhibitor design: achieving high selectivity for tumor-associated isoforms over the ubiquitous, off-target cytosolic ones.

  • Selectivity Profile: While not potently inhibiting hCA IX, compounds like 1f and 1k (a related compound from the same study) demonstrated good selectivity for hCA I and hCA XII.[1][3] This isoform selectivity is a critical attribute for developing therapeutics with minimized side effects.

Mechanism of Action & Molecular Interactions

The inhibitory action of sulfonamides is well-established. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme. This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO₂, thereby inactivating the enzyme.

Computational docking studies have been employed to elucidate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the CA active site.[1][2] These studies help rationalize the observed inhibitory activities and guide the design of new, more potent, and selective inhibitors.

Binding of a sulfonamide inhibitor to the CA active site's catalytic zinc ion.

Experimental Protocols

Synthesis of 5-Substituted Pyrazolo[4,3-c]pyridine-7-carboxylates (General Procedure)

The synthesis of the pyrazolo[4,3-c]pyridine core is a key step in developing this class of inhibitors. A representative procedure involves the condensation of a dienamine intermediate with various amines containing the required sulfonamide fragments.[1]

Protocol:

  • A mixture of dienamine 2 (1 equivalent) and the corresponding amine-sulfonamide (1.05 equivalents) is prepared.

  • If the amine is a hydrochloride salt, triethylamine (Et₃N, 1.1 equivalents) is added to the mixture.

  • The mixture is refluxed in methanol (approx. 3 mL per mmol of dienamine) for 1 hour.[1]

  • After cooling, the resulting precipitate is filtered, washed with cold methanol, and dried to yield the target pyrazolo[4,3-c]pyridine product.

Carbonic Anhydrase Inhibition: Stopped-Flow CO₂ Hydrase Assay

The gold standard for measuring CA activity and inhibition is the stopped-flow spectrophotometry technique.[9] This method allows for the precise measurement of the initial rates of the rapid, enzyme-catalyzed CO₂ hydration reaction.[10]

Principle: The assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ releases protons, causing a drop in pH. This pH change is monitored in real-time by the change in absorbance of the pH indicator.[9] The initial rate of reaction is proportional to the enzyme's activity, and by measuring these rates at various inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Pyrazolo[4,3-c]pyridine sulfonamide inhibitor stock solutions (in DMSO)

  • Buffer solution (e.g., 20 mM Tris-HCl)

  • pH indicator (e.g., Phenol Red, p-Nitrophenol)[9][10]

  • CO₂-saturated deionized water (kept on ice to maintain saturation, approx. 77 mM at 4°C)[9]

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Turn on the stopped-flow spectrophotometer and allow the lamp to warm up. Equilibrate the sample handling unit to the desired temperature (e.g., 25°C).[9]

  • Solution Preparation:

    • Syringe A (Substrate): Load with ice-cold, CO₂-saturated water.

    • Syringe B (Enzyme/Inhibitor): Prepare a solution containing the CA enzyme at a fixed final concentration (typically in the nanomolar range), the pH indicator, and buffer. For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature before loading into the syringe.[9]

  • Data Acquisition:

    • Perform a "push" to rapidly mix the contents of Syringe A and Syringe B in the observation cell, initiating the reaction.

    • Record the change in absorbance at the appropriate wavelength for the chosen pH indicator over time (typically milliseconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.

    • Repeat the measurement for a range of inhibitor concentrations.

    • Determine the inhibition constant (Kᵢ) and the inhibition mechanism by fitting the rate data to the appropriate enzyme kinetic equations (e.g., Michaelis-Menten, Cheng-Prusoff).

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Syringe A: CO₂-Saturated Water C Load Syringes into Stopped-Flow Instrument A->C B Prepare Syringe B: Enzyme + Inhibitor + pH Indicator B->C D Rapid Mix & Initiate Reaction C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Reaction Rates E->F G Determine Inhibition Constant (Kᵢ) F->G

Workflow for the stopped-flow CO₂ hydration assay for CA inhibition studies.

Conclusion and Future Directions

Pyrazolo[4,3-c]pyridine sulfonamides represent a promising and adaptable class of carbonic anhydrase inhibitors. The studies conducted thus far demonstrate their ability to potently inhibit cytosolic CA isoforms, with certain derivatives showing superior activity to the clinical standard, Acetazolamide. The key challenge and opportunity for future research lie in the rational design of derivatives with enhanced selectivity for tumor-associated isoforms like hCA IX and XII. By leveraging structure-activity relationship insights and computational modeling, it is feasible to develop next-generation inhibitors from this scaffold with improved therapeutic profiles for applications in oncology and beyond. The continued application of robust biophysical assays, such as the stopped-flow CO₂ hydration method, will be paramount in validating these new chemical entities.

References

  • Sharshov, T. S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel), 15(3), 316. [Link]
  • Sharshov, T. S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [Link]
  • ResearchGate. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • ResearchGate. Structure–activity relationship summary of tested compounds.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. [Link]
  • Płoszczyca, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
  • Lee, S. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
  • Jou, L. J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • Alafeefy, A. M., et al. (2014). Pyrazolo[4,3-e][1][3][9]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity. PubMed. [Link]
  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

I. Chemical Profile and Hazard Assessment: The Rationale for Caution

Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate is a heterocyclic compound. Due to the presence of the pyrazolo[4,3-c]pyridine core, this compound should be treated as a potentially hazardous substance. The primary hazards are associated with its structural motifs:

  • Pyrazole Derivatives: This class of compounds exhibits a wide range of pharmacological activities, and as such, should be handled with care.[1] Some pyrazole-based compounds are known to be irritants.

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. They can also cause skin and eye irritation.

A closely related compound, Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate, is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Given these characteristics, under no circumstances should this compound or its waste be discharged down the drain or disposed of in regular trash .[1] All waste containing this compound must be treated as hazardous chemical waste.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes of liquid waste and contact with solid particles.
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat worn over full-length clothing.Prevents contamination of personal clothing.

III. Disposal Workflow: A Step-by-Step Protocol

The overarching principle for the disposal of this compound is to utilize a licensed chemical waste disposal service.[2] The following steps provide a clear workflow from waste generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS A Waste Generation (Solid & Liquid) B Segregate Waste (Halogenated vs. Non-halogenated) A->B  Crucial First Step C Select & Label Appropriate Waste Container B->C  Prevent Reactions D Store in Designated Satellite Accumulation Area C->D  Ensure Safety & Compliance E Request Waste Pickup D->E  For Collection F Professional Disposal (Licensed Contractor) E->F  Final Disposition

Figure 1: Workflow for the proper disposal of this compound.
Step 1: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions.[2]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in a designated solid chemical waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2]

    • Whenever possible, segregate halogenated and non-halogenated solvent waste streams.[1]

Step 2: Container Selection and Labeling
  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with:[1]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents with their approximate concentrations.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.[1] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible materials.

Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2] Provide them with a detailed inventory of the waste.

IV. Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section II.

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Collection: Carefully collect the absorbent material and spilled substance and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

V. References

  • CP Lab Safety. (n.d.). methyl 1H-pyrazolo[3, 4-c]pyridine-4-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%. Retrieved from [Link]

  • Chapman, D., & Hurst, J. (1980). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]PMC7503923/)

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Essential Safety and Logistical Guide for Handling Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate. As a functionalized pyrazolopyridine, this compound should be handled with the utmost care, assuming it is a potent, biologically active substance. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of research activities.

Hazard Assessment and Triage

Immediate Safety Concerns:

  • Inhalation: Finely divided solids can be easily inhaled, leading to respiratory irritation and potential systemic toxicity.

  • Dermal Contact: Skin absorption is a significant risk with pyridine-like compounds.[1]

  • Eye Contact: The compound is likely to be a severe eye irritant.

  • Ingestion: Accidental ingestion could lead to harmful or toxic effects.

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table outlines the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Lab Coat with Knit Cuffs, Chemical Splash Goggles, and a Full-Face Shield. Use of a powdered air-purifying respirator (PAPR) is highly recommended.
Solution Preparation and Transfer Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles. All manipulations should be performed within a certified chemical fume hood.
Routine Handling (Closed Systems) Nitrile Gloves, Lab Coat, and Safety Glasses.
Glove Selection and Use

Due to the risk of dermal absorption, proper glove selection is critical. Double gloving is required for all open-handling procedures.

  • Inner Glove: Nitrile examination glove.

  • Outer Glove: Heavier-duty nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[2]

Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected.

Respiratory Protection

For procedures that may generate dust or aerosols, such as weighing or scraping of solid material, respiratory protection is essential. A powered air-purifying respirator (PAPR) with a particulate filter is the preferred option for providing a high level of protection while maintaining user comfort.[3] If a PAPR is not available, a half-mask respirator with P100 filters may be used as a minimum requirement.

Eye and Face Protection

Chemical splash goggles are mandatory for all procedures. A full-face shield should be worn over the goggles during weighing and other operations where there is a higher risk of splashes or aerosol generation.

Protective Clothing

A disposable, solid-front lab coat with knit cuffs is required to prevent skin contact. For larger-scale operations, a chemical-resistant apron or coveralls should be considered.[4]

Operational Plans: Step-by-Step Guidance

Weighing and Aliquoting
  • Preparation: Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood or a ventilated balance enclosure is used for this procedure.

  • Containment: Place the stock container of this compound inside the fume hood.

  • Weighing: Carefully weigh the desired amount of the compound onto a tared weigh boat. Use anti-static weigh boats to minimize the dispersal of fine powders.

  • Transfer: Gently transfer the weighed solid into the receiving vessel.

  • Decontamination: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol) before removing them from the fume hood. Dispose of the contaminated materials as hazardous waste.

  • Clean-up: Wipe down the surfaces of the balance and the fume hood with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Preparation: Don all required PPE. All solution preparations must be conducted in a certified chemical fume hood.

  • Solvent Addition: Slowly add the appropriate solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. Avoid vigorous agitation that could create aerosols.

  • Storage: Once dissolved, cap the container securely and label it appropriately with the chemical name, concentration, date, and your initials.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

Spill Response Workflow

Spill_Response_Workflow Spill Response Workflow A Spill Occurs B Alert others in the area A->B C Evacuate if necessary (large spill or high aerosol risk) B->C D Don appropriate PPE (respirator, double gloves, etc.) B->D E Contain the spill (use absorbent pads for liquids, cover solids with damp paper towels) D->E F Clean the spill area (work from outside in) E->F G Decontaminate the area (use a suitable solvent) F->G H Dispose of all contaminated materials as hazardous waste G->H I Report the incident H->I

Caption: A flowchart outlining the immediate steps to take in the event of a chemical spill.

Decontamination Procedure
  • Surface Decontamination: For routine cleaning of work surfaces, use a solution of 70% ethanol or isopropanol.

  • Equipment Decontamination: Non-disposable equipment should be thoroughly rinsed with a suitable solvent, followed by a wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5][6]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.

Disposal Workflow

Disposal_Workflow Disposal Workflow A Generate Waste (solid, liquid, or sharp) B Segregate waste type A->B C Place in designated, labeled, and sealed hazardous waste container B->C D Store waste in a designated satellite accumulation area C->D E Request waste pickup from Environmental Health & Safety D->E

Caption: A diagram illustrating the proper procedure for the disposal of hazardous chemical waste.

Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[7][8][9] All disposal must be handled through your institution's Environmental Health and Safety (EHS) department.[10]

References

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Public Health England. (2024). Pyridine: incident management. GOV.UK.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • DuPont. (2024). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • University of California, Riverside. (2015). Personal Protective Equipment Selection Guide.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • El-Gaby, M. S. A., Hussein, M. F., Faraghally, F. A., Drar, A. M., & Gad, M. A. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29281–29290. [Link]
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Auburn University. (2020). Pharmaceutical Wastes.
  • University of Pittsburgh. (n.d.). Spills and Emergencies. Radiation Safety.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Stericycle. (2019). Keeping Drugs Out of the Environment.
  • California Department of Toxic Substances Control. (2019). Pharmaceutical Waste.

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Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.